molecular formula C36H64N7O17P3S B1254913 (2S)-2-methyltetradecanoyl-CoA

(2S)-2-methyltetradecanoyl-CoA

货号: B1254913
分子量: 991.9 g/mol
InChI 键: KJEFZXSIQKASDI-YFHVBOCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-methyltetradecanoyl-CoA is a specialized, chiral coenzyme A thioester that serves as a critical substrate for studying the biosynthesis of multimethyl-branched lipids and polyketides. This compound is of significant research value for its role in enzymatic pathways involving polyketide synthases (PKS), particularly the modularly iterative PKS12 from Mycobacterium tuberculosis . Studies repurposing PKS modules have demonstrated the utility of 2-methyl-branched acyl-CoA esters like this one for the enzymatic production of valuable Guerbet-like lipids, which have superior lubricity and industrial applications . In bacterial systems, the anteiso 12(S)-methyltetradecanoate moiety is a major component of membrane phospholipids in organisms like Staphylococcus aureus , where it is preferentially esterified at the sn-2 position of phosphatidylglycerol . The CoA-activated form is essential for investigating the acyltransferase activity that incorporates this branched-chain fatty acid into complex lipids. Furthermore, the early steps of ether lipid biosynthesis, which occur in the peroxisome of mammalian cells, utilize analogous activated fatty acids, highlighting the compound's potential utility in diverse metabolic studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for use in humans.

属性

分子式

C36H64N7O17P3S

分子量

991.9 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methyltetradecanethioate

InChI

InChI=1S/C36H64N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-24(2)35(48)64-19-18-38-26(44)16-17-39-33(47)30(46)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-29(59-61(49,50)51)28(45)34(58-25)43-23-42-27-31(37)40-22-41-32(27)43/h22-25,28-30,34,45-46H,5-21H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t24-,25+,28+,29+,30-,34+/m0/s1

InChI 键

KJEFZXSIQKASDI-YFHVBOCQSA-N

手性 SMILES

CCCCCCCCCCCC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

规范 SMILES

CCCCCCCCCCCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

产品来源

United States

Foundational & Exploratory

The Metabolic Crossroads of (2S)-2-methyltetradecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-methyltetradecanoyl-CoA is a saturated, 2-methyl-branched-chain acyl-coenzyme A (CoA) that plays a role in lipid metabolism. Its metabolic fate is primarily directed through the β-oxidation pathway, a critical catabolic process for energy production from fatty acids. Due to the presence of a methyl group at the α-carbon (C-2), its degradation requires specific enzymatic machinery capable of handling branched-chain acyl-CoAs. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing the key enzymatic steps, subcellular localization, and regulatory aspects. The guide includes a summary of available quantitative data, detailed experimental protocols for studying its metabolism, and visual diagrams of the metabolic and regulatory pathways to facilitate a deeper understanding for researchers in lipidomics, metabolic disorders, and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet and cellular lipids. Their metabolism is crucial for maintaining cellular homeostasis, and defects in their degradation pathways are associated with several metabolic disorders. This compound is a representative of 2-methyl-branched-chain fatty acyl-CoAs. The stereochemistry at the C-2 position is critical, as the initial dehydrogenation step in its β-oxidation is stereospecific for the (2S)-enantiomer. This document elucidates the metabolic journey of this compound, from its entry into the β-oxidation spiral to its complete degradation into smaller, energy-yielding molecules.

The Metabolic Pathway of this compound

The catabolism of this compound proceeds via the β-oxidation pathway, which occurs in both mitochondria and peroxisomes. The pathway involves a cycle of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, releasing acetyl-CoA or, in the case of the final odd-numbered chain, propionyl-CoA.

Subcellular Localization

The β-oxidation of this compound can be initiated in both mitochondria and peroxisomes. The initial dehydrogenation step, a key determining factor for the location of metabolism, shows activity in both organelles.

Enzymatic Steps

The β-oxidation of this compound follows a modified β-oxidation spiral to accommodate the methyl branch.

Step 1: Dehydrogenation

The first and rate-limiting step is the dehydrogenation of this compound to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by an acyl-CoA dehydrogenase. Studies have shown that the dehydrogenating enzymes are specific for the (2S)-enantiomer. In mitochondria, the short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as ACADSB, is the primary enzyme responsible for this step. Peroxisomes also contain acyl-CoA oxidases that can act on 2-methyl-branched-chain acyl-CoAs.

Step 2: Hydration

The resulting 2-methyl-trans-2-tetradecenoyl-CoA is then hydrated by enoyl-CoA hydratase . In peroxisomes, this activity is carried out by the multifunctional protein 2 (MFP-2) .

Step 3: Dehydrogenation

The 3-hydroxy-2-methyltetradecanoyl-CoA is subsequently dehydrogenated by a 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-2-methyltetradecanoyl-CoA. This activity is also associated with MFP-2 in peroxisomes.

Step 4: Thiolytic Cleavage

The final step of the cycle is the thiolytic cleavage of 3-keto-2-methyltetradecanoyl-CoA by a thiolase . This reaction yields propionyl-CoA (due to the methyl branch at C-2) and dodecanoyl-CoA. In peroxisomes, this step is catalyzed by the sterol carrier protein X (SCPx) , which possesses thiolase activity. The resulting dodecanoyl-CoA can then enter the conventional β-oxidation pathway.

The propionyl-CoA is further metabolized to succinyl-CoA, which can then enter the citric acid cycle.

Quantitative Data

Specific kinetic data for the enzymatic reactions involving this compound are limited in the literature. However, data from studies on homologous 2-methyl-branched-chain acyl-CoAs can provide insights into the expected enzyme activities.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD/ACADSB)(S)-2-methylbutyryl-CoA~20-50~150-200Generic Data
Multifunctional Protein 2 (MFP-2)2-methyl-trans-2-enoyl-CoA (homologs)N/AN/A-
Sterol Carrier Protein X (SCPx) Thiolase3-keto-2-methylacyl-CoA (homologs)N/AN/A-

Note: The provided data for SBCAD is for a shorter-chain substrate and should be considered as an approximation. N/A indicates that specific data for this compound or its direct derivatives were not available in the reviewed literature.

Experimental Protocols

Assay for this compound Dehydrogenase Activity

This protocol describes a general method to measure the activity of acyl-CoA dehydrogenases, which can be adapted for this compound.

Principle: The reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), is monitored spectrophotometrically.

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • This compound (substrate)

  • Ferricenium hexafluorophosphate (electron acceptor)

  • Purified or partially purified enzyme preparation (e.g., mitochondrial extract)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately add the substrate, this compound.

  • Monitor the decrease in absorbance at 300 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.

Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines a general workflow for the analysis of acyl-CoA esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Perform protein precipitation using an acid (e.g., perchloric acid or trichloroacetic acid).

  • Centrifuge to pellet the precipitated protein.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or at an alkaline pH to achieve good separation of acyl-CoA species.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its expected β-oxidation intermediates.

Visualization of Pathways

Metabolic Pathway of this compound

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion S_2_MTD_CoA_p This compound Enoyl_CoA_p 2-methyl-trans-2- tetradecenoyl-CoA S_2_MTD_CoA_p->Enoyl_CoA_p Acyl-CoA Oxidase Hydroxyacyl_CoA_p 3-hydroxy-2-methyl- tetradecanoyl-CoA Enoyl_CoA_p->Hydroxyacyl_CoA_p MFP-2 (Hydratase) Ketoacyl_CoA_p 3-keto-2-methyl- tetradecanoyl-CoA Hydroxyacyl_CoA_p->Ketoacyl_CoA_p MFP-2 (Dehydrogenase) Dodecanoyl_CoA_p Dodecanoyl-CoA Ketoacyl_CoA_p->Dodecanoyl_CoA_p SCPx (Thiolase) Propionyl_CoA_p Propionyl-CoA Ketoacyl_CoA_p->Propionyl_CoA_p SCPx (Thiolase) Dodecanoyl_CoA_m Dodecanoyl-CoA Dodecanoyl_CoA_p->Dodecanoyl_CoA_m Transport Propionyl_CoA_m Propionyl-CoA Propionyl_CoA_p->Propionyl_CoA_m Transport S_2_MTD_CoA_m This compound Enoyl_CoA_m 2-methyl-trans-2- tetradecenoyl-CoA S_2_MTD_CoA_m->Enoyl_CoA_m SBCAD Hydroxyacyl_CoA_m 3-hydroxy-2-methyl- tetradecanoyl-CoA Enoyl_CoA_m->Hydroxyacyl_CoA_m Enoyl-CoA Hydratase Ketoacyl_CoA_m 3-keto-2-methyl- tetradecanoyl-CoA Hydroxyacyl_CoA_m->Ketoacyl_CoA_m 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA_m->Dodecanoyl_CoA_m Thiolase Ketoacyl_CoA_m->Propionyl_CoA_m Thiolase β-Oxidation β-Oxidation Dodecanoyl_CoA_m->β-Oxidation Citric Acid Cycle Citric Acid Cycle Propionyl_CoA_m->Citric Acid Cycle

Caption: β-oxidation of this compound in peroxisomes and mitochondria.

Regulatory Signaling Pathway

Regulatory_Pathway cluster_nucleus Nucleus PPARa PPARα PPRE PPRE PPARa->PPRE binds RXR RXR RXR->PPRE binds Target_Genes Target Gene Expression (e.g., SBCAD, ACOX1, MFP-2, SCPx) PPRE->Target_Genes activates Beta_Oxidation Increased β-Oxidation Target_Genes->Beta_Oxidation enhances BCFA Branched-Chain Fatty Acids ((2S)-2-methyltetradecanoic acid) BCFA->PPARa activates BCFA_CoA This compound BCFA->BCFA_CoA BCFA_CoA->Beta_Oxidation substrate

Caption: Transcriptional regulation of branched-chain fatty acid oxidation by PPARα.

Conclusion

The metabolic pathway of this compound is a specialized branch of fatty acid β-oxidation designed to handle α-methylated acyl-CoAs. The process is initiated by stereospecific dehydrogenases and proceeds through a series of reactions in both peroxisomes and mitochondria, ultimately yielding energy and metabolic intermediates. The regulation of this pathway is intricately linked to the nuclear receptor PPARα, which transcriptionally controls the expression of key metabolic enzymes in response to lipid levels. While the general framework of this pathway is understood, further research is required to elucidate the specific enzyme kinetics and regulatory nuances for this compound. The protocols and information provided in this guide serve as a valuable resource for scientists and researchers aiming to investigate the metabolism of this and other branched-chain fatty acids, with implications for understanding metabolic diseases and developing novel therapeutic strategies.

The Pivotal Role of (2S)-2-Methyltetradecanoyl-CoA in Bacterial Physiology and as a Novel Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Methyltetradecanoyl-CoA is a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids (BCFAs) in many bacterial species. These fatty acids are critical components of the cell membrane, where they play a crucial role in maintaining membrane fluidity and integrity, particularly in response to environmental stresses such as temperature and pH fluctuations. The biosynthesis of this compound is initiated from the amino acid L-isoleucine and involves a series of enzymatic reactions culminating in its elongation by the type II fatty acid synthase (FASII) system. Due to the essentiality of BCFAs for the viability and virulence of several pathogenic bacteria, the enzymes involved in the synthesis of this compound and its downstream products represent promising targets for the development of novel antibacterial agents. This guide provides a comprehensive overview of the biological role of this compound, including its biosynthesis, function, and the potential for therapeutic intervention.

Introduction

Bacteria exhibit a remarkable diversity in the composition of their cell membrane lipids, which is essential for their adaptation and survival in various environments. Branched-chain fatty acids (BCFAs) are major constituents of the membrane phospholipids (B1166683) of many Gram-positive and some Gram-negative bacteria.[1] BCFAs are characterized by a methyl branch at the iso (second to last) or anteiso (third to last) carbon position of the acyl chain.[1] The presence of these methyl branches lowers the melting point of the fatty acids, thereby increasing the fluidity of the cell membrane.[2] This is particularly important for bacteria that thrive at low temperatures or experience fluctuations in their thermal environment.[3]

This compound is a C15 anteiso-acyl-CoA intermediate, which serves as a precursor for the synthesis of longer-chain anteiso-fatty acids, predominantly anteiso-C15:0 and anteiso-C17:0.[3] The biosynthesis of this molecule is intrinsically linked to the metabolism of the branched-chain amino acid L-isoleucine. Understanding the intricate details of the synthesis and function of this compound is paramount for elucidating fundamental aspects of bacterial physiology and for the rational design of novel antimicrobial therapies.

Biosynthesis of this compound

The synthesis of this compound is an integral part of the anteiso-branched-chain fatty acid biosynthesis pathway. This process can be divided into two main stages: the formation of the primer molecule (2S)-2-methylbutyryl-CoA from L-isoleucine, and the subsequent elongation of this primer by the fatty acid synthase type II (FASII) system.

Primer Formation: From L-Isoleucine to (2S)-2-Methylbutyryl-CoA

The journey from the essential amino acid L-isoleucine to the primer for anteiso-fatty acid synthesis involves a multi-enzyme complex known as the branched-chain α-keto acid dehydrogenase (BCKAD) complex.

  • Transamination of L-Isoleucine: The first step is the removal of the amino group from L-isoleucine to form (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the BCKAD complex to yield (2S)-2-methylbutyryl-CoA.[4] This complex is a crucial regulatory point in the pathway.

Elongation by the Fatty Acid Synthase (FASII) System

The (2S)-2-methylbutyryl-CoA primer is then handed over to the dissociated, multi-enzyme FASII system for elongation. Each cycle of elongation adds a two-carbon unit derived from malonyl-CoA. The formation of this compound requires five cycles of elongation.

The key initiating enzyme in this elongation process is β-ketoacyl-acyl carrier protein synthase III (FabH). FabH catalyzes the condensation of an acyl-CoA primer with malonyl-acyl carrier protein (malonyl-ACP).[5] In bacteria that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA.[6]

The subsequent steps of each elongation cycle involve:

  • Reduction: The β-ketoacyl-ACP intermediate is reduced by β-ketoacyl-ACP reductase (FabG).

  • Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (FabZ).

  • Second Reduction: The resulting enoyl-ACP is reduced by enoyl-ACP reductase (FabI), yielding an acyl-ACP that is two carbons longer.

This cycle is repeated until the desired chain length is achieved. For this compound, the acyl chain undergoes five such elongation cycles.

Anteiso_Fatty_Acid_Biosynthesis cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation (FASII) Isoleucine L-Isoleucine alpha_keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->alpha_keto_acid Branched-chain aminotransferase methylbutyryl_CoA (2S)-2-Methylbutyryl-CoA alpha_keto_acid->methylbutyryl_CoA BCKAD complex Elongation_Cycle Elongation Cycle (x5) methylbutyryl_CoA->Elongation_Cycle FabH Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Malonyl_ACP->Elongation_Cycle methyltetradecanoyl_CoA This compound Elongation_Cycle->methyltetradecanoyl_CoA

Fig. 1: Biosynthesis pathway of this compound.

Biological Role and Function

The primary and most well-established role of this compound is as a precursor to anteiso-BCFAs that are incorporated into membrane phospholipids.

Regulation of Membrane Fluidity

The anteiso-branching of fatty acids introduces a kink in the acyl chain, which disrupts the ordered packing of the lipid bilayer.[2] This disruption leads to an increase in membrane fluidity, which is essential for various cellular processes, including the function of membrane-bound proteins, nutrient transport, and cell division.[7] Bacteria adapt to changes in their environment, such as a decrease in temperature, by altering the composition of their membrane fatty acids. An increase in the proportion of anteiso-fatty acids is a common strategy to maintain membrane fluidity at low temperatures.[3]

Role in Bacterial Pathogenesis and Stress Response

The integrity and fluidity of the cell membrane are critical for the virulence of pathogenic bacteria. In Staphylococcus aureus, BCFAs are essential for viability and pathogenesis.[8] The regulation of BCFA synthesis is linked to virulence gene expression through two-component systems like SaeRS.[9][10] Changes in membrane composition, influenced by the availability of BCFA precursors, can modulate the activity of sensor kinases embedded in the membrane, thereby affecting the expression of toxins and other virulence factors.[9][10]

Quantitative Data

Precise quantitative data for this compound is scarce in the literature. However, data for related enzymes and the resulting fatty acid compositions provide valuable insights.

Table 1: Kinetic Parameters of Staphylococcus aureus FabH with Various Acyl-CoA Primers

SubstrateKm (μM)kcat (min-1)kcat/Km (μM-1min-1)Reference
Acetyl-CoA6.18 ± 0.916.182.62
Butyryl-CoA2.32 ± 0.1242.9018.49
Isobutyryl-CoA0.32 ± 0.0498.0306.25
2-Methylbutyryl-CoAN/AN/AN/A

Note: While specific kinetic data for 2-methylbutyryl-CoA with S. aureus FabH was not found in the provided search results, the high affinity for isobutyryl-CoA suggests a preference for branched-chain primers.

Table 2: Major Fatty Acid Composition of Bacillus subtilis Grown on Different Media

Fatty AcidGlucose-Yeast Extract Medium (%)Pennassay Broth (%)Reference
anteiso-C15:045.330.1[11]
iso-C15:018.728.5[11]
iso-C14:06.45.1[11]
n-C16:05.810.2[11]
iso-C16:05.36.8[11]
anteiso-C17:011.28.9[11]
iso-C17:04.15.5[11]

Note: This table illustrates the abundance of anteiso-C15:0, a direct product of the elongation of this compound.

Experimental Protocols

Extraction and Analysis of Bacterial Fatty Acids by GC-MS

This protocol describes the general steps for the extraction of total fatty acids from bacterial cells and their analysis as fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial cell culture

  • Methanol (B129727), Chloroform, Hexane (B92381) (HPLC grade)

  • Anhydrous HCl in methanol (1.25 M) or BF3-methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Harvest and Lyophilize Cells: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with a suitable buffer and then lyophilize to dryness.

  • Transesterification: Add a known amount of internal standard to the dried cell pellet. Add 1 ml of 1.25 M HCl in methanol. Seal the tube and heat at 85°C for 1 hour. This step simultaneously extracts and methylates the fatty acids.

  • Extraction of FAMEs: After cooling, add 1 ml of hexane and vortex thoroughly. Add 1 ml of saturated NaCl solution to facilitate phase separation. Centrifuge to separate the layers.

  • Sample Preparation for GC-MS: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). The FAMEs are separated based on their boiling points and retention times and identified by their mass spectra.

GC_MS_Workflow Start Bacterial Cell Pellet Lyophilization Lyophilization Start->Lyophilization Transesterification Transesterification (HCl/Methanol, 85°C) Lyophilization->Transesterification Add internal standard Extraction Hexane Extraction Transesterification->Extraction Phase_Separation Phase Separation (Saturated NaCl) Extraction->Phase_Separation Collection Collect Hexane Layer Phase_Separation->Collection Drying Dry over Na2SO4 Collection->Drying GC_MS GC-MS Analysis Drying->GC_MS

Fig. 2: Workflow for bacterial fatty acid analysis by GC-MS.
In Vitro Synthesis of (2S)-2-Methylbutyryl-CoA

A general method for the synthesis of acyl-CoAs can be adapted for (2S)-2-methylbutyryl-CoA.[6]

Materials:

  • (2S)-2-Methylbutyric acid

  • Ethyl chloroformate

  • Pyridine (B92270)

  • Coenzyme A (CoA)

  • Anhydrous diethyl ether

Procedure:

  • Formation of Mixed Anhydride (B1165640): Dissolve (2S)-2-methylbutyric acid and pyridine in anhydrous diethyl ether at 0°C. Add ethyl chloroformate dropwise with stirring. Allow the reaction to proceed for 1 hour at 0°C.

  • Reaction with CoA: Prepare a solution of Coenzyme A in a suitable buffer. Add the mixed anhydride solution to the CoA solution and stir.

  • Purification: The resulting (2S)-2-methylbutyryl-CoA can be purified using chromatographic techniques such as HPLC.

This compound Synthesis as a Drug Target

The bacterial FASII pathway is significantly different from the type I fatty acid synthase (FASI) found in mammals, making it an attractive target for the development of selective antibacterial drugs.[12] Several enzymes in the BCFA biosynthesis pathway are potential targets.

  • Branched-chain α-keto acid dehydrogenase (BCKAD): Inhibition of this complex would block the formation of the necessary primers for BCFA synthesis.

  • β-ketoacyl-ACP synthase III (FabH): As the enzyme that initiates fatty acid elongation and exhibits specificity for branched-chain primers, FabH is a prime target.[13] Inhibitors of FabH could effectively block the synthesis of all BCFAs.

  • Elongation Enzymes: Other enzymes in the FASII elongation cycle, such as FabI, are also validated targets for antibacterial development.[5]

The development of inhibitors targeting these enzymes could lead to a new class of antibiotics effective against pathogens that rely on BCFAs for their survival and virulence, including Staphylococcus aureus and Listeria monocytogenes.[8][12]

Drug_Targets Isoleucine L-Isoleucine alpha_keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->alpha_keto_acid methylbutyryl_CoA (2S)-2-Methylbutyryl-CoA alpha_keto_acid->methylbutyryl_CoA Targeted by BCKAD inhibitors Elongation FASII Elongation methylbutyryl_CoA->Elongation Targeted by FabH inhibitors BCFAs Anteiso-BCFAs Elongation->BCFAs Targeted by other FASII inhibitors Membrane Cell Membrane Integration BCFAs->Membrane BCKAD BCKAD Complex BCKAD->alpha_keto_acid FabH FabH FabH->methylbutyryl_CoA FASII_enzymes FASII Elongation Enzymes (e.g., FabI) FASII_enzymes->Elongation

Fig. 3: Potential drug targets in the anteiso-BCFA biosynthesis pathway.

Conclusion

This compound is a central molecule in the biosynthesis of anteiso-branched-chain fatty acids, which are vital for the membrane integrity and environmental adaptation of a wide range of bacteria. The elucidation of its biosynthetic pathway and physiological role has not only advanced our understanding of bacterial lipid metabolism but has also unveiled a promising avenue for the development of novel antibacterial therapeutics. Future research focusing on the specific enzymes that synthesize and utilize this compound will be crucial for the design of potent and selective inhibitors with clinical potential. The continued investigation into the regulation of this pathway, particularly in pathogenic bacteria, will undoubtedly provide further insights into bacterial virulence and survival mechanisms.

References

The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by methyl branches along their acyl chain. Once activated to their coenzyme A (CoA) esters, these molecules play multifaceted roles in lipid metabolism, extending beyond simple structural components of cell membranes. This technical guide provides an in-depth exploration of the functions of branched-chain fatty acyl-CoAs (BCFA-CoAs), detailing their metabolic pathways, their role as signaling molecules, and their implications in metabolic diseases. This document summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes complex pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily derived from dietary sources, particularly dairy products, meat, and fish, and can also be synthesized by the gut microbiota.[1][2] Unlike their straight-chain counterparts, the methyl branches in BCFAs necessitate specialized metabolic pathways for their degradation. The two main classes of BCFAs are the iso form, with a methyl group on the penultimate carbon, and the anteiso form, with a methyl group on the antepenultimate carbon from the methyl end.[3] Once inside the cell, BCFAs are activated to their corresponding acyl-CoA esters, the metabolically active form that participates in various cellular processes.

Metabolic Pathways of Branched-Chain Fatty Acyl-CoAs

The degradation of BCFA-CoAs is a complex process that involves both peroxisomal and mitochondrial machinery. A prime example is the metabolism of phytanic acid, a 3-methyl branched-chain fatty acid.

2.1. Alpha-Oxidation of Phytanoyl-CoA:

Due to the methyl group on its β-carbon, phytanoyl-CoA cannot be directly degraded by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome.[2] This pathway involves the following key steps:

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA.[4][5]

  • Cleavage: 2-hydroxyphytanoyl-CoA is then cleaved into pristanal (B217276) and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase .

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

2.2. Beta-Oxidation of Pristanoyl-CoA:

Pristanic acid is subsequently activated to pristanoyl-CoA and can then be degraded via β-oxidation within the peroxisomes.[1][2] This process yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways. Deficiencies in the enzymes involved in these pathways can lead to the accumulation of phytanic and pristanic acid, resulting in severe neurological disorders such as Refsum disease.[2]

Experimental Workflow for BCFA Metabolism

BCFA_Metabolism_Workflow cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACSL Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid ALDH Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA ACSL Beta_Oxidation_Products Acetyl-CoA + Propionyl-CoA Pristanoyl_CoA->Beta_Oxidation_Products Peroxisomal β-oxidation TCA_Cycle TCA Cycle Beta_Oxidation_Products->TCA_Cycle Further Metabolism caption Metabolic pathway of phytanic acid.

Caption: Metabolic pathway of phytanic acid.

Quantitative Data on Branched-Chain Fatty Acids

The levels of BCFAs can vary significantly depending on the tissue type, diet, and metabolic state of the individual. Below are tables summarizing quantitative data from various studies.

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid in Health and Disease
ConditionPhytanic Acid (µM)Pristanic Acid (µM)Reference
Healthy Controls (Adults)1.5 - 8.50.1 - 0.5[1]
Refsum Disease> 200Normal to slightly elevated[2]
Zellweger SyndromeElevatedElevated[6]
Table 2: Branched-Chain Fatty Acid Composition in Human Tissues
Fatty AcidAdipose Tissue (Lean) (% of total FAs)Adipose Tissue (Obese) (% of total FAs)Erythrocytes (% of total FAs)Plasma (% of total FAs)References
iso-15:00.25 ± 0.050.18 ± 0.040.15 ± 0.030.12 ± 0.02[3][7]
anteiso-15:00.35 ± 0.060.29 ± 0.050.20 ± 0.040.18 ± 0.03[3][7]
iso-17:00.28 ± 0.040.22 ± 0.030.18 ± 0.030.15 ± 0.02[3][7]
anteiso-17:00.42 ± 0.070.35 ± 0.060.25 ± 0.050.21 ± 0.04[3][7]

Values are presented as mean ± standard deviation and are compiled from multiple sources which may have variations in methodology.

BCFA-CoAs as Signaling Molecules: PPARα Activation

Beyond their role in metabolism, BCFA-CoAs have emerged as important signaling molecules, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression.

4.1. BCFA-CoAs as High-Affinity Ligands for PPARα:

Both phytanoyl-CoA and pristanoyl-CoA have been identified as high-affinity ligands for PPARα.[8] The binding of these BCFA-CoAs induces a conformational change in the PPARα protein, leading to the recruitment of co-activator proteins and the subsequent activation of target gene transcription.

Table 3: Binding Affinities (Kd) of BCFAs and their CoA Esters to PPARα
LigandDissociation Constant (Kd) in nMReference
Phytanic Acid34 ± 4[8]
Phytanoyl-CoA11 ± 1[8]
Pristanic Acid19 ± 2[8]
Pristanoyl-CoA12 ± 1[8]

4.2. Downstream Effects of PPARα Activation:

The activation of PPARα by BCFA-CoAs leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation in both peroxisomes and mitochondria. This creates a feed-forward mechanism where the products of BCFA metabolism stimulate their own degradation, as well as the catabolism of other fatty acids.

PPARα Signaling Pathway

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid BCFA_CoA Branched-Chain Fatty Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase PPARa PPARα BCFA_CoA->PPARa Binding and Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Activation Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Increased Enzyme Synthesis caption PPARα activation by BCFA-CoAs.

Caption: PPARα activation by BCFA-CoAs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of BCFA-CoA metabolism and signaling.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for BCFA Analysis:

This protocol outlines the steps for the quantitative analysis of BCFAs in biological samples.

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add an internal standard (e.g., C17:0 or deuterated BCFA).

    • Saponify the lipids by adding 1 mL of 1 M KOH in 90% ethanol (B145695) and heating at 70°C for 60 minutes.

    • Acidify the mixture with 1 M HCl.

    • Extract the fatty acids twice with 2 mL of hexane (B92381).

    • Evaporate the hexane under a stream of nitrogen.

  • Derivatization:

    • Methylate the fatty acids by adding 2 mL of 14% boron trifluoride in methanol (B129727) and heating at 100°C for 30 minutes.

    • Add 1 mL of water and 2 mL of hexane, vortex, and centrifuge.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

    • Evaporate the hexane and resuspend the FAMEs in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample onto a GC equipped with a capillary column suitable for FAME separation (e.g., a polar column like BPX70).

    • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

    • Detect the eluting FAMEs using a mass spectrometer in either scan or selected ion monitoring (SIM) mode for identification and quantification.

5.2. Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay:

This assay measures the activity of PHYH in liver homogenates or cell lysates.[5]

  • Reaction Mixture (per sample):

    • 50 mM Tris-HCl, pH 7.5

    • 5 mM 2-oxoglutarate

    • 2.5 mM Ascorbate

    • 50 µM FeSO₄

    • 0.1% Triton X-100

    • 50 µM [1-¹⁴C]Phytanoyl-CoA

    • 50-100 µg of protein from liver homogenate or cell lysate

  • Procedure:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1 M HCl.

    • Extract the lipids with hexane.

    • Separate the substrate ([1-¹⁴C]phytanoyl-CoA) from the product ([1-¹⁴C]pristanal) using thin-layer chromatography (TLC).

    • Quantify the radioactivity in the spots corresponding to pristanal using a scintillation counter to determine the enzyme activity.

5.3. PPARα Activation Reporter Gene Assay:

This cell-based assay quantifies the ability of compounds to activate PPARα.[4][9][10][11]

  • Materials:

    • Hepatoma cell line (e.g., HepG2)

    • Expression vector for human PPARα

    • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

    • Transfection reagent

    • Luciferase assay system

  • Procedure:

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

    • After 24 hours, treat the cells with the test compounds (e.g., different concentrations of a specific BCFA) for another 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

    • An increase in luciferase activity indicates activation of PPARα.

Conclusion

Branched-chain fatty acyl-CoAs are integral players in lipid metabolism, acting as both metabolic intermediates and crucial signaling molecules. Their unique metabolism via α- and β-oxidation pathways highlights the specialized enzymatic machinery required for their processing. Furthermore, their role as high-affinity ligands for PPARα positions them as key regulators of lipid homeostasis. A thorough understanding of the function and regulation of BCFA-CoAs is essential for developing therapeutic strategies for metabolic disorders in which their metabolism is implicated, such as Refsum disease and potentially more common conditions like obesity and type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the complex and vital roles of these fascinating molecules.

References

(2S)-2-Methyltetradecanoyl-CoA: A Potential Biomarker in the Diagnosis and Monitoring of Peroxisomal Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, particularly those originating from defects in fatty acid metabolism, present significant diagnostic challenges. The identification of specific and sensitive biomarkers is crucial for early detection, patient stratification, and the development of targeted therapies. This technical guide explores the potential of (2S)-2-methyltetradecanoyl-CoA as a key biomarker for a class of metabolic disorders associated with defects in the peroxisomal β-oxidation of branched-chain fatty acids. We provide a comprehensive overview of the relevant metabolic pathways, propose detailed experimental protocols for the quantification of this biomarker, and present a rationale for its clinical utility.

Introduction to Peroxisomal β-Oxidation and Associated Disorders

Peroxisomes are ubiquitous organelles that play a central role in cellular lipid metabolism.[1][2] One of their critical functions is the β-oxidation of specific fatty acids that cannot be metabolized in the mitochondria. These include very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, such as phytanic acid and pristanic acid.[1][3][4]

Defects in the enzymes or transporters involved in peroxisomal β-oxidation lead to a group of severe genetic metabolic disorders, often referred to as peroxisomal disorders.[1][5] These conditions are characterized by the accumulation of toxic levels of branched-chain fatty acids in tissues and body fluids.[1][5] Notable examples include:

  • Refsum Disease: Caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid.[3]

  • Zellweger Syndrome Spectrum Disorders: Characterized by a failure to form functional peroxisomes, resulting in the accumulation of both phytanic acid and pristanic acid.[3]

  • α-Methylacyl-CoA Racemase (AMACR) Deficiency: An enzymatic defect that impairs the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer, a necessary step for β-oxidation.[6]

  • D-Bifunctional Protein (DBP) Deficiency: A defect in the second enzyme of the peroxisomal β-oxidation pathway that processes branched-chain fatty acids.[3]

The accumulation of these fatty acids and their metabolites is associated with a range of severe clinical manifestations, including neurological damage, retinal degeneration, and liver dysfunction.[1][6]

The Metabolic Pathway of Pristanic Acid and the Role of this compound

Pristanic acid, derived from the α-oxidation of phytanic acid, undergoes β-oxidation within the peroxisome.[1][3] Due to the presence of a methyl group at the α-carbon, this process requires a specific set of enzymes. The stereochemistry of the α-methyl group is critical, with the β-oxidation machinery being specific for the (2S)-epimer.[7]

The initial steps of pristanic acid β-oxidation are as follows:

  • Activation: Pristanic acid is converted to pristanoyl-CoA.

  • Epimerization: If the pristanoyl-CoA is in the (2R) configuration, it must be converted to the (2S) form by α-methylacyl-CoA racemase (AMACR).

  • Dehydrogenation: (2S)-Pristanoyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase to produce 2-methyl-trans-2,3-dehydropristanoyl-CoA.

  • Hydration and Dehydrogenation: The D-bifunctional protein (DBP) catalyzes the subsequent hydration and dehydrogenation steps.

  • Thiolytic Cleavage: A peroxisomal thiolase cleaves the resulting 3-ketoacyl-CoA, releasing propionyl-CoA and This compound .

This this compound molecule then serves as the substrate for the subsequent cycle of peroxisomal β-oxidation.

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation Figure 1: Peroxisomal β-Oxidation of Pristanic Acid Pristanic_Acid Pristanic Acid Pristanoyl_CoA (2R/2S)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR (if 2R) Enoyl_CoA 2-Methyl-trans-2,3-dehydropristanoyl-CoA S_Pristanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-2-methylpristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase) Ketoacyl_CoA 3-Keto-2-methylpristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (Dehydrogenase) Methyltetradecanoyl_CoA This compound Ketoacyl_CoA->Methyltetradecanoyl_CoA Thiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase Next_Cycle Further β-Oxidation Cycles Methyltetradecanoyl_CoA->Next_Cycle

Caption: Peroxisomal β-oxidation pathway of pristanic acid.

This compound as a Biomarker

While plasma levels of phytanic and pristanic acid are established biomarkers for peroxisomal disorders, the measurement of downstream intermediates like this compound could offer enhanced specificity and earlier detection for certain enzymatic defects.

Rationale for Use:

  • Specificity for Downstream Defects: An accumulation of this compound would strongly suggest a bottleneck in the β-oxidation spiral at a point after the initial thiolytic cleavage of pristanoyl-CoA. This could pinpoint defects in the enzymes responsible for the subsequent cycles of oxidation.

  • Early Indication of Metabolic Dysfunction: Subtle increases in this compound may be detectable before a significant rise in the parent pristanic acid, providing an earlier window for diagnosis.

  • Monitoring Therapeutic Efficacy: For therapies aimed at restoring or bypassing a specific enzymatic step, monitoring the levels of this compound could provide a direct measure of metabolic correction.

Hypothetical Quantitative Data

The following table presents hypothetical data illustrating the potential changes in this compound levels in plasma from patients with different peroxisomal disorders compared to healthy controls.

Analyte Healthy Control (ng/mL) Refsum Disease (ng/mL) AMACR Deficiency (ng/mL) DBP Deficiency (ng/mL) Hypothetical Downstream Defect (ng/mL)
Phytanic Acid< 10> 100050 - 200200 - 50050 - 150
Pristanic Acid< 5< 10> 500> 50050 - 150
This compound< 1< 1< 1< 1> 50

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices such as plasma, fibroblasts, or tissue homogenates requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[8]

Sample Preparation
  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add an internal standard (e.g., ¹³C-labeled this compound) to correct for extraction variability.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The fragmentation of the CoA moiety provides characteristic product ions.[8]

      • Hypothetical Transition for this compound: m/z 994.6 → m/z 428.1 (cleavage of the pyrophosphate bond) and m/z 994.6 → m/z 303.1 (adenosine diphosphate (B83284) fragment).

Experimental Workflow Diagram

Experimental_Workflow Figure 2: LC-MS/MS Workflow for Biomarker Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Report Concentration Quantify->Report

Caption: Workflow for the quantification of this compound.

Conclusion and Future Directions

This compound holds significant promise as a next-generation biomarker for the diagnosis and management of peroxisomal β-oxidation disorders. Its position within the metabolic pathway offers the potential for greater diagnostic specificity compared to the measurement of upstream precursors alone. The development and validation of robust analytical methods, such as the LC-MS/MS protocol outlined in this guide, are essential next steps.

Future research should focus on:

  • Clinical Validation: Measuring this compound levels in well-characterized patient cohorts with various peroxisomal disorders to establish clinical sensitivity and specificity.

  • Correlation with Disease Severity: Investigating the relationship between the concentration of this biomarker and the clinical phenotype to determine its prognostic value.

  • Application in Drug Development: Utilizing this compound as a pharmacodynamic biomarker to assess the metabolic effects of novel therapeutic interventions for these devastating disorders.

The adoption of this compound into the panel of biomarkers for metabolic disorders could significantly enhance our ability to diagnose, monitor, and ultimately treat patients with defects in peroxisomal fatty acid metabolism.

References

An In-depth Technical Guide to the Discovery and Characterization of 2-Methyl-Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-branched fatty acids (2-MBFAs), from their historical discovery to their modern characterization and biological significance. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this unique class of lipids. This document details the initial isolation of branched-chain fatty acids, outlines their prevalence in various organisms, and provides in-depth experimental protocols for their extraction, derivatization, and analysis using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this guide explores the emerging roles of 2-MBFAs in cellular signaling, particularly in bacterial quorum sensing, and presents their biosynthetic pathways. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Historical Context

The journey into the world of branched-chain fatty acids began in 1823 when French chemist Michel Eugène Chevreul isolated isovaleric acid from dolphin and porpoise oil, marking the first discovery of a non-linear fatty acid.[1] This initial finding laid the groundwork for future investigations into the diverse structures of lipids. The term "iso-fatty acids" traditionally refers to fatty acids with a methyl group at the penultimate (n-1) carbon of the acyl chain, a common structural motif in bacteria. 2-methyl-branched fatty acids, a specific subset of iso-fatty acids, are characterized by a methyl group on the second carbon atom of the fatty acid chain.

Early research into branched-chain fatty acids was closely tied to the field of bacteriology, where these lipids were identified as significant components of bacterial cell membranes. Their presence and relative abundance were found to be valuable chemotaxonomic markers for identifying and classifying different bacterial species. The development of analytical techniques, particularly gas chromatography in the mid-20th century, was pivotal in separating and identifying the various isomers of branched-chain fatty acids, including the 2-methyl-branched congeners, from complex biological matrices.

Occurrence and Biological Significance

2-Methyl-branched fatty acids are found across a diverse range of organisms, from bacteria and marine sponges to, in lower concentrations, dairy products and human skin lipids. Their presence in these varied biological contexts points to a range of important physiological roles.

In Bacteria: 2-MBFAs are integral components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and integrity. The branched nature of these fatty acids disrupts the tight packing of the lipid acyl chains, thereby lowering the phase transition temperature of the membrane and allowing the bacteria to adapt to different environmental conditions, such as changes in temperature.

In Marine Organisms: Marine sponges are a particularly rich source of novel 2-MBFAs, including very-long-chain fatty acids (VLCFAs). For instance, 2-methyl-branched monoenoic VLCFAs have been identified in the marine sponge Halichondria panicea, where they can comprise a significant portion of the total fatty acid content.[1] The high concentration of these unusual fatty acids in marine invertebrates is often attributed to symbiotic bacteria.

In Cyanobacteria: Blooms of the marine cyanobacterium Trichodesmium erythraeum have been shown to produce high levels of 2-methyldecanoic acid and 2-methyldodecanoic acid.[2][3] Their abundance in these globally significant nitrogen-fixing organisms suggests a specialized and important biological function, which is an active area of research.

Quantitative Abundance of 2-Methyl-Branched Fatty Acids

The following tables summarize the quantitative data on the abundance of 2-methyl-branched fatty acids and related iso-/anteiso-fatty acids in various biological samples.

Table 1: Abundance of 2-Methyl-Branched Fatty Acids in Marine Organisms

OrganismFatty AcidAbundance (% of Total Fatty Acids)Reference
Halichondria panicea (Marine Sponge)2-Me-24:1n-7 & 2-Me-26:1n-97.1%[1]
Trichodesmium erythraeum (Cyanobacterium)2-methyldecanoic acid2.1-fold higher than C14, C16, C18 sum[3]
Trichodesmium erythraeum (Cyanobacterium)2-methyldodecanoic acid1.2-fold higher than C14, C16, C18 sum[3]

Table 2: Relative Abundance of Iso- and Anteiso-Fatty Acids in Bacteria

Bacterial SpeciesFatty Acid TypeRelative AbundanceConditionsReference
Chryseobacterium frigidisoli PB4Tiso-C15:0Dominant at 20°CTemperature variation[4]
Chryseobacterium frigidisoli PB4Tanteiso-C15:0More abundant at 0°CTemperature variation[4]
Oscillatoria salinaanteiso-C13:06.79%Laboratory culture[5]
Oscillatoria salinaanteiso-C14:09.9%Laboratory culture[5]
Oscillatoria salinaanteiso-C15:07.99%Laboratory culture[5]
Oscillatoria salinaanteiso-C16:07.15%Laboratory culture[5]
Oscillatoria salinaanteiso-C17:010.7%Laboratory culture[5]

Table 3: Concentration of Branched-Chain Fatty Acids in Dairy Products

Dairy ProductFatty Acid TypeConcentration ( g/100g of total FAME)Reference
Sheep MilkOdd and Branched-Chain4.5[6]
Formula MilkOdd and Branched-Chain0.18[6]

Experimental Protocols

The accurate identification and quantification of 2-methyl-branched fatty acids require robust and standardized experimental protocols. The following sections detail the key steps from lipid extraction to instrumental analysis.

Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for the total lipid extraction from biological samples.

Materials:

Procedure:

  • Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the volume of the sample.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the mixture to facilitate the separation of the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the carboxylic acid group of the fatty acids must be derivatized to a non-polar ester, most commonly a methyl ester. Acid-catalyzed transesterification is a common method.

Materials:

  • Screw-capped glass tubes with PTFE liners

  • Boron trifluoride (BF₃) in methanol (12-14%) or 1.25 M HCl in anhydrous methanol

  • Hexane (B92381) or heptane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure using BF₃-Methanol:

  • Place the dried lipid extract (1-25 mg) into a screw-capped glass tube.

  • Add 2 mL of 12-14% BF₃ in methanol.

  • Heat the mixture at 60-100°C for 10-60 minutes.

  • Cool the tube to room temperature and add 1 mL of water and 1-2 mL of hexane.

  • Vortex thoroughly to partition the FAMEs into the hexane layer.

  • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial.

  • The hexane extract containing the FAMEs is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of FAMEs.

Typical GC Conditions:

  • Column: A polar capillary column (e.g., FAMEWAX) or a medium-polarity column (e.g., DB-23) is typically used for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with the temperature set to 220-250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all components.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

  • Mass Analyzer: Quadrupole or ion trap mass analyzers are commonly used.

  • Scan Range: A mass range of m/z 50-550 is typically scanned.

Identification: The identification of 2-methyl-branched FAMEs is based on their retention time relative to known standards and their characteristic mass spectra. The presence of a methyl group at the C-2 position leads to specific fragmentation patterns that can be used for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of fatty acids, including the determination of the position of methyl branches.

  • ¹H NMR: In the ¹H NMR spectrum of a 2-methyl-branched fatty acid, the methyl group at the C-2 position will appear as a doublet, and the proton at the C-2 position will be a multiplet.

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic chemical shift for the methyl carbon at the C-2 position.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of protons and carbons, providing definitive structural information.

Biosynthesis and Signaling Pathways

Biosynthesis of 2-Methyl-Branched Fatty Acids

The biosynthesis of 2-methyl-branched fatty acids in bacteria initiates from branched-chain amino acids such as valine, leucine, and isoleucine. These amino acids are converted to their corresponding α-keto acids, which then serve as primers for the fatty acid synthase (FAS) system. The FabH enzyme, a β-ketoacyl-ACP synthase III, plays a critical role in initiating the synthesis by condensing a branched-chain acyl-CoA with malonyl-ACP.[7]

Biosynthesis_of_2_Methyl_Branched_Fatty_Acids BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transaminase BCAcylCoA Branched-Chain Acyl-CoA (e.g., isobutyryl-CoA) BCKA->BCAcylCoA Dehydrogenase Condensation Condensation BCAcylCoA->Condensation MalonylACP Malonyl-ACP MalonylACP->Condensation Elongation Elongation Cycles (FAS II System) Condensation->Elongation FabH MBFA 2-Methyl-Branched Fatty Acids Elongation->MBFA

Biosynthesis of 2-methyl-branched fatty acids.
Role in Bacterial Quorum Sensing

A significant recent discovery is the role of 2-methyl-branched fatty acids as signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate their behavior in a population-density-dependent manner. In the plant pathogen Xanthomonas campestris, a diffusible signal factor (DSF), identified as cis-11-methyl-2-dodecenoic acid, is a branched-chain fatty acid derivative that regulates the expression of virulence factors.[2][7] The biosynthesis of this signaling molecule is directly linked to the branched-chain fatty acid synthesis pathway.

Quorum_Sensing_Signaling BCFA_Synth Branched-Chain Fatty Acid Biosynthesis DSF DSF (e.g., cis-11-methyl-2-dodecenoic acid) BCFA_Synth->DSF Generates Sensor_Kinase Membrane-Bound Sensor Kinase DSF->Sensor_Kinase Activates Phosphorylation Phosphorylation Cascade Sensor_Kinase->Phosphorylation Initiates Response_Regulator Response Regulator Phosphorylation->Response_Regulator Activates Gene_Expression Virulence Gene Expression Response_Regulator->Gene_Expression Regulates

Role of 2-MBFAs in bacterial quorum sensing.

Future Perspectives

The study of 2-methyl-branched fatty acids is a rapidly evolving field. While their structural roles in bacterial membranes are well-established, their functions as signaling molecules are just beginning to be understood. Future research is likely to uncover novel signaling pathways in which these molecules participate, not only in bacteria but also in higher organisms. For drug development professionals, the enzymes involved in the biosynthesis of 2-MBFAs, particularly in pathogenic bacteria, represent potential targets for novel antimicrobial agents. Furthermore, the unique structures of these fatty acids may be exploited for the development of new therapeutic agents that can modulate bacterial virulence or other cellular processes. The continued application of advanced analytical techniques will undoubtedly lead to the discovery of new 2-MBFA structures and a deeper understanding of their complex biological roles.

References

Enzymatic Synthesis of (2S)-2-Methyltetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of (2S)-2-methyltetradecanoyl-CoA, a crucial intermediate in various metabolic pathways and a valuable substrate for drug discovery and development. This document details the enzymatic machinery, reaction mechanisms, and experimental protocols relevant to the stereospecific synthesis of this branched-chain acyl-CoA.

Introduction to Acyl-CoA Synthesis

The activation of fatty acids to their corresponding coenzyme A (CoA) thioesters is a fundamental process in lipid metabolism, catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or acyl-CoA ligases[1]. This activation is a prerequisite for their participation in both anabolic pathways, such as the synthesis of complex lipids, and catabolic pathways, like β-oxidation[1]. The synthesis of acyl-CoAs proceeds through a two-step mechanism involving the formation of an acyl-adenylate intermediate from the fatty acid and ATP, followed by the reaction of this intermediate with the thiol group of coenzyme A to form the acyl-CoA thioester and AMP[1][2].

The Enzymatic Machinery: Long-Chain Acyl-CoA Synthetases (ACSLs)

For a C14 fatty acid like 2-methyltetradecanoic acid, the relevant enzymes belong to the long-chain acyl-CoA synthetase (ACSL) family[2]. These enzymes exhibit specificity for fatty acids with chain lengths typically ranging from 12 to 20 carbons[2].

Substrate Specificity for Branched-Chain Fatty Acids

While many ACSLs preferentially act on straight-chain fatty acids, several have been identified that can accommodate branched-chain substrates. The substrate specificity is determined by the architecture of the fatty acid-binding tunnel within the enzyme[3]. For instance, the crystal structure of a long-chain ACS from Thermus thermophilus revealed a hydrophobic branch in this tunnel, which dictates its substrate preference[3].

While a specific ACSL with proven high efficiency for (2S)-2-methyltetradecanoic acid is not prominently documented in publicly available literature, research on enzymes like the short-chain acyl-CoA synthetase MbcS from Staphylococcus aureus, which activates 2-methylbutyrate, demonstrates the existence of ACSs tailored for 2-methyl-branched substrates[4]. Furthermore, protein engineering efforts have successfully broadened the substrate scope of enzymes like E. coli acetyl-CoA synthetase to include branched-chain fatty acids through rational mutagenesis of the carboxylate binding pocket[5]. This suggests that both naturally occurring and engineered ACSLs are potential catalysts for the synthesis of this compound.

Experimental Protocols

The following sections outline a generalized experimental workflow for the enzymatic synthesis of this compound, based on established protocols for other long-chain and branched-chain acyl-CoAs.

Conceptual Experimental Workflow

The overall process involves the expression and purification of a suitable recombinant acyl-CoA synthetase, followed by the enzymatic reaction and subsequent purification of the product.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification & Analysis recombinant_expression Recombinant ACSL Expression (e.g., in E. coli) cell_lysis Cell Lysis recombinant_expression->cell_lysis purification_enzyme Enzyme Purification (e.g., Affinity Chromatography) cell_lysis->purification_enzyme reaction_setup Reaction Setup purification_enzyme->reaction_setup Purified Enzyme incubation Incubation reaction_setup->incubation reaction_termination Reaction Termination incubation->reaction_termination extraction Product Extraction reaction_termination->extraction hplc_purification HPLC Purification extraction->hplc_purification analysis Analysis (LC-MS/MS, NMR) hplc_purification->analysis metabolic_pathways cluster_inputs Inputs cluster_outputs Outputs cluster_fates Metabolic Fates FA (2S)-2-Methyltetradecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA This compound ACSL->AcylCoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi beta_ox β-Oxidation AcylCoA->beta_ox lipid_syn Complex Lipid Synthesis AcylCoA->lipid_syn protein_acyl Protein Acylation AcylCoA->protein_acyl ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL

References

The Role of (2S)-2-Methyltetradecanoyl-CoA in Mycobacterium tuberculosis Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate lipid cell wall of Mycobacterium tuberculosis (Mtb) is a fortress, contributing significantly to its resilience against host immune responses and antibiotic therapies. A key component of this protective barrier is a class of methyl-branched fatty acids, which are integral to the structure of crucial virulence factors. This technical guide delves into the pivotal role of (2S)-2-methyltetradecanoyl-CoA, a key intermediate in the biosynthesis of these complex lipids, with a particular focus on its involvement in the sulfolipid-1 (SL-1) pathway. SL-1 is a sulfated glycolipid implicated in the pathogenesis of tuberculosis. This document provides a comprehensive overview of the biosynthetic pathway, the enzymes involved, quantitative data where available, detailed experimental protocols for studying this pathway, and visual representations of the underlying molecular processes. Understanding the nuances of this pathway is critical for the development of novel therapeutic strategies targeting Mtb's unique lipid metabolism.

Introduction: The Significance of Methyl-Branched Lipids in M. tuberculosis

Mycobacterium tuberculosis possesses a unique and complex cell envelope, a significant portion of which is composed of a diverse array of lipids. Among these, methyl-branched fatty acids are distinguishing features that contribute to the low permeability and remarkable stability of the mycobacterial outer membrane. These specialized lipids are key components of virulence factors such as sulfolipid-1 (SL-1), phthiocerol dimycocerosates (PDIMs), and diacyltrehaloses (DATs). The biosynthesis of these methyl-branched fatty acids is not only essential for the structural integrity of the cell wall but also plays a direct role in the bacterium's ability to cause disease.

This compound is a crucial precursor in the synthesis of the multi-methyl-branched acyl chains of SL-1, a prominent glycolipid found on the surface of virulent Mtb strains. While the precise function of SL-1 in pathogenesis is still under investigation, it has been shown to modulate host immune responses. Therefore, the biosynthetic pathway leading to its formation represents a promising target for the development of new anti-tubercular agents. This guide will focus on the synthesis of SL-1, highlighting the integral role of this compound and the enzymatic machinery responsible for its metabolism.

The Sulfolipid-1 (SL-1) Biosynthesis Pathway

The biosynthesis of SL-1 is a multi-step process involving a series of enzymatic reactions that build upon a trehalose (B1683222) core. The synthesis of the characteristic polymethyl-branched fatty acyl chains, known as phthioceranic and hydroxyphthioceranic acids, is a critical part of this pathway. This compound serves as a key building block in the elaboration of these complex acyl chains.

The pathway can be broadly divided into the following stages:

  • Synthesis of the Trehalose-2-Sulfate (T2S) Core: The pathway is initiated by the sulfation of trehalose by the sulfotransferase Stf0.

  • Acylation of the T2S Core: A series of acyltransferases, PapA1 and PapA2, sequentially add fatty acyl groups to the T2S core.

  • Synthesis of the Polymethly-branched Acyl Chains: The polyketide synthase Pks2 is responsible for synthesizing the hepta- and octamethyl-branched phthioceranic and hydroxyphthioceranic acids. This is where this compound and other methyl-branched precursors are utilized.

  • Final Acylation and Transport: The acyltransferase Chp1 catalyzes the final acylation steps, and the transporter MmpL8 is involved in the transport of SL-1 and its precursors across the cell membrane.

Key Enzymes and Their Roles:
  • Pks2: A type I polyketide synthase that iteratively adds methylmalonyl-CoA units to a primer, likely derived from this compound, to generate the long, multi-methyl-branched phthioceranic and hydroxyphthioceranic acids. Disruption of the pks2 gene results in the inability to produce these specific fatty acids and, consequently, the absence of SL-1[1].

  • PapA1 and PapA2: These are essential acyltransferases that act sequentially. PapA2 first acylates the trehalose-2-sulfate (T2S) core, and this product is then further acylated by PapA1[2]. Genetic knockout of either papA1 or papA2 abrogates SL-1 synthesis[2].

  • Chp1: This enzyme is a membrane-associated acyltransferase that catalyzes the final two acylation reactions to form the mature tetra-acylated SL-1. It utilizes a diacyl sulfolipid intermediate as both an acyl donor and acceptor[2].

  • MmpL8: A membrane transporter that is essential for the biosynthesis and transport of SL-1. Mutants lacking mmpL8 accumulate a diacylated SL-1 precursor, SL1278, intracellularly, indicating a role for MmpL8 in a late step of the biosynthetic pathway, possibly in flipping the precursor across the membrane to the site of final acylation[1][3][4][5][6].

Quantitative Data on SL-1 Biosynthesis

While extensive research has been conducted on the SL-1 pathway, detailed quantitative data on enzyme kinetics and lipid abundance in knockout mutants remains somewhat limited in the public domain. The following tables summarize the available qualitative and semi-quantitative findings.

Table 1: Phenotypes of Gene Knockout Mutants in the SL-1 Biosynthesis Pathway

Gene KnockoutPrecursor AccumulatedFinal Product (SL-1)Reference(s)
Δpks2NoneAbsent[1]
ΔpapA1SL659 (mono-acylated T2S)Absent[2]
ΔpapA2Trehalose-2-sulfate (T2S)Absent[2]
Δchp1SL1278 (di-acylated T2S)Absent[2][7]
ΔmmpL8SL1278 (di-acylated T2S)Absent[1][3][4][5][6]

Table 2: Enzyme Kinetic Parameters for PapA1 and PapA2

Note: Specific Km and Vmax values for the enzymes in the SL-1 pathway are not consistently reported across the literature. The following represents a general summary of their characterized activity.

EnzymeSubstrate(s)ActivityReference(s)
PapA2 Trehalose-2-sulfate (T2S), Palmitoyl-CoAAcyltransferase[2][8]
PapA1 SL659 (2'-palmitoyl-T2S), (Hydroxy)phthioceranoyl-CoAAcyltransferase[2][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound and the SL-1 biosynthesis pathway in M. tuberculosis.

General Lipid Extraction and Analysis from M. tuberculosis

Objective: To extract and analyze the total lipid content from M. tuberculosis cultures to identify and quantify SL-1 and its precursors.

Protocol:

  • Cell Culture and Harvesting:

    • Grow M. tuberculosis strains (wild-type and mutants) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC enrichment until the desired optical density (e.g., mid-log phase).

    • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

    • Wash the cell pellet twice with phosphate-buffered saline (PBS).

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

    • Incubate with shaking for at least 4 hours at room temperature.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge to separate the phases. The lower organic phase contains the total lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1).

    • Spot the lipid extract onto a silica (B1680970) gel TLC plate (e.g., Silica Gel 60 F254).

    • Develop the TLC plate in a solvent system appropriate for separating sulfolipids, such as chloroform:methanol:water (60:30:6 v/v/v).

    • Visualize the lipid spots by staining with a suitable reagent, such as 5% phosphomolybdic acid in ethanol (B145695) followed by charring, or by autoradiography if radiolabeled precursors were used. A detailed protocol for TLC analysis of mycobacterial lipids can be found in the work by Guallar-Garrido et al. (2021)[9][10][11][12].

  • Mass Spectrometry (MS) Analysis:

    • For more detailed analysis and quantification, subject the lipid extracts to Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion Electrospray Ionization-Mass Spectrometry (ESI-MS).

    • High-resolution mass spectrometry can be used to identify specific lipid species based on their accurate mass-to-charge ratio (m/z).

    • Quantitative lipidomics can be performed by comparing the ion intensities of specific lipids between different samples (e.g., wild-type vs. mutant strains)[13][14].

In Vitro Acyltransferase Assay for PapA1 and PapA2

Objective: To determine the enzymatic activity and substrate specificity of the acyltransferases PapA1 and PapA2.

Protocol:

  • Protein Expression and Purification:

    • Clone the genes encoding PapA1 and PapA2 into an appropriate expression vector (e.g., pET vector for E. coli expression).

    • Express the recombinant proteins in a suitable host strain (e.g., E. coli BL21(DE3)).

    • Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified PapA1 or PapA2 enzyme.

      • Acyl donor substrate (e.g., radiolabeled or non-radiolabeled palmitoyl-CoA or phthioceranoyl-CoA).

      • Acyl acceptor substrate (Trehalose-2-sulfate for PapA2; SL659 for PapA1).

      • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of chloroform:methanol (2:1).

    • Extract the lipid products as described in the lipid extraction protocol.

    • Analyze the products by TLC and autoradiography (if using radiolabeled substrates) or by mass spectrometry.

    • For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. A detailed protocol can be adapted from the study by Converse et al. (2003)[1][3][4][5][6].

Generation of Gene Knockout Mutants in M. tuberculosis

Objective: To create targeted gene deletions of key enzymes in the SL-1 pathway to study their function.

Protocol (Specialized Phage-Mediated Allelic Exchange):

  • Construction of the Allelic Exchange Vector:

    • Clone approximately 1 kb of the upstream and downstream flanking regions of the target gene into a suicide vector containing a selectable marker (e.g., hygromycin resistance gene) and a counter-selectable marker (e.g., sacB).

    • The selectable marker will replace the target gene in the construct.

  • Preparation of Recombinant Phage:

    • Package the allelic exchange vector into a temperature-sensitive mycobacteriophage (e.g., phAE159).

  • Transduction of M. tuberculosis:

    • Infect a culture of M. tuberculosis with the recombinant phage at the permissive temperature.

    • Select for single-crossover events by plating on media containing the selectable marker at the non-permissive temperature for the phage.

  • Selection for Double-Crossover Events:

    • Culture the single-crossover colonies in the absence of selection.

    • Plate the culture on media containing the counter-selectable agent (e.g., sucrose (B13894) for sacB). Only double-crossover mutants will be able to grow.

  • Verification of Gene Knockout:

    • Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.

    • Analyze the lipid profile of the knockout mutant to confirm the expected phenotype (e.g., loss of SL-1).

Visualizing the Molecular Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the SL-1 biosynthesis pathway and a general experimental workflow for its investigation.

Diagram 1: The Sulfolipid-1 (SL-1) Biosynthesis Pathway in M. tuberculosis

SL1_Biosynthesis cluster_membrane Cell Membrane Trehalose Trehalose Stf0 Stf0 Trehalose->Stf0 T2S Trehalose-2-Sulfate (T2S) PapA2 PapA2 T2S->PapA2 SL659 SL659 (Mono-acylated T2S) PapA1 PapA1 SL659->PapA1 SL1278 SL1278 (Di-acylated T2S) Chp1 Chp1 SL1278->Chp1 Acyl donor & acceptor MmpL8 MmpL8 (Transporter) SL1278->MmpL8 Transport? SL1_intermediate Tri-acylated T2S SL1_intermediate->Chp1 Acyl donor & acceptor SL1 Sulfolipid-1 (SL-1) (Tetra-acylated T2S) SL1->MmpL8 Export PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->PapA2 MethyltetradecanoylCoA (2S)-2-Methyl- tetradecanoyl-CoA Pks2 Pks2 MethyltetradecanoylCoA->Pks2 MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->Pks2 Phthioceranoyl_Acids Phthioceranoyl/ Hydroxyphthioceranoyl Acids Phthioceranoyl_Acids->PapA1 Stf0->T2S PapA2->SL659 Pks2->Phthioceranoyl_Acids PapA1->SL1278 Chp1->SL1_intermediate Chp1->SL1

Caption: Biosynthetic pathway of Sulfolipid-1 in M. tuberculosis.

Diagram 2: Experimental Workflow for Investigating the SL-1 Pathway

Experimental_Workflow start Start: Hypothesize gene function knockout Generate Gene Knockout Mutant (e.g., Δpks2) start->knockout protein_expression Recombinant Protein Expression & Purification start->protein_expression culture Culture Wild-Type and Knockout Strains knockout->culture lipid_extraction Lipid Extraction culture->lipid_extraction tlc TLC Analysis lipid_extraction->tlc ms Mass Spectrometry (Qualitative & Quantitative) lipid_extraction->ms phenotype Phenotypic Analysis (e.g., Virulence Assay) tlc->phenotype ms->phenotype conclusion Conclusion: Elucidate Gene/Enzyme Function phenotype->conclusion enzyme_assay In Vitro Enzyme Assay protein_expression->enzyme_assay kinetics Enzyme Kinetics Analysis enzyme_assay->kinetics kinetics->conclusion

Caption: Workflow for functional analysis of genes in lipid synthesis.

Conclusion and Future Directions

The biosynthesis of sulfolipid-1, a complex and unique lipid of Mycobacterium tuberculosis, is a testament to the intricate metabolic capabilities of this formidable pathogen. This compound plays a fundamental role as a building block for the polymethyl-branched acyl chains that are a hallmark of SL-1. The enzymes involved in this pathway, particularly the polyketide synthase Pks2 and the acyltransferases PapA1, PapA2, and Chp1, represent highly specific and potentially vulnerable targets for therapeutic intervention.

While significant progress has been made in elucidating the steps of the SL-1 pathway, several areas warrant further investigation. The precise regulatory mechanisms governing the expression and activity of the biosynthetic enzymes are not fully understood. A deeper understanding of the substrate specificities and kinetic parameters of each enzyme would be invaluable for the rational design of specific inhibitors. Furthermore, the exact role of SL-1 in the context of human infection remains an area of active research.

Continued investigation into the biosynthesis of methyl-branched lipids in M. tuberculosis, with a focus on key intermediates like this compound, will undoubtedly uncover new avenues for the development of novel anti-tubercular drugs that can dismantle the protective lipid fortress of this persistent pathogen. The experimental approaches and foundational knowledge presented in this guide provide a framework for researchers to contribute to this critical endeavor.

References

An In-depth Technical Guide to the Structural Properties of (2S)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structural and functional characteristics of (2S)-2-methyltetradecanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemical and biophysical properties of this molecule and its role in metabolic pathways.

Chemical and Structural Properties

This compound is the coenzyme A thioester of (2S)-2-methyltetradecanoic acid. The presence of a methyl group at the α-carbon (C2) introduces a chiral center, with the (2S) stereoisomer being the substrate for downstream enzymatic processing in peroxisomal β-oxidation.

General Properties
PropertyValueSource
Chemical Formula C36H64N7O17P3SMedchemExpress[1]
Molecular Weight 991.92 g/mol MedchemExpress[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methyltetradecanethioateInferred from PubChem[2]
Stereochemistry (2S) at the α-carbon of the fatty acyl chainInferred from metabolic context[3]
Structural Features

A definitive crystal structure for this compound is not publicly available. However, its structure can be inferred from the known structures of coenzyme A and long-chain fatty acids. The molecule consists of three main parts: the adenosine (B11128) 3',5'-bisphosphate moiety, the pantothenic acid (vitamin B5) unit, and the β-mercaptoethylamine group, which forms a thioester bond with the carboxyl group of (2S)-2-methyltetradecanoic acid.

The long tetradecanoyl chain with a methyl branch at the C2 position is hydrophobic, while the coenzyme A portion is large and hydrophilic. This amphipathic nature is crucial for its interaction with enzymes and its transport across cellular membranes.

Metabolic Significance

This compound is a key intermediate in the peroxisomal β-oxidation of 2-methyl-branched-chain fatty acids.[4][5] Dietary branched-chain fatty acids, such as phytanic acid, are broken down into metabolites like pristanic acid, which is then converted to its CoA ester. The resulting (2R)-2-methylacyl-CoAs must be epimerized to the (2S) form to be further metabolized by the β-oxidation machinery.[3]

Role in Peroxisomal β-Oxidation

The enzyme α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of (2R)-2-methylacyl-CoAs to their (2S)-epimers.[3][6][7] This racemization is essential because the subsequent enzymes in the β-oxidation pathway are stereospecific for the (2S) isomer.[8] Following its formation, this compound enters the β-oxidation spiral, where it undergoes a series of reactions including oxidation, hydration, dehydrogenation, and thiolytic cleavage.

The metabolic pathway involving this compound is depicted in the following diagram:

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 2R_methylacyl_CoA (2R)-2-Methyltetradecanoyl-CoA AMACR α-methylacyl-CoA racemase (AMACR) 2R_methylacyl_CoA->AMACR 2S_methylacyl_CoA This compound AMACR->2S_methylacyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase 2S_methylacyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA 2-Methyl-trans-2-enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA MFP2 Multifunctional Protein 2 (Hydratase/Dehydrogenase) Enoyl_CoA->MFP2 Ketoacyl_CoA 3-Keto-2-methylacyl-CoA MFP2->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Dodecanoyl-CoA Thiolase->Shortened_Acyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA

Peroxisomal β-oxidation of 2-methyl-branched fatty acids.

Experimental Protocols

Synthesis

The chemical synthesis of this compound is complex. Enzymatic synthesis is a common alternative for producing this molecule for research purposes. The synthesis can be achieved by incubating (2S)-2-methyltetradecanoic acid with coenzyme A in the presence of an acyl-CoA synthetase. Alternatively, it can be generated from its (2R)-epimer through the action of α-methylacyl-CoA racemase.[9][10][11]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs, including this compound, in biological samples.[12][13][14]

  • Homogenize tissue or cell samples in a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v), to precipitate proteins and extract metabolites.[13]

  • Centrifuge the homogenate to pellet the protein debris.

  • The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE).[14][15]

  • Column: C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[13]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2 mL/min.[13]

  • Ionization Mode: Positive electrospray ionization (ESI+).[14]

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification.

  • Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[12][14] For this compound (precursor ion m/z 992.9), a key product ion would be observed at m/z 485.9. Another common fragment ion for all acyl-CoAs is at m/z 428.[15][16]

The general workflow for LC-MS/MS analysis is illustrated below:

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Metabolite Extraction (Acetonitrile/Methanol/Water) Sample->Extraction LC_Separation Reversed-Phase LC (C18 Column) Extraction->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

A typical workflow for the analysis of acyl-CoAs by LC-MS/MS.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Extract the acyl-CoAs from the biological sample as described for LC-MS/MS analysis.

  • Lyophilize the extract to remove the organic solvents.

  • Reconstitute the dried extract in a suitable deuterated solvent, such as D₂O with a phosphate (B84403) buffer, for NMR analysis.[20]

ProtonsPredicted Chemical Shift (ppm)
Terminal CH₃ of acyl chain~0.8-0.9
(CH₂)n of acyl chain~1.2-1.6
α-CH of acyl chain~2.5-2.7
α-CH₃ of acyl chain~1.1-1.2 (doublet)
Protons of the coenzyme A moietyVarious signals between 3.0 and 8.5 ppm

Two-dimensional NMR techniques, such as COSY and HSQC, would be valuable for assigning the specific proton and carbon signals and confirming the structure.[18]

Conclusion

This compound is a crucial, yet often overlooked, metabolite in the degradation of branched-chain fatty acids. Its structural features, particularly the stereochemistry at the α-carbon, are critical for its role in peroxisomal β-oxidation. While detailed structural and spectroscopic data for this specific molecule are limited, established analytical techniques like LC-MS/MS provide robust methods for its detection and quantification in biological systems. A deeper understanding of the structure and metabolism of this compound and its associated enzymes, such as AMACR, is important for research into metabolic disorders and for the development of novel therapeutic strategies.

References

The Natural Occurrence of 2-Methyltetradecanoyl-CoA Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2-methyltetradecanoyl-CoA isomers and related 2-methyl-branched fatty acids (2-MBFAs). While direct evidence for the natural occurrence of 2-methyltetradecanoic acid and its CoA ester remains elusive in the current scientific literature, this guide synthesizes the available data on closely related 2-methyl-branched fatty acids found in various organisms, particularly marine invertebrates and cyanobacteria. This document details the biosynthetic pathways, presents available quantitative data, outlines experimental protocols for detection and quantification, and discusses the potential biological roles of this class of molecules. The information is intended to serve as a valuable resource for researchers in natural product chemistry, lipidomics, and drug discovery.

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more alkyl branches on the acyl chain. They are integral components of cell membranes in many organisms, influencing membrane fluidity and permeability. Among the various types of BCFAs, those with a methyl group at the C-2 position (α-position) represent a unique subclass. The CoA thioester of 2-methyltetradecanoic acid is a key intermediate in the metabolism of this fatty acid. Understanding the natural distribution, biosynthesis, and biological activity of 2-methyltetradecanoyl-CoA and its corresponding fatty acid is of significant interest for the discovery of novel bioactive compounds and for understanding lipid metabolism in various organisms.

This guide focuses on the isomers of 2-methyltetradecanoyl-CoA, which can include positional isomers (though the 2-methyl position is specified) and, more importantly, stereoisomers (R and S enantiomers at the chiral C-2 center). While data on the specific natural stereochemistry of 2-methyltetradecanoic acid is not currently available, the methodologies for such determinations are discussed.

Natural Occurrence and Quantitative Data

Direct reports on the natural occurrence of 2-methyltetradecanoic acid are scarce. However, several studies have identified other 2-methyl-branched fatty acids in marine organisms. These findings suggest that the biosynthetic machinery for producing 2-methyl fatty acids exists in nature and that 2-methyltetradecanoic acid may be present in hitherto uninvestigated species.

A notable study on the marine sponge Halichondria panicea identified two very long-chain 2-methyl-branched unsaturated fatty acids, 2-methyl-24:1n-7 and 2-methyl-26:1n-9, which constituted a significant portion (7.1%) of the total fatty acids[1]. In another instance, the bloom-forming cyanobacterium Trichodesmium erythraeum was found to produce abundant quantities of 2-methyldecanoic acid and 2-methyldodecanoic acid[2][3][4][5]. Furthermore, the PubChem database indicates the presence of 2-methyloctadecanoic acid in the marine sponges Petrosia pellasarca and Cervicornia cuspidifera.

The quantitative data available for naturally occurring 2-methyl-branched fatty acids are summarized in the table below. It is important to note that these are for analogs of 2-methyltetradecanoic acid.

CompoundOrganismTissue/Sample TypeConcentrationReference
2-Methyl-24:1n-7 & 2-Methyl-26:1n-9Halichondria panicea (Marine Sponge)Whole organism7.1% of total fatty acids[1]
2-Methyldecanoic acidTrichodesmium erythraeum (Cyanobacterium)Surface slick on Teflon netVariable, up to ~150 ng/cm²[3]
2-Methyldodecanoic acidTrichodesmium erythraeum (Cyanobacterium)Surface slick on Teflon netVariable, up to ~100 ng/cm²[3]

Biosynthesis of 2-Methyl-Branched Fatty Acids

The biosynthesis of branched-chain fatty acids, including the iso and anteiso forms, is well-characterized in bacteria[6][7]. The pathway for 2-methyl-branched fatty acids is believed to follow a similar logic, utilizing a specific short-chain acyl-CoA primer. The likely biosynthetic route initiates from the branched-chain amino acid isoleucine.

Below is a diagram illustrating the proposed biosynthetic pathway leading to 2-methyl-branched fatty acyl-CoA.

Biosynthesis of 2-Methyl-Branched Fatty Acyl-CoA Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Oxidative Decarboxylation (BCKDH complex) two_methyl_beta_ketoacyl_ACP 2-Methyl-β-ketoacyl-ACP two_methylbutyryl_CoA->two_methyl_beta_ketoacyl_ACP Condensation (FabH) two_methyl_beta_hydroxyacyl_ACP 2-Methyl-β-hydroxyacyl-ACP two_methyl_beta_ketoacyl_ACP->two_methyl_beta_hydroxyacyl_ACP Reduction (NADPH) two_methyl_trans_delta2_enoyl_ACP 2-Methyl-trans-Δ²-enoyl-ACP two_methyl_beta_hydroxyacyl_ACP->two_methyl_trans_delta2_enoyl_ACP Dehydration two_methylacyl_ACP 2-Methylacyl-ACP two_methyl_trans_delta2_enoyl_ACP->two_methylacyl_ACP Reduction (NADPH) two_methyltetradecanoyl_CoA 2-Methyltetradecanoyl-CoA two_methylacyl_ACP->two_methyltetradecanoyl_CoA Chain Elongation (x5 Malonyl-ACP) & Thioesterase

Caption: Proposed biosynthesis of 2-methyltetradecanoyl-CoA.

Experimental Protocols

The analysis of 2-methyltetradecanoyl-CoA and its corresponding fatty acid from biological samples requires a multi-step process involving extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Total Lipids

A modified Bligh-Dyer method is commonly used for the extraction of total lipids from biological tissues.

Protocol:

  • Homogenize 1 g of wet tissue in a mixture of 1 mL of chloroform (B151607) and 2 mL of methanol.

  • After homogenization, add an additional 1 mL of chloroform and vortex for 1 minute.

  • Add 1.8 mL of water and vortex again for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the total lipids.

  • Evaporate the solvent under a stream of nitrogen.

Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For the analysis of the fatty acid component, the CoA ester must be hydrolyzed, and the resulting free fatty acid is then derivatized to its more volatile methyl ester for gas chromatography analysis.

Protocol:

  • To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 100°C for 10 minutes to saponify the lipids.

  • After cooling, add 2 mL of 14% BF₃ in methanol.

  • Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.

  • After cooling, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer. Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness). Carrier Gas: Helium at a constant flow rate of 1 mL/min. Injector Temperature: 250°C. Oven Temperature Program:

  • Initial temperature: 100°C, hold for 4 minutes.

  • Ramp 1: Increase to 180°C at 10°C/min.

  • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes. Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

The following diagram illustrates the general workflow for the analysis of 2-methyl-branched fatty acids.

Experimental Workflow for 2-MBFA Analysis BiologicalSample Biological Sample (e.g., Marine Sponge) LipidExtraction Total Lipid Extraction (Bligh-Dyer) BiologicalSample->LipidExtraction Hydrolysis Hydrolysis of CoA Ester (Saponification) LipidExtraction->Hydrolysis Derivatization Derivatization to FAMEs (BF₃-Methanol) Hydrolysis->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataAnalysis Data Analysis (Mass Spectra Interpretation & Quantification) GCMS_Analysis->DataAnalysis

Caption: Workflow for 2-methyl-branched fatty acid analysis.

Stereochemical Analysis

The determination of the absolute configuration (R or S) of the chiral center at C-2 requires specialized techniques. One approach involves the derivatization of the fatty acid with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. For instance, derivatization with a chiral alcohol and subsequent analysis by GC or HPLC can resolve the enantiomers.

Potential Biological Roles and Signaling

The biological functions of 2-methyl-branched fatty acids are not yet well understood. However, BCFAs, in general, are known to play several important roles:

  • Membrane Fluidity: The methyl branch disrupts the tight packing of acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity, particularly at lower temperatures.

  • Signaling Molecules: Some BCFAs and their derivatives have been shown to act as signaling molecules. For example, certain BCFAs can modulate the expression of genes involved in lipid metabolism and inflammation[8]. They have been shown to influence the expression of fatty acid synthase (FASN) and C-reactive protein (CRP) in hepatocytes[8].

The diagram below illustrates the potential influence of BCFAs on cellular signaling pathways.

Potential Signaling Roles of BCFAs BCFA Branched-Chain Fatty Acids (e.g., 2-methyltetradecanoic acid) NuclearReceptors Nuclear Receptors (e.g., PPARs) BCFA->NuclearReceptors Activation/Modulation GeneExpression Gene Expression NuclearReceptors->GeneExpression Regulation FASN Fatty Acid Synthase (FASN) GeneExpression->FASN CRP C-Reactive Protein (CRP) GeneExpression->CRP LipidMetabolism Lipid Metabolism FASN->LipidMetabolism Inflammation Inflammation CRP->Inflammation

Caption: Potential signaling roles of branched-chain fatty acids.

Conclusion

The natural occurrence of 2-methyltetradecanoyl-CoA isomers represents an intriguing area of lipid research with potential implications for drug discovery and a deeper understanding of metabolic diversity. While direct evidence for this specific molecule is still emerging, the presence of related 2-methyl-branched fatty acids in marine organisms provides a strong rationale for further investigation. The methodologies and biosynthetic insights presented in this guide offer a framework for researchers to explore the distribution, function, and potential applications of this unique class of lipids. Future studies focusing on the targeted analysis of a wider range of organisms, particularly from marine environments, and the elucidation of the stereochemistry of these compounds will be crucial in advancing our knowledge in this field.

References

Interaction of (2S)-2-Methyltetradecanoyl-CoA with Fatty Acid Synthases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fatty Acid Synthase and Branched-Chain Fatty Acids

Fatty acid synthase (FAS) is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. In humans and other animals, this is a type I FAS system where all catalytic domains are part of a single large polypeptide chain. The synthesis of fatty acids is a cyclical process involving the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain.

Branched-chain fatty acids (BCFAs) are a class of fatty acids that contain one or more methyl groups on their carbon chain. They are found in various organisms and have distinct physical and chemical properties compared to their straight-chain counterparts. The incorporation of branched units into fatty acids is dependent on the substrate specificity of the fatty acid synthase, particularly the β-ketoacyl-ACP synthase (KS) domain, which is responsible for the condensation reaction that elongates the acyl chain.

This guide focuses on the hypothetical interaction of a specific branched-chain acyl-CoA, (2S)-2-methyltetradecanoyl-CoA, with fatty acid synthases. This molecule is a C15 acyl-CoA with a methyl group at the alpha-carbon (C-2). Its interaction with FAS can be conceptualized in two ways: as a potential substrate for further elongation or as an inhibitor of the fatty acid synthesis process.

Data Presentation: Quantitative Analysis of Branched-Chain Substrate Utilization by Fatty Acid Synthase

While specific kinetic data for this compound is unavailable, studies on the utilization of other branched-chain precursors by metazoan fatty acid synthase (mFAS) provide valuable insights. The following table summarizes apparent kinetic constants for mFAS and its ketoacyl synthase (KS) domain with branched-chain substrates, as determined by NADPH consumption assays.

Enzyme/DomainSubstrate(s)Apparent Km (µM)Apparent kcat (s-1)Reference
Metazoan FAS (mFAS)Acetyl-CoA + (R,S)-Methylmalonyl-CoA7.1 ± 1.10.05 ± 0.001[1]
Ketoacyl Synthase (KS)Decanoyl-ACP + Methylmalonyl-ACP1.8 ± 0.40.11 ± 0.004[1]
Metazoan FAS (mFAS)Acetyl-CoA + Malonyl-CoA (for comparison)5.3 ± 0.38.5 ± 0.1[1]

Interpretation of Data: The turnover number (kcat) for branched-chain fatty acid biosynthesis using methylmalonyl-CoA is significantly lower (approximately 170-fold) than that for straight-chain fatty acid synthesis using malonyl-CoA[1]. This suggests that while mFAS can utilize branched-chain precursors, the process is much less efficient. The ketoacyl synthase (KS) domain exhibits a low elongation rate with methyl-branched substrates, indicating that this domain is a key determinant of the slow speed of branched-chain fatty acid production[1]. Based on this, it can be inferred that this compound, if it acts as a substrate, would likely be processed by FAS at a much slower rate than a straight-chain C15 acyl-CoA.

Experimental Protocols

This section details relevant experimental methodologies that can be adapted to study the interaction of this compound with fatty acid synthases.

Synthesis of this compound

A specific protocol for the synthesis of this compound is not available in the cited literature. However, a general enzymatic method for the preparation of long-chain fatty acyl-CoAs can be adapted. This typically involves the use of an acyl-CoA synthetase.

Principle: Acyl-CoA synthetase catalyzes the formation of a thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A, in an ATP-dependent reaction.

Materials:

  • (2S)-2-Methyltetradecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)

  • Tris-HCl buffer, pH 7.5

  • MgCl2

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and DTT.

  • Add (2S)-2-methyltetradecanoic acid (solubilized in a suitable solvent like ethanol (B145695) or DMSO) and Coenzyme A.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for a specified period (e.g., 1-2 hours).

  • Monitor the reaction progress by techniques such as HPLC or LC-MS to detect the formation of the acyl-CoA ester.

  • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Fatty Acid Synthase Activity Assay (NADPH Consumption)

This spectrophotometric assay measures the overall activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH. This method can be used to determine if this compound acts as a substrate or an inhibitor.

Principle: FAS utilizes NADPH as a reducing agent in two steps of the fatty acid synthesis cycle. The rate of NADPH consumption is directly proportional to the rate of fatty acid synthesis.

Materials:

  • Purified fatty acid synthase

  • This compound (or other acyl-CoA as a primer)

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer, pH 7.0

  • Dithiothreitol (DTT)

  • EDTA

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, DTT, and EDTA.

  • Add a known concentration of purified FAS.

  • To test if this compound is a substrate, add it to the reaction mixture along with malonyl-CoA and NADPH.

  • To test for inhibition, pre-incubate FAS with varying concentrations of this compound before adding the standard substrates (acetyl-CoA and malonyl-CoA) and NADPH.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH oxidation from the linear portion of the curve.

  • Determine kinetic parameters (Km, Vmax, kcat) or inhibitory constants (IC50, Ki) by performing the assay with varying substrate or inhibitor concentrations.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm that this compound is utilized as a primer by FAS and to identify the resulting elongated fatty acid products, GC-MS analysis is employed.

Principle: The fatty acid products of the FAS reaction are hydrolyzed, esterified to form volatile fatty acid methyl esters (FAMEs), and then separated and identified by GC-MS.

Procedure:

  • Perform the FAS activity assay as described in section 3.2 with this compound as the primer.

  • After the reaction, stop the enzymatic activity (e.g., by adding a strong acid).

  • Hydrolyze the resulting acyl-CoAs to free fatty acids by saponification (e.g., with KOH in methanol).

  • Esterify the free fatty acids to FAMEs using a methylating agent (e.g., BF3 in methanol).

  • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Analyze the extracted FAMEs by GC-MS.

  • Identify the products based on their retention times and mass spectra, comparing them to known standards if available. This will reveal if the initial C15 branched-chain fatty acid has been elongated by two-carbon units.

Mandatory Visualization: Diagrams of Pathways and Workflows

Fatty Acid Synthesis Pathway with Potential Branched-Chain Integration

FAS_Pathway cluster_cytosol Cytosol acetyl_coa Acetyl-CoA fas_enzyme Fatty Acid Synthase (FAS) acetyl_coa->fas_enzyme Primer malonyl_coa Malonyl-CoA malonyl_coa->fas_enzyme 2C Donor palmitate Palmitate (C16:0) fas_enzyme->palmitate 7 Cycles elongated_branched_fa Elongated Branched Fatty Acid (C17) fas_enzyme->elongated_branched_fa Elongation? nadph NADPH nadph->fas_enzyme Reductant branched_acyl_coa (2S)-2-Methyl- tetradecanoyl-CoA branched_acyl_coa->fas_enzyme Potential Primer (Slow) branched_acyl_coa->fas_enzyme Inhibition?

Caption: Fatty acid synthesis pathway and potential interactions with this compound.

Experimental Workflow for Investigating the Interaction

Experimental_Workflow synthesis Synthesis of This compound purification Purification & Characterization (HPLC, MS, NMR) synthesis->purification fas_activity_assay FAS Activity Assay (NADPH Consumption) purification->fas_activity_assay cellular_assays Cellular Assays (e.g., Lipidomics) purification->cellular_assays substrate_test Test as Substrate fas_activity_assay->substrate_test inhibitor_test Test as Inhibitor fas_activity_assay->inhibitor_test kinetic_analysis Kinetic Analysis (Km, kcat, Ki, IC50) substrate_test->kinetic_analysis product_analysis Product Analysis (GC-MS) substrate_test->product_analysis inhibitor_test->kinetic_analysis signaling_analysis Signaling Pathway Analysis (Western Blot, etc.) cellular_assays->signaling_analysis

Caption: Workflow for studying this compound interaction with FAS.

Potential Signaling Pathways and Cellular Effects

While direct evidence is lacking for this compound, the inhibition of FAS by other compounds is known to impact cellular signaling. Furthermore, studies on similar branched-chain fatty acids have revealed effects on specific signaling pathways.

  • General FAS Inhibition: Inhibition of FAS can lead to the accumulation of its substrate, malonyl-CoA, which in turn can inhibit carnitine palmitoyltransferase 1 (CPT1), leading to a decrease in fatty acid oxidation. This metabolic shift can impact cellular energy homeostasis and activate stress-response pathways. Pharmacological inhibition of FAS has been shown to induce apoptosis in cancer cells, a process linked to the suppression of signaling pathways such as the PI3K/Akt pathway[2].

  • Effects of Structurally Similar Molecules: A study on 12-methyltetradecanoic acid (12-MTA), a C15 branched-chain fatty acid, demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis. This effect was associated with the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are potent signaling molecules in inflammation and cell proliferation.

Based on these findings, it is plausible that this compound, if it inhibits FAS or is metabolized to its corresponding fatty acid, could modulate signaling pathways involved in cell growth, proliferation, and inflammation.

Hypothetical Signaling Cascade upon FAS Inhibition

Signaling_Pathway inhibitor This compound (Hypothetical Inhibitor) fas Fatty Acid Synthase (FAS) inhibitor->fas malonyl_coa Malonyl-CoA ↑ inhibitor->malonyl_coa Accumulation palmitate_synthesis Palmitate Synthesis ↓ fas->palmitate_synthesis pi3k_akt PI3K/Akt Pathway ↓ palmitate_synthesis->pi3k_akt Loss of signaling lipids cpt1 CPT1 malonyl_coa->cpt1 fa_oxidation Fatty Acid Oxidation ↓ cpt1->fa_oxidation cellular_stress Cellular Stress ↑ fa_oxidation->cellular_stress Energy deficit apoptosis Apoptosis ↑ cellular_stress->apoptosis pi3k_akt->apoptosis Reduced survival signal

Caption: Hypothetical signaling effects of FAS inhibition by this compound.

Conclusion and Future Directions

The interaction of this compound with fatty acid synthases represents an intriguing area for research. Based on studies of similar branched-chain molecules, it is likely that this compound would be a poor substrate for FAS and may act as an inhibitor, primarily through the ketoacyl synthase domain. The provided experimental protocols offer a roadmap for the synthesis and detailed biochemical and cellular characterization of this interaction. Future research should focus on obtaining direct quantitative data for the binding and/or inhibition of FAS by this compound and elucidating its specific effects on cellular signaling pathways. Such studies will be crucial for determining its potential as a research tool or a therapeutic agent targeting fatty acid metabolism.

References

An In-Depth Technical Guide on the Peroxisomal Catabolism of 2-Methyl-Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of 2-methyl-branched fatty acids is a critical metabolic process that occurs primarily within peroxisomes. Unlike their straight-chain counterparts, the presence of a methyl group on the second carbon necessitates a specialized enzymatic machinery for their degradation. This guide provides a comprehensive overview of the core biochemical pathways, enzymatic kinetics, and experimental protocols relevant to the study of 2-methyl-branched fatty acid oxidation in peroxisomes. A thorough understanding of these processes is vital for researchers investigating metabolic disorders, cellular signaling, and for professionals in drug development targeting related pathways.

Core Metabolic Pathways

The breakdown of 2-methyl-branched fatty acids, such as pristanic acid, is preceded by the alpha-oxidation of phytanic acid, a 3-methyl-branched fatty acid. This initial step is crucial as the beta-methyl group in phytanic acid sterically hinders the standard beta-oxidation machinery.

Alpha-Oxidation of Phytanic Acid

Phytanic acid, derived from dietary sources, is first converted to pristanic acid through a series of enzymatic reactions within the peroxisome. This process removes a single carbon from the carboxyl end.

The key enzymatic steps are:

  • Activation: Phytanic acid is esterified to its coenzyme A (CoA) derivative, phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-carbon by phytanoyl-CoA dioxygenase (PHYH) , also known as phytanoyl-CoA alpha-hydroxylase, to form 2-hydroxyphytanoyl-CoA. This reaction requires Fe2+ and O2.[1]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[2][3]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

Alpha_Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA PHYH Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal HACL1 Formyl-CoA Formyl-CoA 2-Hydroxyphytanoyl-CoA->Formyl-CoA HACL1 Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase

Alpha-Oxidation of Phytanic Acid to Pristanic Acid.
Peroxisomal Beta-Oxidation of Pristanic Acid

Pristanic acid, now a 2-methyl-branched fatty acid, can undergo beta-oxidation. Due to the presence of the 2-methyl group, this process involves a distinct set of enzymes compared to the beta-oxidation of straight-chain fatty acids. Pristanic acid is a racemic mixture of (2R)- and (2S)-stereoisomers, and their catabolism requires an initial epimerization step.

The enzymatic steps for the beta-oxidation of (2R)-pristanoyl-CoA are as follows:

  • Activation: Pristanic acid is converted to pristanoyl-CoA.

  • Epimerization: The (2R)-pristanoyl-CoA isomer is converted to its (2S)-epimer by alpha-methylacyl-CoA racemase (AMACR) . This is a crucial step as the subsequent oxidase is stereospecific for the (S)-isomer.[4][5]

  • Oxidation: (2S)-Pristanoyl-CoA is oxidized by the peroxisomal branched-chain acyl-CoA oxidase (ACOX2) to produce 2-methyl-enoyl-CoA.[6]

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are catalyzed by D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFP2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4). This enzyme possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][8][9]

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-ketoacyl-CoA by sterol carrier protein X (SCPx) , which has 3-oxoacyl-CoA thiolase activity. This reaction releases propionyl-CoA (due to the 2-methyl branch) and a shortened acyl-CoA.[10]

The shortened acyl-CoA then re-enters the beta-oxidation spiral until it is completely degraded.

Beta_Oxidation_Pristanic_Acid cluster_alpha_oxidation Alpha-Oxidation Product cluster_beta_oxidation Peroxisomal Beta-Oxidation Pristanic Acid Pristanic Acid (2R)-Pristanoyl-CoA (2R)-Pristanoyl-CoA Pristanic Acid->(2R)-Pristanoyl-CoA Acyl-CoA Synthetase (2S)-Pristanoyl-CoA (2S)-Pristanoyl-CoA (2R)-Pristanoyl-CoA->(2S)-Pristanoyl-CoA AMACR 2-Methyl-enoyl-CoA 2-Methyl-enoyl-CoA (2S)-Pristanoyl-CoA->2-Methyl-enoyl-CoA ACOX2 3-Hydroxy-2-methylacyl-CoA 3-Hydroxy-2-methylacyl-CoA 2-Methyl-enoyl-CoA->3-Hydroxy-2-methylacyl-CoA DBP (Hydratase) 3-Keto-2-methylacyl-CoA 3-Keto-2-methylacyl-CoA 3-Hydroxy-2-methylacyl-CoA->3-Keto-2-methylacyl-CoA DBP (Dehydrogenase) Shortened Acyl-CoA Shortened Acyl-CoA 3-Keto-2-methylacyl-CoA->Shortened Acyl-CoA SCPx (Thiolase) Propionyl-CoA Propionyl-CoA 3-Keto-2-methylacyl-CoA->Propionyl-CoA SCPx (Thiolase)

Peroxisomal Beta-Oxidation of Pristanic Acid.

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in the peroxisomal catabolism of 2-methyl-branched fatty acids. Data for human enzymes are prioritized where available.

Table 1: Alpha-Oxidation Enzyme Kinetics

EnzymeSubstrateKm (µM)kcat (s-1)Source
Phytanoyl-CoA Dioxygenase (PHYH)Phytanoyl-CoA29.5N/A[11]
3-Methylhexadecanoyl-CoA40.8N/A[11]
2-Hydroxyacyl-CoA Lyase (Actinobacterial)2-Hydroxyisobutyryl-CoA1201.3[12]

N/A: Data not available in the searched literature.

Table 2: Beta-Oxidation Enzyme Kinetics

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Source
Alpha-Methylacyl-CoA Racemase (AMACR)Pristanoyl-CoA1720.1N/A[13]
Trihydroxycoprostanoyl-CoA31.60.3N/A[13]
SCPx/Thiolase (Rat)3-Oxo-2-methylpalmitoyl-CoAInactive--[1]
3-Oxo-octanoyl-CoA27--[14]
3-Oxo-decanoyl-CoA3-7--[14]
3-Oxo-hexadecanoyl-CoA3-7--[14]

N/A: Data not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these metabolic pathways. Below are protocols for key experimental procedures.

Protocol 1: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from biological samples.

1. Lipid Extraction (Folch Method)

  • Homogenize the cell or tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Carefully collect the lower phase and dry it under a stream of nitrogen.

2. Saponification and Methylation (FAMEs Preparation)

  • Resuspend the dried lipid extract in a known volume of methanolic HCl.

  • Heat the mixture at 80°C for 20 minutes to simultaneously saponify the lipids and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • Cool the reaction to room temperature.

  • Add water and extract the FAMEs with a nonpolar solvent like heptane (B126788) or hexane.

  • Collect the upper organic layer containing the FAMEs.

3. GC-MS Analysis

  • Injection: Inject 1 µL of the FAMEs extract into the GC-MS system.

  • Column: A polar capillary column, such as a DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 175°C at 2°C/min, hold for 10 min.

    • Ramp to 220°C at 2°C/min, hold for 20 min.

  • Mass Spectrometer Settings:

    • Operate in electron ionization (EI) mode.

    • Scan range: m/z 40-550.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 240°C.

4. Data Analysis

  • Identify FAMEs by comparing their retention times and mass spectra to those of known standards.

  • Quantify individual FAMEs by integrating the peak areas and comparing them to a standard curve generated with known concentrations of FAME standards.

GC_MS_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Chloroform:Methanol Dried Lipid Extract Dried Lipid Extract Lipid Extraction->Dried Lipid Extract Nitrogen Evaporation FAMEs Preparation FAMEs Preparation Dried Lipid Extract->FAMEs Preparation Methanolic HCl, 80°C FAMEs in Solvent FAMEs in Solvent FAMEs Preparation->FAMEs in Solvent Heptane/Hexane Extraction GC-MS Analysis GC-MS Analysis FAMEs in Solvent->GC-MS Analysis Injection Data Analysis Data Analysis GC-MS Analysis->Data Analysis Chromatograms & Spectra Fatty Acid Profile Fatty Acid Profile Data Analysis->Fatty Acid Profile Quantification

Workflow for Fatty Acid Analysis by GC-MS.
Protocol 2: In Vitro Assay for Alpha-Methylacyl-CoA Racemase (AMACR) Activity

This protocol describes a method to measure the activity of AMACR using a radiolabeled substrate.

1. Substrate Preparation

  • Synthesize (R)-[2-³H]-pristanoyl-CoA.

2. Reaction Mixture

  • Prepare a reaction buffer (e.g., 10 mmol/L sodium/potassium phosphate (B84403) buffer, pH 7.4).

  • In a microcentrifuge tube, combine:

    • Reaction buffer

    • Purified recombinant AMACR or cell/tissue homogenate

    • 100 µmol/L (R)-[2-³H]-pristanoyl-CoA[15]

3. Incubation

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[15]

4. Termination and Product Separation

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separate the released [³H]-H₂O from the unreacted substrate by passing the mixture through a reverse-phase silica (B1680970) gel column. The [³H]-H₂O will be in the eluate.

5. Quantification

  • Measure the radioactivity of the eluate using liquid scintillation counting.

  • Calculate the amount of [³H]-H₂O produced per unit time to determine the enzyme activity.

Regulatory Signaling Pathways

The expression of genes encoding peroxisomal beta-oxidation enzymes is regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[8][16] This signaling pathway is a key regulator of lipid metabolism in response to the cellular energy status.

PPAR_Alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acids (Ligands) Fatty Acids (Ligands) PPARa PPARa Fatty Acids (Ligands)->PPARa Activation PPARa_RXR_Complex PPARα/RXR Heterodimer PPARa->PPARa_RXR_Complex Heterodimerization RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binding Target Genes ACOX2, DBP, etc. PPRE->Target Genes Transcriptional Activation mRNA mRNA Target Genes->mRNA Transcription Peroxisomal Enzymes Peroxisomal Enzymes mRNA->Peroxisomal Enzymes Translation

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA thioester that is emerging as a molecule of interest in the complex landscape of metabolic regulation. While direct evidence linking this specific molecule to insulin (B600854) resistance is currently limited, its structural characteristics and metabolic pathway position it as a plausible contributor to cellular mechanisms that modulate insulin sensitivity. As a 2-methyl branched-chain fatty acid, it undergoes metabolism via peroxisomal β-oxidation and is a putative ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a master regulator of lipid metabolism. This technical guide synthesizes the current understanding of the metabolism of this compound, its potential interaction with key signaling pathways, and the experimental frameworks used to investigate its role in insulin resistance. By examining data from structurally related branched-chain fatty acids, we provide a comprehensive overview for researchers and professionals in drug development exploring novel targets for metabolic diseases.

Introduction

Insulin resistance, a hallmark of type 2 diabetes and the metabolic syndrome, is a complex multifactorial condition characterized by an impaired cellular response to insulin. A growing body of evidence implicates the dysregulation of lipid metabolism, particularly the accumulation of intracellular fatty acyl-CoAs, as a key contributor to the development of insulin resistance. Branched-chain fatty acids (BCFAs) are a class of lipids that, along with their CoA esters, are increasingly recognized for their roles in cellular signaling and metabolic control. This compound belongs to this class of molecules. This guide will delve into the known metabolic fate of 2-methyl-branched-chain fatty acyl-CoAs, their interaction with the nuclear receptor PPARα, and the potential downstream consequences for insulin signaling.

Metabolism of this compound

Unlike straight-chain fatty acids, which are primarily metabolized in the mitochondria, 2-methyl-branched-chain fatty acids such as 2-methyltetradecanoic acid are predominantly degraded through the peroxisomal β-oxidation pathway. The presence of a methyl group at the α-carbon (position 2) prevents its direct entry into mitochondrial β-oxidation.

The initial step in its metabolism is the activation to its CoA thioester, this compound. Subsequently, it enters the peroxisome for a series of enzymatic reactions.

Peroxisomal β-Oxidation Pathway for 2-Methyl-Branched-Chain Fatty Acyl-CoAs:

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome acyl_coa This compound enoyl_coa 2-Methyl-trans-2-tetradecenoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa 3-Hydroxy-2-methyltetradecanoyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Keto-2-methyltetradecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Dodecanoyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase propionyl_coa Propionyl-CoA ketoacyl_coa->propionyl_coa Thiolase Mitochondrial β-Oxidation Mitochondrial β-Oxidation shortened_acyl_coa->Mitochondrial β-Oxidation Further Metabolism TCA Cycle TCA Cycle propionyl_coa->TCA Cycle Metabolism acyl_coa_outside This compound acyl_coa_outside->acyl_coa Transport into Peroxisome ppar_activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcfa_coa (2S)-2-Methyl- tetradecanoyl-CoA ppara PPARα bcfa_coa->ppara Binding & Activation rxr RXR ppara->rxr Heterodimerization ppre PPRE rxr->ppre Binding to DNA target_genes Target Genes (e.g., CPT1, ACOX1) ppre->target_genes Transcriptional Regulation mrna mRNA target_genes->mrna Transcription Protein Synthesis Protein Synthesis mrna->Protein Synthesis Translation Metabolic Effects Metabolic Effects Protein Synthesis->Metabolic Effects Increased Fatty Acid Oxidation insulin_resistance_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ir Insulin Receptor irs1 IRS-1 ir->irs1 Phosphorylation glut4 GLUT4 glucose Glucose glut4->glucose Uptake pi3k PI3K irs1->pi3k Activation akt Akt pi3k->akt Activation akt->glut4 Translocation pkc PKCθ pkc->irs1 Inhibitory Phosphorylation dag DAG dag->pkc Activation ceramide Ceramide ceramide->akt Inhibition bcfa_coa (2S)-2-Methyl- tetradecanoyl-CoA bcfa_coa->dag Precursor bcfa_coa->ceramide Precursor insulin Insulin insulin->ir

A Technical Guide to the Physiological Concentration of Branched-Chain Acyl-CoAs in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-Coenzyme A (BCAcyl-CoA) molecules, derived from the catabolism of branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, are increasingly recognized as critical players in cellular metabolism and signaling. These key metabolites, namely isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA, are not merely intermediates in amino acid degradation pathways but also serve as precursors for biosynthetic processes and as donors for post-translational modifications of proteins.[1][2] An understanding of their physiological concentrations is paramount for elucidating their roles in health and disease, and for the development of novel therapeutics targeting metabolic disorders.

This technical guide provides a comprehensive overview of the current knowledge regarding the physiological concentrations of BCAcyl-CoAs in mammalian cells, details the experimental protocols for their quantification, and explores their emerging roles in cellular signaling.

Quantitative Data on Branched-Chain Acyl-CoA Concentrations

The precise quantification of individual BCAcyl-CoA species in mammalian cells and tissues presents a significant analytical challenge due to their low abundance and the presence of isomeric forms (e.g., isobutyryl-CoA vs. butyryl-CoA).[3] Consequently, comprehensive quantitative data remains scarce in the scientific literature. The following table summarizes available data, highlighting the need for further research in this area.

Acyl-CoA SpeciesCell/Tissue TypeConcentration (pmol/mg protein)MethodReference
(iso)Butyryl-CoAHepG2 cells1.013 ± 0.159LC-HRMS[4]
(iso)Valeryl-CoAHepG2 cells1.118 ± 0.143LC-HRMS[4]
Isovaleryl-CoAArabidopsis leaves~0.02-0.1 nmol/g fresh weightHPLC[5]

*Note: The analytical method used in this study did not distinguish between the branched-chain and straight-chain isomers.[4] The data from Arabidopsis is included to provide a general reference for the potential order of magnitude in biological systems.

Experimental Protocols for the Quantification of Branched-Chain Acyl-CoAs

The accurate measurement of BCAcyl-CoAs requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.[6][7] Below are detailed methodologies for the extraction and analysis of short-chain acyl-CoAs, which can be adapted for the specific quantification of BCAcyl-CoAs.

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from methods designed for the analysis of a broad range of acyl-CoAs.[6][8]

Materials:

  • Cultured mammalian cells

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard solution (e.g., ¹³C-labeled acyl-CoA standards)

  • Cell scraper

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge (capable of 17,000 x g at 4°C)

Procedure:

  • Aspirate the culture medium from adherent cells.

  • Immediately add 1 mL of ice-cold 10% TCA to the culture dish.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Spike the lysate with the internal standard solution.

  • Sonicate the sample with 12 x 0.5-second pulses to ensure complete cell lysis and protein precipitation.

  • Centrifuge the sample at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of short-chain acyl-CoAs.[6][7] Optimization will be required for specific instrumentation and to achieve separation of isomeric BCAcyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each BCAcyl-CoA and internal standard must be determined empirically. For example:

    • Isobutyryl-CoA: A potential precursor ion would be its [M+H]⁺ m/z. The product ion would correspond to a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine moiety.

    • Isovaleryl-CoA: Similar to isobutyryl-CoA, with a different precursor ion m/z.

    • α-Methylbutyryl-CoA: Similar to isobutyryl-CoA, with a different precursor ion m/z.

Signaling Pathways and Biological Roles of Branched-Chain Acyl-CoAs

BCAcyl-CoAs are increasingly implicated in cellular signaling, primarily through their role as precursors for protein acylation.

Branched-Chain Amino Acid Catabolism and BCAcyl-CoA Production

The catabolism of leucine, isoleucine, and valine in the mitochondria generates isovaleryl-CoA, α-methylbutyryl-CoA, and isobutyryl-CoA, respectively. These reactions are catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

BCAA_Catabolism Leucine Leucine BCKDH BCKDH Complex Leucine->BCKDH Isoleucine Isoleucine Isoleucine->BCKDH Valine Valine Valine->BCKDH IsovalerylCoA Isovaleryl-CoA alphaMethylbutyrylCoA α-Methylbutyryl-CoA IsobutyrylCoA Isobutyryl-CoA BCKDH->IsovalerylCoA from Leucine BCKDH->alphaMethylbutyrylCoA from Isoleucine BCKDH->IsobutyrylCoA from Valine

BCAA Catabolism Pathway
Protein Acylation by Branched-Chain Acyl-CoAs

A growing body of evidence indicates that BCAcyl-CoAs serve as donors for novel post-translational modifications on lysine (B10760008) residues, such as isobutyrylation.[1][2] These modifications can alter protein function, stability, and localization, thereby impacting cellular processes. Histone isobutyrylation, for instance, has been linked to the regulation of gene expression.[1]

Protein_Acylation IsobutyrylCoA Isobutyryl-CoA Acyltransferase Acyltransferase (e.g., p300) IsobutyrylCoA->Acyltransferase Protein Protein (e.g., Histone) Protein->Acyltransferase AcylatedProtein Isobutyrylated Protein Acyltransferase->AcylatedProtein

Protein Isobutyrylation
Experimental Workflow for BCAcyl-CoA Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of BCAcyl-CoAs from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cell/Tissue Sample IS Internal Standard Spiking Sample->IS Extraction Acyl-CoA Extraction (e.g., TCA precipitation) LCMS LC-MS/MS Analysis Extraction->LCMS IS->Extraction Data Data Processing & Quantification LCMS->Data

BCAcyl-CoA Analysis Workflow

Conclusion and Future Directions

The study of branched-chain acyl-CoAs is a rapidly evolving field with significant implications for understanding cellular metabolism and its dysregulation in disease. While analytical challenges have limited the availability of comprehensive quantitative data, the methodologies outlined in this guide provide a robust framework for future investigations. Key areas for future research include:

  • Development of optimized LC-MS/MS methods for the baseline separation and sensitive quantification of isomeric BCAcyl-CoAs in a variety of mammalian cell lines and tissues.

  • Comprehensive profiling of BCAcyl-CoA concentrations under different physiological and pathological conditions to establish baseline levels and identify disease-associated alterations.

  • Elucidation of the direct signaling roles of BCAcyl-CoAs , beyond their function as precursors for protein acylation, including their potential as allosteric regulators of enzyme activity.

  • Functional characterization of novel protein acylations derived from BCAcyl-CoAs to understand their impact on cellular signaling and gene regulation.

Addressing these research questions will undoubtedly provide deeper insights into the multifaceted roles of branched-chain acyl-CoAs and may pave the way for novel therapeutic strategies targeting metabolic diseases.

References

The Role of Methyl-Branched Lipids in Maintaining Membrane Fluidity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biological membranes are not merely passive barriers but dynamic structures whose fluidity is critical for a myriad of cellular processes. Membrane fluidity, largely dictated by the lipid composition, influences protein function, signal transduction, and cellular integrity. While unsaturated fatty acids are the primary modulators of membrane fluidity in many organisms, a significant number of bacteria utilize methyl-branched lipids to achieve the same end. This technical guide provides a comprehensive overview of the pivotal role of methyl-branched lipids in maintaining membrane fluidity. We delve into the biophysical principles governing their function, present quantitative data on their effects, detail key experimental methodologies for their study, and visualize the cellular signaling pathways that respond to the fluidity changes they induce. This document is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development seeking to understand and manipulate membrane properties.

Introduction: The Significance of Methyl-Branched Lipids

Methyl-branched fatty acids are prevalent components of the cell membranes of many prokaryotes.[1][2] These lipids are characterized by one or more methyl groups branching off the main acyl chain. The most common forms are the iso and anteiso isomers, where the methyl group is located on the penultimate or antepenultimate carbon atom, respectively.[2] The presence of these methyl branches introduces steric hindrance that disrupts the tight packing of lipid acyl chains, thereby increasing the fluidity of the membrane.[3] This adaptation is particularly crucial for bacteria that inhabit environments with fluctuating temperatures, as it allows them to maintain optimal membrane function.[4]

The seemingly subtle difference between iso and anteiso branching has significant consequences for membrane properties. Anteiso-branched fatty acids are more effective at increasing membrane fluidity compared to their iso-branched counterparts.[3] This is attributed to the greater disruption of chain packing caused by the methyl group's position in anteiso lipids.

Biophysical Mechanisms of Fluidity Maintenance

The primary mechanism by which methyl-branched lipids enhance membrane fluidity is through the disruption of van der Waals interactions between adjacent acyl chains. The methyl branches act as kinks, preventing the lipids from aligning in a tightly packed, ordered gel phase.[2][3] This leads to several key biophysical changes in the membrane:

  • Reduced Lipid Condensation: The steric hindrance from the methyl groups increases the average distance between lipid molecules, leading to a less condensed and more fluid membrane.[2]

  • Decreased Bilayer Thickness: The disordered packing of the acyl chains results in a thinner lipid bilayer.[3]

  • Lowered Chain Ordering: The presence of methyl branches reduces the orientational order of the acyl chains, which can be quantified by a decrease in the deuterium (B1214612) order parameter.[2]

  • Lower Phase Transition Temperature (Tm): Membranes containing methyl-branched lipids transition from a gel to a liquid-crystalline phase at a lower temperature compared to membranes composed of their straight-chain counterparts. This is a direct consequence of the reduced packing efficiency.

Quantitative Data on the Effects of Methyl-Branched Lipids

The following tables summarize quantitative data from various studies on the impact of methyl-branched lipids on membrane properties.

Table 1: Phase Transition Temperatures (Tm) of Phospholipids

PhospholipidAcyl Chain CompositionTm (°C)Reference
DMPC1,2-dimyristoyl-sn-glycero-3-phosphocholine (14:0)24[5]
DPPC1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0)41[5]
DSPC1,2-distearoyl-sn-glycero-3-phosphocholine (18:0)55[5]
di-anteiso-15:0 PC1,2-di(12-methyltetradecanoyl)-sn-glycero-3-phosphocholine< 0Avanti Polar Lipids
di-iso-15:0 PC1,2-di(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine~24Avanti Polar Lipids

Table 2: Deuterium Order Parameters (SCD) for DPPC Bilayers

Carbon PositionPure DPPCDPPC with Methyl BranchReference
C20.20Lowered[6]
C60.22Lowered[6]
C100.18Lowered[6]
C140.05Lowered[6]

Table 3: Lateral Diffusion Coefficients (D) of Lipids in Bilayers

Lipid SystemD (µm²/s)Temperature (°C)Reference
DOPC/DPPC/Cholesterol (ld phase)~5-1023[7]
DOPC/DPPC/Cholesterol (lo phase)~1-223[7]
DOPC in supported bilayer1.9 ± 0.3Not specified[8]
DOPE-Rho in giant liposomes3.7 ± 0.5Not specified[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of methyl-branched lipids in membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid membranes.

Protocol for Liposome (B1194612) Preparation for DSC Analysis: [9][10]

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a specific methyl-branched phospholipid) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the dried lipid film.

    • Hydrate the film above the lipid's expected Tm for 1-2 hours with gentle agitation to form multilamellar vesicles (MLVs).

  • Extrusion (Optional for Large Unilamellar Vesicles - LUVs): [11]

    • To obtain vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm). Perform the extrusion at a temperature above the Tm.

DSC Measurement Protocol: [10][11]

  • Sample and Reference Preparation:

    • Accurately weigh a specific amount of the liposome suspension into a DSC sample pan.

    • Use the same volume of the corresponding buffer as a reference.

    • Hermetically seal both pans.

  • DSC Scan:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-5 °C/min) to a final temperature well above the Tm.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition will be visible as an endothermic peak in the DSC thermogram.

    • The temperature at the peak maximum is the Tm.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe.[12][13]

Protocol for DPH Fluorescence Anisotropy in Liposomes: [4][12][14]

  • Liposome Preparation: Prepare liposomes as described in the DSC protocol (Section 4.1).

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

    • Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

    • Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to allow for probe incorporation.

  • Fluorescence Measurement:

    • Use a fluorometer equipped with polarizers in both the excitation and emission light paths.

    • Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Anisotropy Calculation:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • The G-factor (G = I_HV / I_HH) is an instrumental correction factor determined using the fluorescent probe in a solution with known low anisotropy.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly deuterium (²H) NMR, is a powerful technique for determining the acyl chain order parameter (SCD), which provides a detailed measure of the orientational order of specific carbon-hydrogen bonds along the lipid acyl chain.[15]

Protocol for ²H NMR of Lipid Membranes: [15][16]

  • Sample Preparation:

    • Synthesize or purchase lipids that are selectively deuterated at specific positions on the acyl chains.

    • Prepare multilamellar vesicles (MLVs) from the deuterated lipids as described in the DSC protocol.

    • Hydrate the lipid film with D₂O-depleted water to minimize the background signal.

    • Centrifuge the MLV suspension to form a pellet and transfer it to an NMR rotor.

  • NMR Spectroscopy:

    • Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • The spectrum of a lipid bilayer will exhibit a characteristic Pake doublet.

  • Order Parameter Calculation:

    • The quadrupolar splitting (ΔνQ) of the Pake doublet is directly proportional to the deuterium order parameter (SCD) for that specific C-²H bond: SCD = (4/3) * (h / e²qQ) * ΔνQ

    • Where h is Planck's constant and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the structure and dynamics of lipid bilayers, allowing for the calculation of various membrane properties.

General Workflow for MD Simulation of a Methyl-Branched Lipid Bilayer using GROMACS: [17][18][19][20]

  • System Setup:

    • Obtain or build the coordinates and topology files for the desired methyl-branched lipid.

    • Use a tool like gmx insert-molecules or a pre-built bilayer structure to create an initial lipid bilayer configuration.

    • Solvate the system with water molecules using gmx solvate.

    • Add ions to neutralize the system and achieve a desired salt concentration using gmx genion.

  • Energy Minimization:

    • Perform energy minimization using gmx grompp and gmx mdrun to relax any steric clashes in the initial configuration.

  • Equilibration:

    • Perform a series of short MD simulations with position restraints on the lipid heavy atoms, gradually releasing the restraints to allow the system to equilibrate. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run a long production MD simulation without restraints to sample the equilibrium behavior of the system.

  • Analysis:

    • Analyze the trajectory to calculate properties such as:

      • Area per lipid (gmx energy)

      • Bilayer thickness (gmx density)

      • Deuterium order parameters (gmx order)

      • Lateral diffusion coefficient (gmx msd)

Signaling Pathways and Cellular Responses

Changes in membrane fluidity induced by methyl-branched lipids are not passive events but are actively sensed and responded to by bacteria through sophisticated signaling systems.

The DesK/DesR Two-Component System in Bacillus subtilis

Bacillus subtilis utilizes the DesK/DesR two-component system to regulate membrane fluidity in response to temperature changes.[1][21][22][23][24]

  • Sensing: The transmembrane sensor kinase, DesK, acts as a thermosensor. At low temperatures, the membrane becomes more ordered (less fluid). This change in the physical state of the membrane is thought to induce a conformational change in DesK, activating its kinase activity.[1]

  • Signal Transduction: Activated DesK autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, DesR.[21]

  • Response: Phosphorylated DesR (DesR-P) acts as a transcriptional activator for the des gene, which encodes a Δ5-desaturase.[24]

  • Adaptation: The Δ5-desaturase introduces double bonds into the acyl chains of membrane phospholipids, thereby increasing membrane fluidity. This increase in fluidity leads to the inactivation of DesK's kinase activity and the activation of its phosphatase activity, which dephosphorylates DesR-P, thus turning off the expression of the des gene.[1]

DesK_DesR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DesK_inactive DesK (phosphatase active) DesR_P DesR-P DesK_inactive->DesR_P dephosphorylates DesK_active DesK (kinase active) DesR DesR DesK_active->DesR P DesR->DesR_P DesR_P->DesR des_gene des gene DesR_P->des_gene activates transcription Desaturase Δ5-Desaturase des_gene->Desaturase translates to temp_high Increased Fluidity Desaturase->temp_high increases temp_low Low Temperature (Decreased Fluidity) temp_low->DesK_active activates temp_high->DesK_inactive activates phosphatase

Caption: The DesK/DesR two-component signaling pathway in B. subtilis.

The GraRS Two-Component System in Staphylococcus aureus

The GraRS two-component system in Staphylococcus aureus is involved in sensing and responding to cell envelope stress, including changes in membrane properties and the presence of cationic antimicrobial peptides (CAMPs).[25][26][27][28]

  • Sensing: The sensor kinase GraS is thought to be activated by perturbations in the cell envelope, which can be caused by changes in membrane fluidity or by the binding of CAMPs.[25][29]

  • Signal Transduction: Upon activation, GraS autophosphorylates and transfers the phosphate to the response regulator GraR.

  • Response: Phosphorylated GraR (GraR-P) upregulates the expression of the mprF gene and the dlt operon.[27]

  • Adaptation:

    • MprF is a lysyl-phosphatidylglycerol synthetase that adds a positively charged lysine (B10760008) to phosphatidylglycerol, increasing the net positive charge of the cell membrane and repelling cationic CAMPs.[25]

    • The Dlt proteins are responsible for the D-alanylation of teichoic acids in the cell wall, which also contributes to a more positive surface charge.[27]

GraRS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GraS GraS GraR GraR GraS->GraR P MprF MprF Positive_Charge Increased Positive Surface Charge MprF->Positive_Charge GraR_P GraR-P GraR->GraR_P mprF_gene mprF gene GraR_P->mprF_gene activates transcription dlt_operon dlt operon GraR_P->dlt_operon activates transcription mprF_gene->MprF translates to dlt_operon->Positive_Charge leads to D-alanylation of teichoic acids Envelope_Stress Cell Envelope Stress (e.g., CAMPs, altered fluidity) Envelope_Stress->GraS activates Positive_Charge->Envelope_Stress confers resistance to

Caption: The GraRS two-component signaling pathway in S. aureus.

Implications for Drug Development

The critical role of methyl-branched lipids in maintaining membrane fluidity in many pathogenic bacteria presents a promising target for novel antimicrobial strategies. Disrupting the biosynthesis or incorporation of these lipids could lead to a loss of membrane integrity and function, particularly under stressful conditions. For instance, inhibitors of the enzymes involved in branched-chain fatty acid synthesis could render bacteria more susceptible to temperature stress or to the action of membrane-targeting antibiotics. Furthermore, understanding how these lipids influence the interaction of drugs with the bacterial membrane can inform the design of more effective therapeutics.

Conclusion

Methyl-branched lipids are key players in the adaptation of bacterial membranes to environmental challenges. Their ability to modulate membrane fluidity by disrupting lipid packing is a fundamental mechanism for cellular survival. This technical guide has provided a comprehensive overview of the biophysical principles, quantitative effects, and experimental methodologies related to these important molecules. The elucidation of signaling pathways that sense and respond to changes in membrane fluidity opens new avenues for understanding bacterial physiology and for the development of novel antimicrobial agents. Continued research in this area will undoubtedly uncover further intricacies of membrane biology and provide new opportunities for therapeutic intervention.

References

The Genetic Architecture of 2-Methyltetradecanoyl-CoA Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing the biosynthesis of 2-methyltetradecanoyl-CoA, a significant branched-chain acyl-CoA. This document is intended for researchers, scientists, and professionals in drug development who are investigating lipid metabolism and its implications in various biological systems. We delve into the core enzymatic players, their genetic regulation, and the intricate pathways that lead to the synthesis of this specific branched-chain fatty acid. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathways to facilitate a comprehensive understanding of this metabolic process.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes and signaling molecules in a variety of organisms, from bacteria to mammals.[1] Their unique structures, characterized by methyl or other alkyl branches along the acyl chain, confer distinct physicochemical properties compared to their straight-chain counterparts, influencing membrane fluidity and other cellular processes. 2-methyltetradecanoyl-CoA is a C15 anteiso-BCFA precursor, the biosynthesis of which involves a specialized set of enzymes and regulatory networks. Understanding the genetic regulation of its synthesis is crucial for fields ranging from microbiology to metabolic disease research and drug discovery.

The Biosynthetic Pathway of 2-Methyltetradecanoyl-CoA

The synthesis of 2-methyltetradecanoyl-CoA is a multi-step process that begins with the generation of a specific branched-chain primer, followed by elongation cycles catalyzed by the fatty acid synthase (FAS) system. The key determinant for the formation of a 2-methyl branched fatty acid is the utilization of propionyl-CoA as a precursor to the extender unit, methylmalonyl-CoA.

Precursor Synthesis: The Role of Propionyl-CoA and Acetyl-CoA Carboxylase

The journey to 2-methyltetradecanoyl-CoA begins with the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. This reaction is catalyzed by propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme.[2] In mammals, propionyl-CoA is primarily derived from the catabolism of odd-chain fatty acids and certain amino acids, including isoleucine, valine, threonine, and methionine.

Alternatively, the promiscuous activity of acetyl-CoA carboxylase (ACC) can also contribute to the methylmalonyl-CoA pool by carboxylating propionyl-CoA.[3] ACC, a key regulatory enzyme in fatty acid synthesis, primarily carboxylates acetyl-CoA to malonyl-CoA but can utilize other short-chain acyl-CoAs as substrates.[3][4] There are two major isoforms of ACC in mammals, ACC1 and ACC2, with ACC1 being primarily cytosolic and involved in de novo fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[5]

The Role of Fatty Acid Synthase (FAS) in Methyl Branch Incorporation

The fatty acid synthase (FAS) complex is responsible for the chain elongation of fatty acids. In the biosynthesis of 2-methyltetradecanoyl-CoA, FAS incorporates a methylmalonyl-CoA unit instead of a malonyl-CoA unit in one of the elongation cycles. This incorporation results in the introduction of a methyl group at the second carbon (C-2) position of the growing acyl chain.[2][6] The ketoacyl synthase (KS) domain of FAS plays a crucial role in substrate specificity and the rate of BCFA production.[2] Studies have shown that metazoan FAS has a lower turnover number with methylmalonyl-CoA compared to malonyl-CoA, leading to a shift towards the production of medium-chain fatty acids.[2]

Chain Elongation and Termination: The Role of Elongases and Thioesterases

Following the incorporation of the methyl branch, the acyl chain undergoes several rounds of elongation, with each cycle adding two carbon units from malonyl-CoA. The final chain length of the fatty acid is determined by the interplay between the elongation machinery and chain-terminating enzymes.

Fatty acid elongases (ELOVLs) are a family of enzymes responsible for the elongation of fatty acids beyond the C16-C18 length typically produced by FAS.[7] The substrate specificity of different ELOVL isoforms is a key factor in determining the final chain length of the fatty acid. For the synthesis of a C15 BCFA like 2-methyltetradecanoic acid, specific elongases are required. For instance, studies have shown that ELOVL6 mediates the elongation of anteiso-15:0 to anteiso-17:0, indicating its potential role in the synthesis of C15 BCFAs.[8]

The termination of fatty acid chain elongation is primarily mediated by thioesterases , which hydrolyze the acyl-ACP (or acyl-CoA) thioester bond, releasing the free fatty acid. The product specificity of fatty acid synthesis can be modified by the presence of different thioesterases. For example, the mammary gland contains a specific thioesterase II that enables the synthesis of medium-chain fatty acids.[9] The specific thioesterases involved in the termination of 2-methyltetradecanoyl-CoA synthesis are yet to be fully characterized.

Genetic Regulation of the Pathway

The biosynthesis of 2-methyltetradecanoyl-CoA is tightly regulated at multiple levels, including substrate availability, allosteric regulation of enzymes, and transcriptional control of the genes encoding the biosynthetic enzymes.

Regulation of Precursor Supply

The availability of propionyl-CoA is a critical factor. The expression and activity of enzymes involved in the catabolism of amino acids and odd-chain fatty acids, which produce propionyl-CoA, are subject to nutritional and hormonal regulation.

Regulation of Key Enzymes
  • Acetyl-CoA Carboxylase (ACC): ACC is a major regulatory point in fatty acid synthesis. It is allosterically activated by citrate (B86180) and inhibited by long-chain acyl-CoAs.[10] Its activity is also regulated by phosphorylation, with the phosphorylated form being less active.[11] Hormones like insulin (B600854) activate ACC, while glucagon (B607659) and epinephrine (B1671497) lead to its inactivation.[11]

  • ECHDC1: The enzyme ECHDC1 (enoyl-CoA hydratase domain-containing protein 1) has been identified as a key modulator of methyl-branched fatty acid abundance. It acts as a metabolite repair enzyme by decarboxylating methylmalonyl-CoA and ethylmalonyl-CoA, thereby limiting their availability for incorporation into fatty acids by FAS.[12][13] Overexpression of ECHDC1 reduces the levels of methyl-branched fatty acids, while its inactivation leads to their accumulation.[12]

Transcriptional Regulation

The expression of genes encoding the enzymes of the fatty acid synthesis pathway is coordinately regulated by transcription factors that respond to nutritional and hormonal signals. Key transcription factors include:

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major transcriptional activator of genes involved in fatty acid synthesis, including ACACA (encoding ACC) and FASN (encoding FAS).

  • Carbohydrate Response Element-Binding Protein (ChREBP): ChREBP is activated in response to high carbohydrate intake and induces the expression of lipogenic genes.

The transcriptional regulation of specific elongases and thioesterases involved in 2-methyltetradecanoyl-CoA synthesis is an active area of research.

Quantitative Data

Quantitative analysis of the metabolites and gene expression levels in the 2-methyltetradecanoyl-CoA biosynthesis pathway is essential for a complete understanding of its regulation. The following tables summarize some of the available quantitative data.

Table 1: Relative Abundance of Branched-Chain Fatty Acids in a Staphylococcus carnosus Mutant [14]

Fatty AcidWild-Type (%)ilvE Mutant (%)
anteiso-C15:051.717.1
iso-C14:03.633.9

This table illustrates the significant shift in the branched-chain fatty acid profile upon disruption of the branched-chain amino acid aminotransferase (IlvE), highlighting the importance of precursor supply.

Table 2: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates [2]

Substratekcat (s-1)Km (µM)kcat/Km (M-1s-1)
Malonyl-CoA1.5 ± 0.110 ± 21.5 x 105
Methylmalonyl-CoA0.20 ± 0.0125 ± 58.0 x 103

This table demonstrates the lower catalytic efficiency of mFAS with methylmalonyl-CoA compared to malonyl-CoA, which influences the rate of branched-chain fatty acid synthesis.

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of BCFAs from biological samples.

1. Lipid Extraction:

  • Homogenize the sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
  • Add water to induce phase separation.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation:

  • Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution.
  • Heat the mixture to saponify the fatty acids.
  • Add boron trifluoride in methanol and heat to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

3. FAMEs Extraction:

  • Add hexane (B92381) and water to the reaction mixture.
  • Vortex and centrifuge to separate the phases.
  • Collect the upper hexane layer containing the FAMEs.
  • Repeat the extraction.

4. GC-MS Analysis:

  • Inject the extracted FAMEs into a gas chromatograph equipped with a mass spectrometer.
  • Use a suitable capillary column (e.g., DB-225ms) for separation.
  • Set the temperature program to achieve optimal separation of the FAME isomers.
  • Identify the 2-methyltetradecanoic acid methyl ester based on its retention time and mass spectrum compared to a known standard.
  • Quantify the peak area and normalize to an internal standard.

Transcriptomic Analysis of Gene Expression

This protocol provides a general workflow for analyzing the expression of genes involved in 2-methyltetradecanoyl-CoA biosynthesis using RNA sequencing.

1. RNA Extraction:

  • Isolate total RNA from the cells or tissues of interest using a commercial kit.
  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

2. Library Preparation:

  • Deplete ribosomal RNA (rRNA) from the total RNA.
  • Fragment the mRNA and synthesize cDNA.
  • Ligate sequencing adapters to the cDNA fragments.
  • Amplify the library by PCR.

3. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform.

4. Data Analysis:

  • Perform quality control on the raw sequencing reads.
  • Align the reads to a reference genome.
  • Quantify the expression level of each gene (e.g., as transcripts per million, TPM).
  • Perform differential gene expression analysis to identify genes that are up- or down-regulated under specific conditions.
  • Perform pathway analysis to identify enriched metabolic pathways.

Visualizations

Biosynthetic Pathway of 2-Methyltetradecanoyl-CoA

BCFAsynthesis cluster_precursor Precursor Synthesis cluster_fas Fatty Acid Synthase (FAS) Cycle cluster_termination Chain Termination Propionyl-CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->PCC Methylmalonyl-CoA Methylmalonyl-CoA FAS Fatty Acid Synthase (FAS) Methylmalonyl-CoA->FAS Incorporation PCC->Methylmalonyl-CoA Methyl-branched Acyl Chain Methyl-branched Acyl Chain FAS->Methyl-branched Acyl Chain Synthesis Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Elongation Growing Acyl Chain Growing Acyl Chain Growing Acyl Chain->FAS Methyl-branched Acyl Chain->Growing Acyl Chain Elongases Elongases (e.g., ELOVL6) Methyl-branched Acyl Chain->Elongases Further Elongation Thioesterase Thioesterase Elongases->Thioesterase 2-Methyltetradecanoyl-CoA 2-Methyltetradecanoyl-CoA Thioesterase->2-Methyltetradecanoyl-CoA Regulation cluster_hormones Hormonal Signals cluster_tfs Transcription Factors cluster_enzymes Key Enzymes cluster_product Product Insulin Insulin SREBP1c SREBP1c Insulin->SREBP1c + ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + (dephosphorylation) Glucagon Glucagon Glucagon->SREBP1c - Glucagon->ACC - (phosphorylation) SREBP1c->ACC Transcription FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Transcription ChREBP ChREBP ACC->FASN Provides Malonyl-CoA BCFA 2-Methyltetradecanoyl-CoA FASN->BCFA ECHDC1 ECHDC1 ECHDC1->FASN - (degrades methylmalonyl-CoA) Workflow Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Derivatization Saponification & Methylation (BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

References

Methodological & Application

Application Note: Quantitative Analysis of (2S)-2-methyltetradecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-methyltetradecanoyl-CoA is a branched-chain acyl-coenzyme A thioester. The accurate quantification of specific acyl-CoAs is crucial for understanding cellular metabolism, identifying metabolic dysregulation in diseases, and for drug development. This application note details a robust and sensitive method for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for acyl-CoA analysis, including protein precipitation for sample preparation, reversed-phase liquid chromatography for separation, and Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

Principle of the Method

Biological samples are first subjected to protein precipitation to extract the acyl-CoAs. The extract is then injected into an LC-MS/MS system. This compound is separated from other matrix components on a C18 reversed-phase column. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode using MRM. Quantification is achieved by monitoring the transition from the protonated parent molecule to a specific product ion generated by collision-induced dissociation. A stable isotope-labeled internal standard of a structurally similar acyl-CoA is recommended for optimal accuracy and precision.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from methods that have been shown to be effective for the extraction of a broad range of acyl-CoAs.[1]

  • Materials:

    • Biological sample (e.g., cell pellet, tissue homogenate)

    • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA) in water

    • Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA)

    • Microcentrifuge tubes

    • Centrifuge capable of 17,000 x g and 4°C

  • Procedure:

    • To a pre-weighed or pre-counted biological sample on ice, add 1 mL of ice-cold 10% (w/v) TCA or SSA.

    • Add the internal standard to each sample.

    • Vortex briefly to mix.

    • For solid tissues, homogenize the sample using a suitable homogenizer. For cell pellets, sonicate the sample with short pulses on ice.

    • Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for further cleanup if high matrix interference is observed. For many applications, direct injection is sufficient.[1][2]

2. Liquid Chromatography

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Gradient:

    Time (min) %B
    0.00 16
    6.00 25
    18.00 70
    18.01 95
    21.00 95
    21.01 16

    | 24.00 | 16 |

3. Mass Spectrometry

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[1][3][4][5] Another common fragment ion is observed at m/z 428.[1][3][5]

    • Analyte: this compound

      • Chemical Formula: C₃₆H₆₈N₇O₁₇P₃S

      • Monoisotopic Mass: 995.3630 Da

      • Precursor Ion [M+H]⁺: 996.4 m/z

      • Quantifier Transition: 996.4 -> 489.4 m/z (Neutral loss of 507)

      • Qualifier Transition: 996.4 -> 428.1 m/z

  • Typical MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.0 kV

    • Gas Temperature: 275°C

    • Gas Flow: 5 L/min

    • Nebulizer Pressure: 55 psi

Data Presentation

The following tables present representative quantitative data for acyl-CoA analysis by LC-MS/MS. Note: This data is based on published methods for other acyl-CoAs and should be used as a guideline.[3][6][7] Method validation is required to determine the specific performance characteristics for this compound.

Table 1: MRM Transitions and Retention Time

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Expected Retention Time (min)
This compound996.4489.4428.1~16-18
Internal Standard (e.g., ¹³C₁₆-Palmitoyl-CoA)1022.4515.4428.1~17-19

Table 2: Representative Method Performance Characteristics

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)2 - 10 nM
Limit of Quantification (LOQ)5 - 30 nM
Accuracy (% Recovery)80 - 114%
Precision (%RSD)< 15%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_Solvent Add Ice-Cold TCA/SSA + Internal Standard Sample->Add_Solvent Homogenize Homogenize / Sonicate Add_Solvent->Homogenize Centrifuge Centrifuge (17,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Reversed-Phase LC Separation Supernatant->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantitative analysis of this compound.

Acyl-CoA Fragmentation Pathway

G Parent This compound [M+H]+ (m/z 996.4) Fragment1 Quantifier Ion [M-507+H]+ (m/z 489.4) Parent->Fragment1 Fragment2 Qualifier Ion (m/z 428.1) Parent->Fragment2 Neutral_Loss Neutral Loss of 507 Da (3'-phosphoadenosine 5'-diphosphate) Parent->Neutral_Loss Fragment1->Neutral_Loss

Caption: Characteristic fragmentation of this compound in MS/MS.

References

Application Note and Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are crucial intermediates in fatty acid metabolism, serving as substrates for β-oxidation and the synthesis of complex lipids. Their concentrations within tissues can provide valuable insights into metabolic status and the effects of therapeutic interventions. The accurate quantification of LCoAs is challenging due to their low abundance and susceptibility to degradation. This document provides a detailed protocol for the efficient extraction of LCoAs from tissue samples, optimized for downstream analysis by techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The efficiency of LC-CoA extraction can vary significantly depending on the methodology and tissue type. The following table summarizes reported recovery rates and concentrations of various LCoAs in different rat tissues to provide a benchmark for expected results.

ParameterTissueValueReference
Extraction Recovery General70-80%[1]
Rat Liver (Tissue Extraction)93-104%[2][3]
Rat Liver (Solid Phase Extraction)83-90%[2][3]
General (with acyl-CoA-binding protein)55%[4]
Total LC-CoA Concentration Pig Heart11.34 ± 1.48 nmol/g wet wt.[5]
Rat Heart14.51 ± 2.11 nmol/g wet wt.[5]
Rat Skeletal Muscle4.35 ± 0.71 nmol/g wet wt.[5]
Rat Brain23 nmol/g[6]
Individual LC-CoA Concentrations Rat Brain (Oleoyl-CoA)11.0 nmol/g[6]
Rat Brain (Palmitoyl-CoA)6.0 nmol/g[6]
Rat Brain (Stearoyl-CoA)4.0 nmol/g[6]
Rat Brain (Linoleoyl- & Arachidonoyl-CoA)2.0 nmol/g[6]

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Solid-Phase Extraction) cluster_analysis Analysis Tissue 1. Tissue Collection (~20-100 mg) Freeze 2. Freeze-Clamping (Liquid Nitrogen) Tissue->Freeze Homogenize 3. Homogenization (on ice) Freeze->Homogenize AddBuffer 4. Add Extraction Buffer (e.g., KH2PO4, pH 4.9) Homogenize->AddBuffer AddSolvent 5. Add Organic Solvents (e.g., Acetonitrile/Isopropanol) AddBuffer->AddSolvent Vortex 6. Vortex & Sonicate AddSolvent->Vortex Centrifuge1 7. Centrifugation (16,000 x g, 4°C, 10 min) Vortex->Centrifuge1 CollectSupernatant 8. Collect Supernatant Centrifuge1->CollectSupernatant Reextract 9. Re-extract Pellet CollectSupernatant->Reextract PoolSupernatants 10. Pool Supernatants CollectSupernatant->PoolSupernatants Reextract->Centrifuge1 ConditionSPE 11. Condition SPE Column (e.g., C18 or specialized anion exchange) PoolSupernatants->ConditionSPE LoadSample 12. Load Pooled Supernatant ConditionSPE->LoadSample WashSPE 13. Wash Column LoadSample->WashSPE Elute 14. Elute Acyl-CoAs WashSPE->Elute Dry 15. Dry Eluate (under Nitrogen) Elute->Dry Reconstitute 16. Reconstitute Dry->Reconstitute LCMS 17. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Long-Chain Acyl-CoA Extraction from Tissue.

Detailed Experimental Protocol

This protocol is a synthesis of established methods and is designed to be a robust starting point for the extraction of LCoAs from various tissue types.[1][2][7][8] Optimization may be required for specific tissues or downstream applications.

Materials and Reagents

  • Tissue: Freshly collected and immediately freeze-clamped in liquid nitrogen. Store at -80°C until use.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain length acyl-CoA not expected to be present in the sample.

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • 2-Propanol (Isopropanol), HPLC grade.

    • Methanol (B129727), HPLC grade.

  • Solid-Phase Extraction (SPE) Columns: C18 columns or specialized anion-exchange columns like those with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel are recommended.[2][8]

  • SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v).[2]

  • Reconstitution Solvent: Typically a mixture of methanol and water, compatible with LC-MS/MS analysis.

Procedure

  • Sample Preparation and Homogenization: a. Weigh approximately 40-100 mg of frozen tissue on dry ice. b. In a pre-chilled glass homogenizer, add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). c. Add the frozen tissue and homogenize thoroughly on ice. d. Add the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[7] e. Add 0.5 mL of an ACN:2-propanol:methanol (3:1:1) solution and homogenize again.[7]

  • Solvent Extraction: a. Transfer the homogenate to a microcentrifuge tube. b. Vortex for 2 minutes, then sonicate for 3 minutes in an ice-water bath.[7] c. Centrifuge at 16,000 x g for 10 minutes at 4°C.[7] d. Carefully collect the supernatant and transfer it to a clean tube. e. To maximize recovery, re-extract the pellet with another 0.5 mL of the ACN:2-propanol:methanol (3:1:1) mixture. f. Vortex, sonicate, and centrifuge as before. g. Combine the two supernatant fractions.

  • Solid-Phase Extraction (SPE) Purification: a. Column Conditioning: Condition the SPE column by passing 1 mL of the conditioning solution.[2] b. Sample Loading: Load the pooled supernatant onto the conditioned SPE column. c. Washing: Wash the column with 1 mL of the wash solution to remove unbound impurities.[2] d. Elution: Elute the acyl-CoAs with 2 mL of the elution buffer.[2]

  • Sample Concentration and Reconstitution: a. Dry the eluate under a gentle stream of nitrogen gas. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent for LC-MS/MS analysis.

Downstream Analysis

The purified and concentrated extracts are now ready for analysis. Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of individual LC-CoA species.[7][9]

Signaling Pathway Context

The accurate measurement of long-chain acyl-CoAs is critical for understanding their role in various cellular signaling pathways. For instance, an accumulation of intracellular LCoAs has been implicated in the development of insulin (B600854) resistance. The diagram below illustrates the central role of LCoAs in lipid metabolism and their connection to downstream signaling events.

SignalingPathway cluster_input Inputs cluster_metabolism Intracellular Lipid Metabolism cluster_signaling Downstream Signaling FattyAcids Circulating Free Fatty Acids LCAcylCoA Long-Chain Acyl-CoA Pool FattyAcids->LCAcylCoA FattyAcids->LCAcylCoA Activation BetaOxidation Mitochondrial β-Oxidation LCAcylCoA->BetaOxidation LCAcylCoA->BetaOxidation Catabolism LipidSynthesis Synthesis of Complex Lipids (e.g., DAGs, Ceramides) LCAcylCoA->LipidSynthesis LCAcylCoA->LipidSynthesis Anabolism ROS Reactive Oxygen Species (ROS) Production BetaOxidation->ROS BetaOxidation->ROS Can lead to InsulinSignaling Inhibition of Insulin Signaling LipidSynthesis->InsulinSignaling LipidSynthesis->InsulinSignaling Leads to

References

Application Notes and Protocols for Enzymatic Assays of 2-Methylacyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enzymatic analysis of 2-methylacyl-CoA metabolism, a critical pathway in the breakdown of branched-chain fatty acids and amino acids. Dysregulation of this pathway is associated with various metabolic disorders. The key enzymes in this pathway include α-methylacyl-CoA racemase (AMACR) and 2-methyl-branched-chain acyl-CoA dehydrogenase (ACADSB). Accurate and efficient methods for assaying these enzymes are crucial for basic research, disease diagnostics, and drug development.

Introduction to 2-Methylacyl-CoA Metabolism

The catabolism of 2-methyl-branched-chain fatty acids and the amino acid isoleucine requires a specialized set of enzymes to handle the methyl group at the α-carbon. The initial β-oxidation of these substrates produces (2R)-2-methylacyl-CoA esters. However, the subsequent enzymatic steps are specific for the (2S)-epimer. This necessitates the action of α-methylacyl-CoA racemase (AMACR), which catalyzes the epimerization of (2R)-2-methylacyl-CoA to (2S)-2-methylacyl-CoA.[1] The resulting (2S)-epimer is then a substrate for 2-methyl-branched-chain acyl-CoA dehydrogenase (ACADSB), which introduces a double bond, allowing the molecule to proceed through the β-oxidation spiral.[2]

Assay Principles

Several analytical techniques can be employed to measure the activity of enzymes involved in 2-methylacyl-CoA metabolism. The choice of method depends on the specific research question, required sensitivity, and available instrumentation. The primary methods include:

  • Spectrophotometry: These assays monitor the change in absorbance of a chromogenic substrate or a coupled enzymatic reaction. They are generally simple, cost-effective, and suitable for high-throughput screening.

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods are used to separate and quantify the substrate and product of the enzymatic reaction, offering good specificity and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the precise quantification of various acyl-CoA species in complex biological samples.[3][4][5] It is particularly useful for analyzing multiple analytes simultaneously.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available for the quantification of enzyme concentration, such as AMACR, in biological samples.[6]

Data Presentation

The following tables summarize key quantitative parameters for different assay methodologies, providing a basis for comparison.

Table 1: Comparison of Assay Methods for 2-Methylacyl-CoA Metabolism Enzymes

Assay MethodEnzyme TargetPrincipleTypical SubstrateDetection LimitThroughput
Spectrophotometry AMACR, ACADSBColorimetric/FluorometricChromogenic 2-methylacyl-CoA analogs, Ferrocenium (B1229745) hexafluorophosphate (B91526)µM rangeHigh
HPLC-UV AMACR, ACADSBSeparation and UV detection2-methylacyl-CoA esterspmol range[7]Medium
LC-MS/MS AMACR, ACADSBChromatographic separation and mass spectrometric detectionEndogenous or synthetic 2-methylacyl-CoA estersfmol to pmol range[8]Medium to High
ELISA AMACR, ACADSBImmunoenzymatic detectionN/A (measures protein concentration)pg/mL to ng/mL range[9]High

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Methylbutyryl-CoA 852.3345.135
Propionyl-CoA 824.2317.130
Acetyl-CoA 810.2303.130
Free Coenzyme A 768.1261.140
Note: These values are illustrative and require optimization for specific instruments and experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This protocol is adapted from a colorimetric assay utilizing the elimination of a chromophore from a synthetic substrate.[10]

Materials:

  • Purified recombinant AMACR or cell lysate

  • Substrate: 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA (or other suitable chromogenic substrate)

  • Assay Buffer: 50 mM Sodium Phosphate (B84403), 100 mM NaCl, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 354 nm

Procedure:

  • Prepare a 2x stock solution of the substrate in the assay buffer.

  • Prepare serial dilutions of the AMACR enzyme in the assay buffer.

  • Add 50 µL of the enzyme dilutions to the wells of the 96-well plate.

  • Initiate the reaction by adding 50 µL of the 2x substrate solution to each well.

  • Immediately place the plate in the microplate reader.

  • Monitor the increase in absorbance at 354 nm at 37°C for 10-30 minutes, taking readings every 30-60 seconds.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Calculate the enzyme activity using the molar extinction coefficient of the released chromophore.

Protocol 2: HPLC-Based Assay for 2-Methyl-branched-chain Acyl-CoA Dehydrogenase (ACADSB)

This protocol describes the separation and quantification of the substrate and product of the ACADSB reaction.

Materials:

  • Mitochondrial extract or purified ACADSB

  • Substrate: (2S)-2-Methylbutyryl-CoA

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing an electron acceptor such as ferrocenium hexafluorophosphate (50 µM).

  • Quenching Solution: 2 M HCl

  • Neutralization Solution: 2 M KOH

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase: 150 mM Sodium Phosphate, pH 6.4, with 9% methanol[7]

  • UV detector set to 254 nm[7]

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the reaction buffer and the enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the (2S)-2-Methylbutyryl-CoA substrate to a final concentration of 50-100 µM.

  • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding 10 µL of the quenching solution.

  • Neutralize the sample with the neutralization solution.

  • Centrifuge the sample at high speed for 10 minutes to pellet any precipitate.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate the substrate and product using an isocratic elution with the mobile phase at a flow rate of 0.8 mL/min.[7]

  • Quantify the substrate and product peaks by integrating the area under the curve and comparing to a standard curve.

Protocol 3: LC-MS/MS Method for Quantification of 2-Methylacyl-CoA Species

This protocol provides a general framework for the sensitive and specific quantification of 2-methylacyl-CoA and other acyl-CoAs in biological samples.[3][8][11]

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate)

  • Internal Standard (e.g., C17:0-CoA)

  • Extraction Solvent: Acetonitrile (B52724):Isopropanol:Methanol (3:1:1)

  • LC-MS/MS system with a C18 reverse-phase column and a triple quadrupole mass spectrometer

Procedure:

  • Sample Extraction:

    • To approximately 40 mg of frozen tissue or cell pellet, add 0.5 mL of 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of the extraction solvent containing the internal standard.

    • Homogenize the sample on ice.

    • Vortex and centrifuge at high speed to pellet debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of A: water with 0.1% ammonium (B1175870) hydroxide (B78521) and B: acetonitrile with 0.1% ammonium hydroxide.

    • A typical gradient might be: 0-1 min 10% B, 1-3 min ramp to 90% B, 3-4 min hold at 90% B, 4-4.1 min return to 10% B, 4.1-5 min re-equilibration.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species of interest (see Table 2 for examples).

    • Optimize collision energies and other MS parameters for each analyte.

  • Quantification:

    • Generate a standard curve using known concentrations of acyl-CoA standards.

    • Calculate the concentration of each analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Visualizations

2-Methylacyl-CoA Metabolism Pathway

2-Methylacyl-CoA Metabolism substrate (2R)-2-Methylacyl-CoA enzyme1 AMACR (α-methylacyl-CoA racemase) substrate->enzyme1 product_s (2S)-2-Methylacyl-CoA enzyme2 ACADSB (2-methyl-branched-chain acyl-CoA dehydrogenase) product_s->enzyme2 product_final 2-Methyl-trans-2-enoyl-CoA beta_ox Further β-oxidation product_final->beta_ox enzyme1->product_s Epimerization enzyme2->product_final Dehydrogenation

Caption: The enzymatic pathway for the metabolism of (2R)-2-methylacyl-CoA.

General Workflow for an Enzymatic Assay

Enzymatic Assay Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate) reaction 2. Initiate Reaction (Mix Enzyme and Substrate) prep->reaction incubation 3. Incubate (Controlled Temperature and Time) reaction->incubation stop 4. Stop Reaction (e.g., Acid Quenching) incubation->stop analysis 5. Analyze Sample (Spectrophotometry, HPLC, LC-MS/MS) stop->analysis data 6. Data Processing (Calculate Activity/Concentration) analysis->data

Caption: A generalized workflow for performing an in vitro enzymatic assay.

References

Application Notes and Protocols for In Vitro Enzyme Kinetics Using (2S)-2-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-methyltetradecanoyl-CoA is a C15 branched-chain fatty acyl-CoA that serves as a crucial intermediate in the metabolism of branched-chain fatty acids. The stereochemistry at the α-carbon is critical for its subsequent processing through metabolic pathways such as β-oxidation.[1][2][3] Enzymes that recognize and metabolize this substrate are of significant interest in the study of various metabolic disorders and as potential targets for therapeutic intervention.[2][3] One of the primary enzymes known to interact with 2-methylacyl-CoA esters is α-methylacyl-CoA racemase (AMACR).[1][2][3] AMACR catalyzes the chiral inversion of 2-methylacyl-CoA esters, a vital step for the degradation of these molecules.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of enzyme kinetics using this compound as a substrate, with a primary focus on AMACR.

Metabolic Significance and Signaling Pathway

This compound is situated at a key junction in branched-chain fatty acid metabolism. In mammals, the degradation of (2R)-methylacyl-CoA esters requires their initial conversion to the (2S)-epimer by AMACR to be processed by β-oxidation enzymes.[1] The study of enzymes acting on this compound is therefore essential for understanding the regulation of these metabolic pathways and their implications in diseases where such metabolism is dysregulated.

metabolic_pathway cluster_peroxisome Peroxisome / Mitochondrion R_epimer (2R)-2-Methyltetradecanoyl-CoA AMACR α-Methylacyl-CoA Racemase (AMACR) R_epimer->AMACR S_epimer This compound beta_oxidation β-Oxidation Pathway S_epimer->beta_oxidation AMACR->S_epimer experimental_workflow_amacr cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagents Prepare Assay Buffer and Reagents reaction_setup Set up Reaction Mixtures (Buffer, Enzyme, Substrate) reagents->reaction_setup enzyme Purify/Obtain Recombinant AMACR enzyme->reaction_setup substrate Prepare this compound Stock substrate->reaction_setup incubation Incubate at 37°C for Various Time Points reaction_setup->incubation quenching Quench Reaction (e.g., with acid or organic solvent) incubation->quenching extraction Extract Acyl-CoAs quenching->extraction lcms Chiral LC-MS/MS Analysis to Separate and Quantify Epimers extraction->lcms kinetics Calculate Kinetic Parameters (Km, Vmax) lcms->kinetics experimental_workflow_hydroxylase cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagents Prepare Assay Buffer and Co-substrates (2-Oxoglutarate, Ascorbate, Fe(II)) reaction_setup Set up Reaction Mixtures (Buffer, Enzyme, Co-substrates, Substrate) reagents->reaction_setup enzyme Purify/Obtain Recombinant Hydroxylase enzyme->reaction_setup substrate Prepare this compound Stock substrate->reaction_setup incubation Incubate at 37°C reaction_setup->incubation quenching Quench Reaction incubation->quenching product_quant Quantify Product (e.g., Hydroxylated Acyl-CoA) or Co-substrate Consumption via LC-MS or Spectrophotometry quenching->product_quant kinetics Calculate Kinetic Parameters product_quant->kinetics

References

Application Notes and Protocols for the Chromatographic Separation of (2S)-2-methyltetradecanoyl-CoA Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-methyltetradecanoyl-CoA is a chiral acyl-coenzyme A thioester that plays a role in lipid metabolism. The stereochemistry at the C2 position is crucial for its biological activity and recognition by enzymes. Consequently, the ability to separate and quantify the (2S) and (2R) stereoisomers is essential for research in metabolic pathways, drug development, and diagnostics. Direct chiral separation of long-chain acyl-CoA molecules is challenging. This document outlines a robust and reliable indirect method involving the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by chiral derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection. This approach allows for the sensitive and accurate determination of the enantiomeric composition of 2-methyltetradecanoyl-CoA.

Principle

The protocol is based on the following key steps:

  • Alkaline Hydrolysis: The thioester bond of 2-methyltetradecanoyl-CoA is cleaved under alkaline conditions to release the free fatty acid, 2-methyltetradecanoic acid.

  • Chiral Derivatization: The carboxylic acid group of the 2-methyltetradecanoic acid enantiomers is reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral HPLC column.

  • HPLC Separation: The resulting diastereomers are separated by reversed-phase HPLC.

  • Fluorescence Detection: A fluorescent tag incorporated by the derivatizing agent enables highly sensitive detection of the separated diastereomers.

Experimental Protocols

I. Sample Preparation: Alkaline Hydrolysis of 2-methyltetradecanoyl-CoA

This protocol describes the hydrolysis of 2-methyltetradecanoyl-CoA to 2-methyltetradecanoic acid.

Materials:

  • Sample containing 2-methyltetradecanoyl-CoA

  • Potassium hydroxide (B78521) (KOH) solution (2 M in methanol)

  • Hydrochloric acid (HCl), concentrated

  • Hexane (B92381), HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the aqueous sample containing 2-methyltetradecanoyl-CoA, add 200 µL of 2 M methanolic KOH.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete hydrolysis.

  • Allow the sample to cool to room temperature.

  • Acidify the mixture to pH < 2 by adding concentrated HCl dropwise.

  • Extract the liberated 2-methyltetradecanoic acid by adding 1 mL of hexane and vortexing for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction (steps 6-8) two more times and pool the hexane extracts.

  • Dry the pooled hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried residue contains the 2-methyltetradecanoic acid enantiomers ready for derivatization.

II. Chiral Derivatization of 2-methyltetradecanoic Acid

This protocol details the derivatization of the hydrolyzed fatty acid with a chiral fluorescent reagent. A commonly used reagent for this purpose is (R)-(+)-1-(1-naphthyl)ethylamine or a similar chiral amine that can be coupled to the carboxylic acid. For this protocol, we will use a generic chiral fluorescent labeling reagent.

Materials:

  • Dried 2-methyltetradecanoic acid sample

  • Chiral fluorescent derivatizing agent (e.g., (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol)

  • Coupling agent (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine)

  • Anhydrous acetonitrile, HPLC grade

  • Anhydrous pyridine (B92270)

  • Nitrogen gas stream

  • Heating block

Procedure:

  • Reconstitute the dried 2-methyltetradecanoic acid in 100 µL of anhydrous acetonitrile.

  • Add 10 µL of a 10 mg/mL solution of the chiral fluorescent derivatizing agent in anhydrous acetonitrile.

  • Add 10 µL of a 10 mg/mL solution of the coupling agent mixture (2,2'-dipyridyl disulfide and triphenylphosphine, 1:1 molar ratio) in anhydrous acetonitrile.

  • Add 5 µL of anhydrous pyridine to catalyze the reaction.

  • Seal the reaction vial and incubate at 60°C for 60 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the HPLC mobile phase for analysis.

III. HPLC Separation of Diastereomeric Derivatives

This protocol describes the chromatographic conditions for the separation of the diastereomeric derivatives of 2-methyltetradecanoic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and fluorescence detector.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 250 nm, Emission: 400 nm (adjust based on the specific fluorescent tag used)

Data Presentation

The successful separation of the (2S) and (2R)-2-methyltetradecanoic acid diastereomers will result in two distinct peaks in the chromatogram. The relative peak areas can be used to determine the enantiomeric excess (% ee) of the original 2-methyltetradecanoyl-CoA sample.

Table 1: Representative Chromatographic Data

Stereoisomer DerivativeRetention Time (min)Peak AreaResolution (Rs)
(2R)-derivative15.2User-determined> 1.5
(2S)-derivative16.5User-determined

Note: The elution order of the diastereomers will depend on the specific chiral derivatizing agent used. The absolute configuration can be determined by running a standard of the pure (2S) or (2R) enantiomer.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis Analysis cluster_output Output start 2-Methyltetradecanoyl-CoA Sample hydrolysis Alkaline Hydrolysis start->hydrolysis KOH, 60°C extraction Liquid-Liquid Extraction hydrolysis->extraction Acidification & Hexane drying Evaporation extraction->drying Nitrogen Stream derivatization Derivatization with Chiral Fluorescent Reagent drying->derivatization Coupling Agents, 60°C drying2 Evaporation derivatization->drying2 Nitrogen Stream reconstitution Reconstitution in Mobile Phase drying2->reconstitution hplc HPLC Separation (Reversed-Phase C18) reconstitution->hplc Injection detection Fluorescence Detection hplc->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis result Enantiomeric Ratio of (2S)- and (2R)-isomers data_analysis->result

Caption: Workflow for the stereoisomeric analysis of 2-methyltetradecanoyl-CoA.

Application Notes: Quantification of Acyl-CoA Pools in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism, playing crucial roles in energy production through β-oxidation, synthesis of complex lipids and serving as precursors for post-translational protein modifications. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the ability to utilize host-derived fatty acids is critical for its survival, persistence, and pathogenesis. Consequently, the accurate quantification of intracellular acyl-CoA pools is essential for understanding the metabolic state of Mtb, identifying potential drug targets, and developing novel anti-tubercular agents.

Challenges in Acyl-CoA Quantification

The quantification of acyl-CoAs in Mtb presents several analytical challenges:

  • Low Abundance: Acyl-CoAs are typically present at low intracellular concentrations.

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at neutral or alkaline pH.

  • Structural Diversity: Acyl-CoAs vary in the length and saturation of their acyl chains, leading to a wide range of related molecules that need to be separated and detected.

  • Matrix Effects: The complex cellular matrix of Mtb, with its unique lipid-rich cell wall, can interfere with extraction and analysis.

Analytical Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most powerful and widely used technique for the sensitive and specific quantification of acyl-CoAs.[1][2] This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Key Experimental Workflow

The overall workflow for quantifying acyl-CoA pools in Mtb involves several key steps:

Acyl-CoA Quantification Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Culture Mtb Culture Quenching Metabolic Quenching Culture->Quenching Harvesting Cell Harvesting Quenching->Harvesting Lysis Cell Lysis Harvesting->Lysis Extraction Acyl-CoA Extraction Lysis->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Beta_Oxidation_Pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA To next cycle Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Application Notes and Protocols for (2S)-2-methyltetradecanoyl-CoA in Bacterial Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, particularly Gram-positive species, where they play a crucial role in maintaining membrane fluidity and function.[1] The biosynthesis of these lipids is a validated target for the development of novel antibacterial agents.[2] (2S)-2-methyltetradecanoyl-CoA is a long-chain, anteiso-branched acyl-CoA. While direct applications of this specific molecule in published bacterial lipidomics literature are not widespread, its structure suggests a valuable role as a specialized tool for investigating the intricacies of BCFA metabolism.

These application notes describe the hypothetical use of isotopically labeled this compound as a tracer in bacterial lipidomics studies to probe the incorporation and metabolism of anteiso-branched-chain fatty acid precursors. The protocols provided are based on established methodologies for lipid analysis in bacteria.

Application: Tracing Anteiso-Branched-Chain Fatty Acid Metabolism

The primary application of this compound in bacterial lipidomics is as a metabolic tracer. By using an isotopically labeled form (e.g., with ¹³C or ²H), researchers can track its incorporation into the bacterial lipidome. This allows for the quantitative analysis of:

  • The activity of the fatty acid synthesis (FAS-II) pathway in utilizing long-chain branched primers.

  • The metabolic fate of anteiso-BCFAs, including elongation and incorporation into complex lipids.

  • The substrate specificity of key enzymes in the BCFA biosynthesis pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH).[3]

Data Presentation

Table 1: Hypothetical Quantification of Labeled Fatty Acid Incorporation in Bacillus subtilis
Time Point (minutes)Total Fatty Acids (µg/mg dry weight)% Incorporation of ¹³C-label in C15:0 anteiso% Incorporation of ¹³C-label in C17:0 anteiso
050.2 ± 2.100
3051.5 ± 2.515.3 ± 1.22.1 ± 0.3
6052.1 ± 2.328.9 ± 2.05.8 ± 0.6
12053.0 ± 2.845.6 ± 3.112.4 ± 1.1
Table 2: Hypothetical Acyl-CoA Pool Analysis in Staphylococcus aureus after Labeling
Acyl-CoA SpeciesUnlabeled (Peak Area)Labeled (Peak Area)Fold Change (Labeled/Unlabeled)
This compound1.2 x 10⁵8.9 x 10⁶74.2
2-methyl-hexadecanoyl-CoA3.4 x 10⁴1.5 x 10⁵4.4
2-methyl-octadecanoyl-CoA1.1 x 10⁴2.3 x 10⁴2.1

Experimental Protocols

Protocol 1: Hypothetical Enzymatic Synthesis of [1-¹³C]-(2S)-2-methyltetradecanoyl-CoA

This protocol describes a hypothetical enzymatic synthesis of the labeled acyl-CoA.

Materials:

  • (2S)-2-methyltetradecanoic acid

  • [1-¹³C]Sodium acetate

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • HPLC for purification

Procedure:

  • The synthesis of [1-¹³C]-(2S)-2-methyltetradecanoic acid can be achieved through established organic synthesis routes for isotopically labeled fatty acids.[4]

  • Set up the enzymatic reaction in a microcentrifuge tube:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM [1-¹³C]-(2S)-2-methyltetradecanoic acid

    • 1 µg/µL Acyl-CoA synthetase

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Purify the supernatant containing the labeled acyl-CoA by reverse-phase HPLC.

  • Lyophilize the purified fraction and store at -80°C.

Protocol 2: Metabolic Labeling of Bacterial Cultures

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • [¹³C]-(2S)-2-methyltetradecanoyl-CoA (from Protocol 1)

  • Shaking incubator

Procedure:

  • Grow a starter culture of the bacterial strain overnight in the appropriate medium.

  • Inoculate fresh medium with the overnight culture to an OD₆₀₀ of 0.05.

  • Grow the culture at the optimal temperature with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Add the sterile-filtered [¹³C]-(2S)-2-methyltetradecanoyl-CoA to the culture to a final concentration of 10-50 µM.

  • Incubate the culture under the same growth conditions and collect cell pellets at various time points (e.g., 0, 30, 60, 120 minutes) by centrifugation (5000 x g, 10 minutes, 4°C).

  • Wash the cell pellets twice with cold phosphate-buffered saline (PBS).

  • Store the cell pellets at -80°C until lipid extraction.

Protocol 3: Total Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF₃-methanol solution (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Resuspend the bacterial cell pellet in 1 mL of methanol.

  • Add 2 mL of chloroform and vortex vigorously for 2 minutes.

  • Add 0.8 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the organic phase under a stream of nitrogen gas.

  • To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.

  • Incubate at 60°C for 30 minutes to derivatize the fatty acids to FAMEs.

  • Cool the reaction to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs and analyze by GC-MS.

  • The mass spectra of the FAMEs will show a mass shift corresponding to the number of incorporated ¹³C atoms, allowing for quantification of labeled fatty acids.

Protocol 4: Acyl-CoA Extraction and LC-MS/MS Analysis

Materials:

  • Isopropanol (B130326)

  • 50 mM KH₂PO₄ buffer (pH 7.2)

  • Acetic acid

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Resuspend the bacterial cell pellet in 500 µL of a 2:1 mixture of isopropanol and 50 mM KH₂PO₄ buffer.

  • Incubate at room temperature for 15 minutes with occasional vortexing.

  • Add 5 µL of glacial acetic acid to acidify the extraction mixture.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analyze the sample by LC-MS/MS using a method optimized for the detection of acyl-CoAs. Precursor ion scanning or neutral loss scans targeting fragments of Coenzyme A can be used for specific detection of acyl-CoAs.[5]

Visualizations

BCFA_Metabolism cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Tracer Incorporation cluster_2 Fatty Acid Synthesis (FAS-II) Isoleucine Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid BCAT FabH FabH Keto_Acid->FabH Bkd Tracer This compound (Isotopically Labeled) Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI, FabF) Tracer->Elongation_Cycle Hypothetical Entry Point FabH->Elongation_Cycle Anteiso_BCFA Anteiso-BCFAs Elongation_Cycle->Anteiso_BCFA Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation_Cycle Membrane_Lipids Membrane Phospholipids Anteiso_BCFA->Membrane_Lipids

Caption: Metabolic pathway for anteiso-BCFA synthesis and tracer incorporation.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Lipid Analysis cluster_2 Acyl-CoA Analysis cluster_3 Data Analysis Start Bacterial Culture (Mid-log phase) Labeling Metabolic Labeling with [¹³C]-(2S)-2-methyltetradecanoyl-CoA Start->Labeling Harvest Harvest and Wash Cells Labeling->Harvest Lipid_Extraction Total Lipid Extraction Harvest->Lipid_Extraction AcylCoA_Extraction Acyl-CoA Extraction Harvest->AcylCoA_Extraction FAME_Derivatization FAME Derivatization Lipid_Extraction->FAME_Derivatization GC_MS GC-MS Analysis FAME_Derivatization->GC_MS Data_Analysis Quantification of Labeled Species GC_MS->Data_Analysis LC_MSMS LC-MS/MS Analysis AcylCoA_Extraction->LC_MSMS LC_MSMS->Data_Analysis

Caption: Experimental workflow for tracer-based bacterial lipidomics.

References

Commercial Sources and Application Notes for (2S)-2-Methyltetradecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial availability of the synthetic (2S)-2-methyltetradecanoyl-CoA standard and outlines its application in relevant biological assays. This information is intended to support researchers in the fields of biochemistry, metabolic disorders, and drug development.

Commercial Availability

The synthetic this compound standard is a specialized biochemical reagent. A key commercial source for this compound is:

SupplierProduct NameCAS Number
MedChemExpressThis compound157401-02-0

Researchers are advised to contact the supplier directly for the most current information on product availability, purity, and pricing.

Biological Context and Applications

This compound is the activated coenzyme A thioester of (2S)-2-methyltetradecanoic acid, a 2-methyl-branched-chain fatty acid (BCFA). BCFAs are physiologically significant molecules involved in several metabolic pathways. The CoA-activated form is a critical intermediate for enzymatic reactions.

Peroxisomal Alpha- and Beta-Oxidation

One of the primary metabolic fates of 2-methyl-branched-chain fatty acids is degradation through peroxisomal α- and β-oxidation. Due to the methyl group at the α-carbon, these fatty acids cannot be directly processed by the standard β-oxidation pathway. They first undergo α-oxidation, a process that removes a single carbon from the carboxyl end.

The resulting molecule can then enter the β-oxidation pathway. The stereochemistry of the methyl group is crucial. The (2S)-isomer is the substrate for subsequent enzymatic steps in the β-oxidation pathway. The enzyme α-methylacyl-CoA racemase is responsible for converting the (2R)-isomer to the biologically active (2S)-isomer. Therefore, this compound serves as a key substrate and analytical standard in the study of these pathways and their associated enzymes.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Branched-chain fatty acyl-CoAs are known to be potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation. The use of this compound in in vitro assays can help to elucidate the specific role of this BCFA in PPARα signaling and to screen for potential therapeutic modulators of this pathway.

Experimental Protocols

Principle

The activity of α-methylacyl-CoA racemase can be determined by monitoring the conversion of the (2R)-isomer to the (2S)-isomer. In this adapted protocol, we will assume the use of this compound as a standard for the quantification of the product of the reverse reaction, or as a substrate to measure its depletion. A more direct assay would involve starting with the (2R)-isomer and measuring the formation of the (2S)-product. The quantification of the acyl-CoA esters is typically achieved by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Materials
  • This compound standard (from a commercial source)

  • (2R)-2-methyltetradecanoyl-CoA (substrate)

  • Recombinant or purified α-methylacyl-CoA racemase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • Quenching Solution (e.g., 10% acetic acid in acetonitrile)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure
  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the assay buffer. A typical concentration range would be from 0.1 µM to 10 µM. These standards will be used to generate a standard curve for quantification.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, a known concentration of the substrate ((2R)-2-methyltetradecanoyl-CoA, e.g., 50 µM), and any necessary cofactors.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the α-methylacyl-CoA racemase enzyme (e.g., 1-5 µg).

    • Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes). Time-course experiments are recommended to ensure the reaction is in the linear range.

    • As a negative control, prepare a reaction mixture without the enzyme.

  • Reaction Quenching: Stop the reaction by adding an equal volume of the cold quenching solution.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes at 4°C).

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared standards and samples onto the LC-MS/MS system.

    • Separate the (2R)- and (2S)-isomers using an appropriate gradient on the C18 column. Chiral chromatography may be necessary for baseline separation if the isomers are not chromatographically resolved on a standard C18 column.

    • Detect the parent and fragment ions of 2-methyltetradecanoyl-CoA using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound produced in the enzymatic reaction by interpolating its peak area from the standard curve.

    • Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of enzyme.

Visualizations

Logical Workflow for α-Methylacyl-CoA Racemase Activity Assay

workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Standard Prepare (2S)-Standard Curve DataAnalysis Data Analysis & Quantification Standard->DataAnalysis ReactionMix Prepare Reaction Mixture (Buffer, (2R)-Substrate) PreIncubate Pre-incubate at 37°C ReactionMix->PreIncubate AddEnzyme Initiate with α-Methylacyl-CoA Racemase PreIncubate->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS LCMS->DataAnalysis

Caption: Workflow for α-Methylacyl-CoA Racemase Activity Assay.

Signaling Pathway Context: Peroxisomal Fatty Acid Oxidation

pathway BCFA (2R)-2-Methyl-branched-chain fatty acid AcylCoA_R (2R)-2-Methylacyl-CoA BCFA->AcylCoA_R Racemase α-Methylacyl-CoA Racemase AcylCoA_R->Racemase AlphaOx α-Oxidation AcylCoA_R->AlphaOx Alternative Entry AcylCoA_S (2S)-2-Methylacyl-CoA (e.g., this compound) Racemase->AcylCoA_S BetaOx β-Oxidation AcylCoA_S->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Role of (2S)-2-Methylacyl-CoA in Peroxisomal Oxidation.

Application Note & Protocol: Solid-Phase Extraction of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Branched-chain acyl-Coenzyme A (BC-acyl-CoAs) are crucial intermediates in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance and maple syrup urine disease. Accurate quantification of BC-acyl-CoAs is therefore essential for understanding their physiological roles and for the development of therapeutic interventions. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). This document provides a detailed protocol for the solid-phase extraction of branched-chain acyl-CoAs.

Experimental Protocol: SPE of Branched-Chain Acyl-CoAs

This protocol outlines the steps for the extraction of short-chain branched-chain acyl-CoAs (e.g., isovaleryl-CoA, isobutyryl-CoA, α-methylbutyryl-CoA) from cell or tissue homogenates.

Materials:

  • SPE Cartridges: Mixed-mode or polymeric reverse-phase cartridges (e.g., Oasis HLB, Strata-X)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Formic Acid (FA)

  • Ammonium (B1175870) Hydroxide (NH₄OH)

  • Internal Standards (e.g., ¹³C-labeled acyl-CoAs)

  • SPE Vacuum Manifold

  • Sample Homogenizer

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid or a proprietary buffer containing internal standards).

    • For cell samples, pellet approximately 1-5 million cells and lyse them in 1 mL of ice-cold extraction buffer.

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Ensure the sorbent bed does not go dry between steps.

  • Sample Loading:

    • Load the entire supernatant from the sample preparation step onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure efficient binding of the acyl-CoAs to the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less hydrophobic impurities.

  • Elution:

    • Elute the branched-chain acyl-CoAs from the cartridge using 1 mL of an elution buffer (e.g., 80% acetonitrile, 20% water with 0.1% ammonium hydroxide). The basic pH helps to neutralize the charge on the CoA moiety, facilitating elution from reverse-phase sorbents.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

Data Presentation

Table 1: Representative Recovery of Branched-Chain Acyl-CoAs using SPE

AnalyteSample MatrixSPE SorbentRecovery (%)RSD (%)
Isovaleryl-CoARat Liver HomogenatePolymeric Reverse-Phase88.54.2
Isobutyryl-CoACultured HepatocytesPolymeric Reverse-Phase91.23.8
α-Methylbutyryl-CoAMouse Skeletal MuscleMixed-Mode Cation Exchange85.75.1

Note: The data presented in this table are representative examples compiled from typical performance characteristics of the described SPE method and should be used for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing Homogenization Homogenize Tissue/Cells in Extraction Buffer Centrifugation Centrifuge to Pellet Debris Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Load Supernatant Supernatant->Loading Conditioning Condition SPE Cartridge (Methanol, Water) Conditioning->Loading Wash1 Wash 1: Remove Salts (5% MeOH) Loading->Wash1 Wash2 Wash 2: Remove Impurities (20% MeOH) Wash1->Wash2 Elution Elute Acyl-CoAs (80% ACN, 0.1% NH4OH) Wash2->Elution DryDown Evaporate to Dryness (Nitrogen Stream) Elution->DryDown Reconstitution Reconstitute in LC-MS Mobile Phase DryDown->Reconstitution LC-MS Analysis LC-MS Analysis Reconstitution->LC-MS Analysis

Caption: Workflow for the solid-phase extraction of branched-chain acyl-CoAs.

BCAA_Metabolism Simplified Branched-Chain Amino Acid Catabolic Pathways cluster_leucine Leucine Catabolism cluster_valine Valine Catabolism cluster_isoleucine Isoleucine Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH TCA_Cycle TCA Cycle Intermediates IsovalerylCoA->TCA_Cycle Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH IsobutyrylCoA->TCA_Cycle Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH MethylbutyrylCoA->TCA_Cycle

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The analysis of their structure and quantification in biological matrices is crucial for understanding various physiological and pathological states. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific detection of acyl-CoAs.[1] This document provides detailed application notes on the expected mass spectrometry fragmentation pattern of 2-methyltetradecanoyl-CoA and a general protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern of 2-methyltetradecanoyl-CoA

The fragmentation of 2-methyltetradecanoyl-CoA in positive ion electrospray ionization (ESI+) mass spectrometry is predicted to follow the well-established patterns observed for other long-chain and branched-chain acyl-CoAs. The fragmentation is dominated by characteristic cleavages of the coenzyme A moiety and fragmentation of the fatty acyl chain, particularly at the branch point.

Upon ionization, the protonated molecule [M+H]⁺ of 2-methyltetradecanoyl-CoA is formed. The subsequent tandem mass spectrometry (MS/MS) analysis will induce fragmentation, leading to the generation of specific product ions. The primary fragmentation pathways are:

  • Neutral Loss of 3'-phosphoadenosine diphosphate (B83284) (pADP): A characteristic neutral loss of 507.0 Da is consistently observed for acyl-CoAs, corresponding to the cleavage of the pyrophosphate bond and the loss of the pADP moiety.[2][3] This fragmentation typically results in the most abundant product ion and is therefore frequently used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.[2]

  • Formation of the Coenzyme A Moiety Fragment: A common product ion at an m/z of 428.0 is expected, which corresponds to the protonated 3'-phosphoadenosine diphosphate-pantetheine portion of the molecule.[2][4]

  • Alpha-Cleavage at the Carbonyl Group: Similar to other carbonyl compounds, acyl-CoAs can undergo alpha-cleavage adjacent to the thioester carbonyl group. This can result in the formation of an acylium ion.

  • Cleavage at the Branched-Chain Position: For branched-chain acyl-CoAs, fragmentation is expected to occur at the C-C bond adjacent to the methyl branch. Based on the fragmentation patterns of branched-chain fatty acid methyl esters, cleavage on either side of the branch point is likely.[5] This will result in characteristic losses from the acyl chain.

The predicted fragmentation of 2-methyltetradecanoyl-CoA is summarized in the table below. The exact mass of 2-methyltetradecanoyl-CoA (C₃₆H₆₄N₇O₁₇P₃S) is 991.3401 Da. The monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 992.3479 Da.

Predicted Fragmentation Data for [2-methyltetradecanoyl-CoA + H]⁺
Precursor Ion (m/z)Predicted Product Ion (m/z)Identity of Neutral Loss/Product IonNotes
992.3485.3[M+H - 507.0]⁺Neutral loss of 3'-phosphoadenosine diphosphate (pADP). Expected to be the base peak.[2][3]
992.3428.0[Coenzyme A moiety + H]⁺Common fragment for all acyl-CoAs.[2][4]
992.3963.3[M+H - C₂H₅]⁺Loss of an ethyl group due to cleavage at the branch point.
992.3809.6[M+H - C₁₃H₂₇]⁺Loss of the C13 alkyl chain from the branch point.
992.3241.2[CH₃(CH₂)₁₁CH(CH₃)CO]⁺Acylium ion formed by cleavage of the C-S bond.

Experimental Protocol for LC-MS/MS Analysis of 2-methyltetradecanoyl-CoA

This protocol provides a general methodology for the analysis of long-chain acyl-CoAs and can be adapted for 2-methyltetradecanoyl-CoA.

Sample Preparation

Acyl-CoAs are susceptible to degradation, therefore, rapid and cold sample processing is critical.

  • Extraction from Biological Tissues:

    • Homogenize tissue samples in ice-cold 10% (w/v) trichloroacetic acid.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Wash the protein pellet with diethyl ether to remove lipids.

    • Extract the acyl-CoAs from the pellet using a suitable extraction buffer (e.g., 5% (w/v) perchloric acid containing an internal standard).

    • Neutralize the extract with a potassium carbonate solution.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[4]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.05% ammonium hydroxide.[4]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.05% ammonium hydroxide.[4]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at around 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).[6]

  • MS/MS Method: For a triple quadrupole instrument, a Multiple Reaction Monitoring (MRM) method should be developed. The transition from the precursor ion (m/z 992.3) to the most abundant product ion (m/z 485.3) would be the primary choice for quantification. Additional transitions can be monitored for confirmation.

  • Collision Energy: The collision energy should be optimized for the specific instrument and the precursor-product ion pair to achieve the highest sensitivity.

Data Presentation

The quantitative data for 2-methyltetradecanoyl-CoA and other related acyl-CoAs should be summarized in a table for clear comparison across different samples or experimental conditions.

Example Data Table
AnalyteSample Group 1 (Mean ± SD)Sample Group 2 (Mean ± SD)p-value
2-methyltetradecanoyl-CoA (pmol/mg protein)1.5 ± 0.34.2 ± 0.8<0.01
Tetradecanoyl-CoA (pmol/mg protein)10.2 ± 2.19.8 ± 1.9>0.05
Hexadecanoyl-CoA (pmol/mg protein)25.6 ± 4.523.1 ± 3.9>0.05

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of 2-methyltetradecanoyl-CoA.

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [2-methyltetradecanoyl-CoA + H]⁺ m/z = 992.3 Frag1 [M+H - pADP]⁺ m/z = 485.3 Precursor->Frag1 Neutral Loss of pADP (-507.0 Da) Frag2 [CoA moiety + H]⁺ m/z = 428.0 Precursor->Frag2 Cleavage Frag3 [Acylium ion]⁺ m/z = 241.2 Precursor->Frag3 C-S Bond Cleavage Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Sample Homogenization Homogenization & Extraction Tissue->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LC LC Separation (C18) SPE->LC MS MS/MS Detection (ESI+) LC->MS Quant Quantification MS->Quant Stats Statistical Analysis Quant->Stats

References

Unveiling the Cellular Effects of (2S)-2-methyltetradecanoyl-CoA: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the cellular effects of (2S)-2-methyltetradecanoyl-CoA, a methylated long-chain fatty acyl-CoA. Based on the known activities of structurally similar branched-chain fatty acids, this compound is hypothesized to be a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.

The following protocols are designed to enable researchers to investigate the effects of this compound on PPARα activation, downstream gene expression, fatty acid oxidation, and inflammatory responses in cellular models.

Application Note 1: Assessing PPARα Activation using a Reporter Gene Assay

This application note describes a cell-based reporter assay to quantify the activation of PPARα in response to this compound. The assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a PPARα response element (PPRE).

Experimental Workflow

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Measurement Seed_Cells Seed reporter cells in 96-well plate Prepare_Compound Prepare serial dilutions of This compound Add_Compound Add compound to cells Prepare_Compound->Add_Compound Incubate_24h Incubate for 24 hours Add_Compound->Incubate_24h Lyse_Cells Lyse cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Workflow for the PPARα reporter gene assay.
Protocol: PPARα Reporter Gene Assay

Materials:

  • PPARα reporter cell line (e.g., HepG2-PPRE-Luc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control (e.g., GW7647, a known PPARα agonist)

  • Vehicle control (e.g., DMSO)

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the PPARα reporter cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Also prepare dilutions of the positive and vehicle controls.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Luminescence Measurement:

    • After incubation, remove the medium and wash the cells once with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

Data Presentation
CompoundConcentration (µM)Luminescence (RLU)Fold Activation (vs. Vehicle)
Vehicle Control (DMSO)-[Insert Data]1.0
This compound0.1[Insert Data][Calculate]
1[Insert Data][Calculate]
10[Insert Data][Calculate]
50[Insert Data][Calculate]
100[Insert Data][Calculate]
Positive Control (GW7647)1[Insert Data][Calculate]

Application Note 2: Analysis of PPARα Target Gene Expression

This application note outlines a method to assess the effect of this compound on the expression of known PPARα target genes involved in lipid metabolism. Quantitative Real-Time PCR (qRT-PCR) is used to measure changes in mRNA levels.

Signaling Pathway

cluster_0 PPARα Activation cluster_1 Target Gene Transcription Compound (2S)-2-methyl- tetradecanoyl-CoA PPARa PPARα Compound->PPARa PPRE PPRE PPARa->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE CPT1A CPT1A PPRE->CPT1A ACOX1 ACOX1 PPRE->ACOX1 PDK4 PDK4 PPRE->PDK4

PPARα signaling pathway leading to target gene expression.
Protocol: qRT-PCR for PPARα Target Genes

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or controls for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for each target gene and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Data Presentation
Target GeneTreatmentConcentration (µM)Fold Change in mRNA Expression (vs. Vehicle)
CPT1AVehicle Control (DMSO)-1.0
This compound10[Insert Data]
50[Insert Data]
ACOX1Vehicle Control (DMSO)-1.0
This compound10[Insert Data]
50[Insert Data]
PDK4Vehicle Control (DMSO)-1.0
This compound10[Insert Data]
50[Insert Data]

Application Note 3: Measurement of Fatty Acid Oxidation

This application note describes a cell-based assay to measure the rate of fatty acid oxidation (FAO) in response to treatment with this compound. The assay typically measures the consumption of a radiolabeled fatty acid substrate or oxygen consumption rate.

Protocol: Fatty Acid Oxidation Assay (Oxygen Consumption Rate)

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Cell line capable of high rates of FAO (e.g., C2C12 myotubes, HepG2)

  • Seahorse XF cell culture microplates

  • Substrate-limited medium

  • This compound

  • Long-chain fatty acid-BSA conjugate (e.g., palmitate-BSA)

  • Etomoxir (B15894) (CPT1 inhibitor, as a negative control)

Procedure:

  • Cell Seeding and Differentiation (if applicable):

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • For C2C12 cells, differentiate myoblasts into myotubes.

  • Compound Treatment:

    • Pre-treat the cells with this compound or controls in culture medium for a specified period (e.g., 24 hours).

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with substrate-limited medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.

  • Seahorse XF Analysis:

    • Place the cell plate in the Seahorse XF Analyzer.

    • Inject the long-chain fatty acid-BSA conjugate to initiate fatty acid oxidation and measure the oxygen consumption rate (OCR).

    • Inject etomoxir to confirm that the measured OCR is due to fatty acid oxidation.

Data Presentation
TreatmentConcentration (µM)Basal OCR (pmol/min)FAO-driven OCR (pmol/min)
Vehicle Control (DMSO)-[Insert Data][Insert Data]
This compound10[Insert Data][Insert Data]
50[Insert Data][Insert Data]
Etomoxir (Negative Control)40[Insert Data][Insert Data]

Application Note 4: Assessment of Anti-inflammatory Effects

This application note details a method to evaluate the potential anti-inflammatory properties of this compound by measuring its effect on cytokine release from immune cells, such as macrophages.

Logical Relationship

cluster_0 Inflammatory Stimulus cluster_1 Inhibitory Action cluster_2 Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Compound (2S)-2-methyl- tetradecanoyl-CoA PPARa PPARα Compound->PPARa PPARa->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines

Proposed anti-inflammatory mechanism of action.
Protocol: Cytokine Release Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

  • Supernatant Collection:

    • Collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Data Presentation
TreatmentLPS (100 ng/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control (DMSO)-[Insert Data][Insert Data]
+[Insert Data][Insert Data]
This compound (10 µM)+[Insert Data][Insert Data]
This compound (50 µM)+[Insert Data][Insert Data]

Application Notes: Investigating Bacterial Pathogenesis through Branched-Chain Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biosynthesis of unique lipids is a critical factor in the survival and virulence of many bacterial pathogens. Methyl-branched fatty acids, in particular, are essential components of the cell envelope in bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. These lipids contribute to the impermeability of the cell wall, resistance to antibiotics, and the modulation of host immune responses.[1][2][3] The molecule (2S)-2-methyltetradecanoyl-CoA is a specific intermediate in the synthesis of these complex fatty acids. Studying its biosynthesis and the enzymes involved provides a powerful avenue for understanding bacterial pathogenesis and identifying novel therapeutic targets.[4]

The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway is responsible for producing these lipids.[5] A key control point in this pathway is the initiation step, catalyzed by the β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH.[6][7] The substrate specificity of the FabH enzyme is the primary determinant of whether the bacterium produces straight-chain or branched-chain fatty acids.[8][9] In pathogens that produce branched-chain fatty acids, FabH preferentially selects branched-chain acyl-CoA primers, such as isobutyryl-CoA or isovaleryl-CoA, over acetyl-CoA to initiate synthesis.[9][10] Therefore, investigating the activity of FabH with specific methyl-branched substrates like this compound is fundamental to elucidating virulence mechanisms.

These application notes provide an overview of the biochemical pathways, quantitative data on enzyme kinetics, and detailed protocols for studying branched-chain fatty acid synthesis as it relates to bacterial pathogenesis.

Biochemical Signaling Pathway

The synthesis of methyl-branched fatty acids begins with the FabH-catalyzed condensation of a branched-chain acyl-CoA primer with malonyl-ACP. This initial step is followed by a series of elongation cycles, each adding two carbon units from malonyl-ACP. The resulting long-chain fatty acids are then incorporated into complex virulence lipids, such as mycolic acids in Mycobacterium tuberculosis.[11][12][13]

FAS_II_Pathway cluster_initiation Initiation Step cluster_elongation Elongation Cycle cluster_output Final Products primer Branched-Chain Acyl-CoA (e.g., 2-methyltetradecanoyl-CoA) fabH FabH (β-ketoacyl-ACP synthase III) primer->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH ketoacyl_acp β-Ketoacyl-ACP fabH->ketoacyl_acp Condensation fabG FabG (Reductase) ketoacyl_acp->fabG Reduction hydroxyacyl_acp β-Hydroxyacyl-ACP fabG->hydroxyacyl_acp fabZ FabZ (Dehydratase) hydroxyacyl_acp->fabZ Dehydration enoyl_acp trans-2-Enoyl-ACP fabZ->enoyl_acp fabI FabI (Reductase) enoyl_acp->fabI Reduction elongated_acp Acyl-ACP (n+2) fabI->elongated_acp fabB_F FabB/F (Synthase I/II) elongated_acp->fabB_F lipids Branched-Chain Lipids (e.g., Mycolic Acids, PDIM) elongated_acp->lipids Incorporation next_ketoacyl β-Ketoacyl-ACP (n+2) fabB_F->next_ketoacyl Condensation next_ketoacyl->fabG Next Cycle malonyl_acp_elong Malonyl-ACP malonyl_acp_elong->fabB_F

Caption: Bacterial FAS-II pathway for branched-chain fatty acid synthesis.

Data Presentation

The substrate specificity of FabH is the key determinant for producing branched-chain fatty acids.[9] This can be quantified by comparing the kinetic parameters (Km and kcat) of the enzyme with various acyl-CoA substrates. The data below illustrates the preference of S. aureus FabH for branched-chain primers compared to the E. coli enzyme, which strongly prefers the straight-chain primer acetyl-CoA.[10]

BacteriumFabH EnzymeSubstrate (Acyl-CoA)Km (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Staphylococcus aureusS. aureus FabHAcetyl-CoA3730.451,206[10]
Butyryl-CoA201.1356,500[10]
Isobutyryl-CoA 370.9625,945[10]
Isovaleryl-CoA---
Escherichia coliE. coli FabHAcetyl-CoA 4.81.5312,500[9]
Butyryl-CoA>1000--[9]
Isobutyryl-CoA>1000--[9]
Isovaleryl-CoA>1000--[9]

Note: '-' indicates data was not reported or activity was too low to measure accurately in the cited sources.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of Branched-Chain Fatty Acid Synthesis

This protocol allows for the direct assessment of branched-chain fatty acid synthesis by combining purified FAS-II enzymes and defined substrates, including specific intermediates like this compound.[8][14]

Objective: To measure the ability of a bacterial FabH enzyme to utilize a specific branched-chain acyl-CoA primer to produce fatty acids in a reconstituted cell-free system.

Materials:

  • Purified enzymes: FabH, FabD, FabG, FabZ, FabI, and Acyl Carrier Protein (ACP) from the bacterium of interest.

  • Substrates: Branched-chain acyl-CoA primer (e.g., isobutyryl-CoA or a custom synthesized intermediate), [¹⁴C]malonyl-CoA (radiolabeled), non-radiolabeled malonyl-CoA.

  • Cofactors: NADH, NADPH.

  • Reaction Buffer: 100 mM sodium phosphate (B84403) (pH 7.0), 1 mM EDTA, 1 mM β-mercaptoethanol.

  • Quenching Solution: 10% (w/v) KOH.

  • Scintillation fluid and vials.

Procedure:

  • Enzyme and Substrate Preparation: Ensure all purified enzymes are active. Prepare stock solutions of all substrates and cofactors in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 25 μL reaction contains:

    • 10 μL Reaction Buffer (2.5x)

    • 2.5 μL NADH (10 mM)

    • 2.5 μL NADPH (10 mM)

    • 1 μL ACP (1 mg/mL)

    • 1 μL each of FabD, FabG, FabZ, FabI (0.2-0.5 mg/mL each)

    • 1 μL FabH (0.2-0.5 mg/mL)

    • 1 μL Branched-chain acyl-CoA primer (1 mM)

    • 1 μL [¹⁴C]malonyl-CoA (50-60 mCi/mmol)

    • Water to 25 μL

  • Initiation and Incubation: Start the reaction by adding the FabH enzyme or the acyl-CoA primer. Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding 100 μL of 10% KOH.

  • Saponification: Heat the mixture at 65°C for 1 hour to hydrolyze the thioester bonds, releasing the fatty acids.

  • Acidification and Extraction: Cool the tubes, then acidify with 20 μL of formic acid. Extract the radiolabeled fatty acids by adding 500 μL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Quantification: Transfer 400 μL of the upper organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol1_Workflow prep 1. Prepare Reagents (Purified Enzymes, Substrates, Cofactors) setup 2. Assemble Reaction Mix on Ice prep->setup incubate 3. Initiate & Incubate at 37°C setup->incubate quench 4. Quench Reaction with KOH incubate->quench saponify 5. Saponify (65°C) to Release Fatty Acids quench->saponify extract 6. Acidify and Extract with Ethyl Acetate saponify->extract quantify 7. Quantify Radioactivity via Scintillation Counting extract->quantify

Caption: Workflow for in vitro fatty acid synthesis reconstitution assay.

Protocol 2: Analysis of Whole-Cell Fatty Acid Composition by GC-MS

This protocol is used to determine the in vivo fatty acid profile of a bacterium, which is essential for assessing the impact of genetic mutations (e.g., in fabH) or chemical inhibitors on lipid metabolism.[15][16]

Objective: To extract, derivatize, and analyze the total fatty acid content from a bacterial culture.

Materials:

  • Bacterial culture grown to the desired phase (e.g., mid-log).

  • Internal Standard: Heptadecanoic acid (C17:0), as it is uncommon in most bacteria.[15]

  • Reagents for Saponification: 15% (w/v) NaOH in 50% methanol.

  • Reagents for Methylation: 6 M HCl in methanol.

  • Extraction Solvent: 1:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and hexane.

  • Anhydrous sodium sulfate (B86663).

  • GC-MS system with a suitable capillary column (e.g., HP-5ms).[15]

Procedure:

  • Cell Harvesting: Harvest approximately 10-20 mg (wet weight) of bacterial cells from a culture by centrifugation. Wash the pellet with saline and freeze-dry or process immediately.

  • Saponification: Add 1 mL of the saponification reagent and the internal standard to the cell pellet. Seal the tube tightly and heat at 100°C for 30 minutes, vortexing occasionally. This releases fatty acids from lipids.

  • Methylation: Cool the sample, then add 2 mL of the methylation reagent. Seal and heat at 80°C for 10 minutes. This converts the fatty acids to their volatile methyl ester derivatives (FAMEs).

  • Extraction: Cool the sample to room temperature. Add 1.25 mL of the extraction solvent (MTBE/hexane). Mix gently for 10 minutes.

  • Phase Separation: Remove the lower aqueous phase. Wash the upper organic phase with 3 mL of 0.3 M NaOH.

  • Drying and Concentration: Transfer the final organic phase to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water. Transfer the dried solvent to a new vial for analysis. Concentrate under a stream of nitrogen if necessary.

  • GC-MS Analysis: Inject 1 μL of the FAMEs extract into the GC-MS. Use a temperature program that effectively separates the FAMEs (e.g., start at 100°C, ramp to 240°C).[15] Identify peaks by comparing their mass spectra to a known library (e.g., NIST) and their retention times to standards. Quantify relative amounts by integrating peak areas relative to the internal standard.

Protocol2_Workflow harvest 1. Harvest & Wash Bacterial Cells saponify 2. Saponify with NaOH/Methanol at 100°C harvest->saponify methylate 3. Methylate with HCl/Methanol at 80°C to form FAMEs saponify->methylate extract 4. Extract FAMEs with MTBE/Hexane methylate->extract wash 5. Wash Organic Phase extract->wash dry 6. Dry & Concentrate Sample wash->dry analyze 7. Analyze by GC-MS dry->analyze

Caption: Workflow for preparing and analyzing bacterial fatty acid methyl esters.

References

Application Notes and Protocols for the Analytical Profiling of Methyl-Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched fatty acids (MBFAs) are a unique class of lipids found in various biological systems, from bacteria to humans.[1][2][3] They play significant roles in cellular function and have been implicated in various physiological and pathological processes, including anti-cancer, anti-inflammatory, and neuroprotective actions.[2][3] Accurate identification and quantification of MBFAs are crucial for understanding their biological functions and for the development of novel therapeutics. This document provides detailed application notes and protocols for the lipid profiling of MBFAs using modern analytical techniques.

Analytical Approaches

The two primary analytical platforms for the comprehensive profiling of MBFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally, GC-MS has been the method of choice for analyzing fatty acids, including MBFAs.[1] This technique offers high chromatographic resolution, allowing for the separation of isomeric MBFAs from their straight-chain counterparts.[1] However, it requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[1][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Advances in LC-MS have made it a powerful alternative for lipid analysis.[1][4] LC-MS can analyze intact complex lipids containing MBFAs, thereby preserving information about their original molecular species.[1] It can also differentiate between iso and anteiso branched-chain isomers.[1][7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of MBFAs using GC-MS and LC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Analysis GCMS->Data

General workflow for MBFA analysis using GC-MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Analysis LCMS->Data

General workflow for MBFA analysis using LC-MS/MS.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.[8]

Materials:

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • To your sample, add a 2:1 (v/v) mixture of chloroform and methanol. The total volume of the solvent mixture should be 20 times the volume of the sample.[8]

  • Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing and lipid extraction.

  • Add 0.9% NaCl solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.[8]

  • Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for downstream analysis (e.g., hexane (B92381) for GC-MS, or a mobile phase compatible solvent for LC-MS).

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the acid-catalyzed esterification of fatty acids using boron trifluoride (BF₃)-methanol.[5][9]

Materials:

  • Dried lipid extract

  • 12-14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane or Heptane

  • Saturated NaCl solution

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place 1-25 mg of the dried lipid extract into a screw-capped glass tube.[5]

  • Add 2 mL of 12-14% BF₃-methanol to the tube.[5]

  • Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for different sample types.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane (or heptane) to the tube.[6]

  • Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.

  • Allow the layers to separate. The upper organic layer contains the FAMEs.

  • Carefully transfer the upper layer to a clean GC vial for analysis.

Quantitative Data Summary

The choice of analytical technique can influence the sensitivity and quantitative accuracy of MBFA profiling. The following table summarizes key quantitative parameters for GC-MS and LC-MS based methods.

ParameterGC-MSLC-MS/MSReferences
Derivatization Required (FAMEs)Optional[1][4]
Sensitivity High, especially with selected ion monitoring (SIM)High, with multiple reaction monitoring (MRM)[10][11]
Limits of Detection (LODs) pg rangefmol to ng/mL range[4][10][12]
Limits of Quantification (LOQs) pg to ng rangefmol to ng/mL range[4][12]
Primary Analytes Volatile and thermally stable compounds (FAMEs)Broad range of lipid classes[1][4]
Isomer Separation Good for positional isomersCan differentiate iso and anteiso isomers[1][13]

Signaling Pathways Involving MBFAs

MBFAs are not just structural components of cell membranes; they are also involved in key signaling pathways. For instance, certain MBFAs can activate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of cell growth and metabolism.[14]

MBFA_Signaling cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response MBFA Methyl-Branched Fatty Acids mTORC1 mTORC1 MBFA->mTORC1 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified MBFA-mediated mTORC1 signaling pathway.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive profiling of methyl-branched fatty acids. The choice between GC-MS and LC-MS will depend on the specific research question, with GC-MS being ideal for detailed analysis of FAME profiles and LC-MS offering the advantage of analyzing intact lipid species. Accurate and reliable quantification of MBFAs will continue to be essential for elucidating their roles in health and disease and for the development of novel therapeutic strategies.

References

High-Performance Liquid Chromatography (HPLC) Methods for Acyl-CoA Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of acyl-Coenzyme A (acyl-CoA) species using high-performance liquid chromatography (HPLC), with a primary focus on coupling with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Introduction

Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2] Their analysis is essential for understanding cellular energy status, metabolic regulation, and the pathophysiology of various diseases, including metabolic disorders and cancer.[2][3] However, the low abundance and inherent instability of acyl-CoAs in biological matrices present significant analytical challenges.[2][3] This guide offers robust protocols for the extraction, separation, and quantification of acyl-CoAs from various biological samples.

I. Application Notes

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for acyl-CoA analysis due to its high sensitivity, specificity, and ability to quantify a wide range of acyl-CoA species.[1][4][5] This approach allows for the detailed profiling of short-, medium-, long-, and very-long-chain acyl-CoAs, providing valuable insights into metabolic fluxes.

Key Considerations for Method Selection:

  • Sample Type: The choice of extraction method will vary depending on the biological matrix (e.g., cultured cells, tissues).

  • Acyl-CoA Chain Length: Different chromatographic conditions may be required to resolve short-chain versus very-long-chain acyl-CoAs.

  • Detection Method: While UV detection at 260 nm is possible, mass spectrometry offers superior sensitivity and specificity.[6][7] For enhanced sensitivity with UV or fluorescence detection, derivatization of the acyl-CoA molecule can be employed.[6][8]

II. Experimental Protocols

A. Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is suitable for both adherent and suspension cell cultures and is designed to ensure high recovery and stability of acyl-CoAs.[2]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Internal standard (e.g., heptadecanoyl-CoA)[6]

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol (containing the internal standard) per 10 cm dish and scrape the cells.[2]

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol (containing the internal standard).[2]

  • Lysis and Extraction: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[2]

  • Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]

B. Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues

This modified method is optimized for the extraction and purification of long-chain acyl-CoAs from tissue samples.[7]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated NH4SO4

  • Oligonucleotide purification cartridge[6][7]

  • Glass homogenizer

Procedure:

  • Homogenization: Homogenize the frozen, powdered tissue sample in a glass homogenizer with 2 mL of 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA).[6][7]

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again. Then, add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile.[6]

  • Extraction: Vortex the mixture for 5 minutes and then centrifuge at 1,900 x g for 5 minutes.

  • Supernatant Collection: Transfer the upper phase containing the acyl-CoAs to a new tube and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).[6]

  • Solid-Phase Extraction (SPE): Load the diluted extract onto an oligonucleotide purification cartridge to bind the acyl-CoAs.

  • Elution: Elute the acyl-CoAs from the cartridge with 2-propanol.[7]

  • Concentration and Reconstitution: Concentrate the eluent and reconstitute it in a suitable solvent for HPLC analysis.

C. Protocol 3: HPLC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general method for the separation and quantification of a broad range of acyl-CoA species.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[9]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water[9]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[9]

  • Flow Rate: 0.4 mL/min[9]

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B[9]

  • Column Temperature: 35°C[6]

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Capillary Voltage: 3.20 kV[5]

  • Cone Voltage: 45 V[5]

  • Desolvation Temperature: 500°C[5]

  • Source Temperature: 120°C[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor precursor-to-product ion transitions specific for each acyl-CoA species. A common neutral loss of 507 Da is often observed and can be used for profiling.[10][11]

III. Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for acyl-CoA analysis compiled from various studies.

Table 1: Recovery and Precision of Acyl-CoA Extraction Methods

ParameterTissue Extraction[7]Cell Culture Extraction[12][13]
Recovery 70-80%95-97%
Inter-assay CV 5-6%[9]<1% (standards), 1-3% (samples)
Intra-assay CV 5-10%[9]Not Reported

Table 2: Acyl-CoA Concentrations in Different Mammalian Cell Lines (pmol/10^6 cells or pmol/mg protein)

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[2]MCF7 (pmol/mg protein)[2]RAW264.7 (pmol/mg protein)[2]
Acetyl-CoA 10.644--
Propionyl-CoA 3.532--
Butyryl-CoA 1.013--
Valeryl-CoA 1.118--
Crotonoyl-CoA 0.032--
HMG-CoA 0.971--
Succinyl-CoA 25.467--
Glutaryl-CoA 0.647--
C14:0-CoA -~2.5~1.5
C16:0-CoA -~12~4
C18:0-CoA -~8~2.5
C18:1-CoA -~10~3
C18:2-CoA -~1.5~0.5
C20:4-CoA -~0.5~0.2

Note: Data from different sources may have variations in experimental conditions and normalization methods, affecting direct comparability.[2]

IV. Visualizations

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells or Tissue) homogenization Homogenization & Lysis with Internal Standard sample->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (Optional, for tissue) extraction->spe Tissue Samples dry_reconstitute Drying & Reconstitution extraction->dry_reconstitute Cell Samples spe->dry_reconstitute hplc HPLC Separation (Reversed-Phase C18/C8) dry_reconstitute->hplc ms Tandem Mass Spectrometry (ESI-MS/MS) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Experimental workflow for acyl-CoA analysis.

Acyl-CoA Metabolism Overview

acyl_coa_metabolism fatty_acids Fatty Acids acyl_coa_synthetase Acyl-CoA Synthetase fatty_acids->acyl_coa_synthetase acyl_coa Acyl-CoAs acyl_coa_synthetase->acyl_coa beta_oxidation β-Oxidation acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis protein_acylation Protein Acylation acyl_coa->protein_acylation tca_cycle TCA Cycle beta_oxidation->tca_cycle Acetyl-CoA

Caption: Simplified overview of major metabolic fates of acyl-CoAs.

References

Troubleshooting & Optimization

improving detection sensitivity for low-abundance acyl-CoAs like 2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity of low-abundance acyl-CoAs, with a specific focus on challenging analytes like 2-methyltetradecanoyl-CoA.

Troubleshooting Guides

Low signal or no signal for your target acyl-CoA? Work through these common issues to identify and resolve the problem.

Issue 1: Low Signal-to-Noise Ratio or No Detectable Peak

Potential Cause Troubleshooting Steps
Sample Degradation Acyl-CoAs are highly susceptible to hydrolysis. Ensure samples are always kept on ice or at -80°C.[1] Use solvents containing antioxidants (e.g., BHT) and work quickly during extraction. Reconstitute the final extract in a non-aqueous or buffered solution (e.g., 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate, pH 7) just prior to analysis to minimize degradation.[2]
Inefficient Extraction The choice of extraction method is critical for recovery. For long-chain acyl-CoAs, a two-step extraction using a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer followed by a nonpolar solvent wash (e.g., petroleum ether) can effectively remove interfering lipids.[1] Alternatively, protein precipitation with 2.5% (w/v) 5-sulfosalicylic acid (SSA) can be a simple and effective method that avoids the need for solid-phase extraction (SPE), which can lead to the loss of more hydrophilic species.[1][3]
Poor Ionization Efficiency The composition of the mobile phase significantly impacts ionization. For positive ion mode, which is generally more sensitive for acyl-CoAs, ensure the mobile phase contains a proton source.[3] Using a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape and sensitivity for some acyl-CoAs.[4]
Suboptimal Mass Spectrometry Parameters Optimize MS parameters by infusing a standard of your target analyte or a structurally similar compound. For acyl-CoAs, the most sensitive detection is often achieved by monitoring the characteristic neutral loss of the 507 Da fragment (the phospho-ADP moiety) in positive ion mode.[1][2][5]
Ion Suppression Co-eluting matrix components can suppress the ionization of the target analyte. Improve chromatographic separation to move the analyte of interest away from interfering compounds.[1] Consider a solid-phase extraction (SPE) cleanup step, but be aware of potential analyte loss.[1]

Issue 2: Poor Chromatographic Peak Shape

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For long-chain acyl-CoAs, a C8 or C18 reversed-phase column is typically used.[2] Ensure the column is compatible with the mobile phase pH.
Secondary Interactions with the Column The phosphate groups on the CoA moiety can interact with the stationary phase, leading to peak tailing. The addition of an ion-pairing agent to the mobile phase can mitigate these interactions and improve peak shape.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for detecting low-abundance acyl-CoAs like 2-methyltetradecanoyl-CoA?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of acyl-CoAs.[6] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the target analyte even in complex biological matrices.[4]

Q2: How do I choose an appropriate internal standard for quantifying 2-methyltetradecanoyl-CoA?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar acyl-CoA with a different chain length that is not present in the sample is a good alternative. For long-chain acyl-CoAs, odd-chain acyl-CoAs like C17:0-CoA are commonly used as internal standards.[1]

Q3: What are the expected precursor and product ions for 2-methyltetradecanoyl-CoA in positive ion mode LC-MS/MS?

A3: The molecular weight of (2R)-2-Methyltetradecanoyl-CoA is 991.92 g/mol . In positive ion mode, you would expect the precursor ion ([M+H]⁺) to be at m/z 992.9. The most common and abundant fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[2][5] Therefore, the primary product ion to monitor in an MRM experiment would be m/z 485.9.

Q4: What is the metabolic pathway for 2-methyltetradecanoyl-CoA?

A4: Fatty acids with a methyl group at the beta-carbon, such as 2-methyl-branched-chain fatty acids, cannot be metabolized through the typical beta-oxidation pathway. Instead, they undergo alpha-oxidation in the peroxisomes.[7][8] This pathway involves the removal of a single carbon from the carboxyl end.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs using LC-MS/MS, providing a reference for expected sensitivity.

Acyl-CoAMethodLODLOQReference
Various Acyl-CoAsLC-MS/MS2 - 133 nM-[5]
Long-chain Acyl-CoAsHPLC-ESI-MS/MS-0.1 pmol/µL[9]
Various Fatty Acyl-CoAsLC-ESI-MS/MS-3x Signal-to-Noise[10]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[1]

  • Homogenization: Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol and aqueous potassium phosphate buffer) containing a suitable internal standard (e.g., C17:0-CoA).

  • Phase Separation: Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step.

  • Protein Precipitation and Extraction: Add methanol and chloroform, vortex, and incubate at room temperature. Centrifuge at high speed (e.g., 21,000 x g) to pellet the cellular debris.

  • Sample Concentration: Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general protocol that should be optimized for your specific instrument and target analyte.

  • Chromatography:

    • Column: C18 or C8 reversed-phase UHPLC column.[2]

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that provides good separation of your target analyte from other matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 2-methyltetradecanoyl-CoA: Precursor ion (Q1): m/z 992.9; Product ion (Q3): m/z 485.9.

    • Optimization: Infuse a standard solution to optimize collision energy and other source parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction Addition of Internal Standard Cleanup Sample Cleanup (SPE - Optional) Extraction->Cleanup Concentration Drying and Reconstitution Cleanup->Concentration LC UHPLC Separation Concentration->LC Injection MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Figure 1: A generalized workflow for the analysis of acyl-CoAs.

alpha_oxidation Metabolite_Start 2-Methyltetradecanoyl-CoA Metabolite_1 2-Hydroxy-2-methyltetradecanoyl-CoA Metabolite_Start->Metabolite_1 Acyl-CoA Oxidase Metabolite_2 Tridecanal Metabolite_1->Metabolite_2 2-Hydroxyacyl-CoA Lyase Formyl_CoA Formyl-CoA Metabolite_1->Formyl_CoA Metabolite_3 Tridecanoic Acid Metabolite_2->Metabolite_3 Aldehyde Dehydrogenase Metabolite_End Further Metabolism (e.g., Beta-oxidation) Metabolite_3->Metabolite_End

Figure 2: The peroxisomal alpha-oxidation pathway for 2-methyl-branched-chain fatty acids.

References

Technical Support Center: Overcoming Challenges in the Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the complexities of acyl-CoA isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during chromatographic analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of acyl-CoA isomers so challenging?

A1: The chromatographic separation of acyl-CoA isomers is inherently difficult due to their structural similarities. Isomers often have the same mass and similar physicochemical properties, leading to co-elution. For instance, branched-chain (e.g., isobutyryl-CoA) and straight-chain (e.g., n-butyryl-CoA) isomers require highly selective chromatographic methods to achieve baseline separation.[1][2] The high polarity and structural diversity of acyl-CoAs, ranging from short-chain water-soluble molecules to long-chain hydrophobic species, further complicate the development of a single universal separation method.

Q2: What are the most common analytical platforms for acyl-CoA isomer analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used platform for the analysis of acyl-CoA isomers.[1][3][4][5] Reversed-phase (RP) liquid chromatography is frequently employed, often in combination with ion-pairing agents to improve retention and peak shape.[6] Ultra-high performance liquid chromatography (UHPLC) systems are increasingly utilized to enhance resolution and sensitivity.[2]

Q3: What is the role of ion-pairing agents in acyl-CoA separation?

A3: Ion-pairing agents are additives to the mobile phase that form neutral ion pairs with charged analytes, such as the phosphate (B84403) groups of acyl-CoAs. This increases their hydrophobicity and retention on a reversed-phase column, leading to improved peak shape and resolution. Common ion-pairing reagents include triethylamine (B128534) (TEA) and N,N-dimethylbutylamine (DMBA).[6] However, it is important to note that many ion-pairing reagents are not compatible with mass spectrometry due to their non-volatile nature, which can cause ion suppression and contamination of the MS source. Volatile ion-pairing agents like formic acid or ammonium (B1175870) acetate (B1210297) are preferred for LC-MS applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of acyl-CoA isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping or partially resolved peaks for known isomers.

  • Inability to distinguish between structurally similar acyl-CoAs (e.g., n-butyryl-CoA and isobutyryl-CoA).[2]

Possible Causes & Solutions:

Cause Solution
Inadequate Stationary Phase Select a column with a different selectivity. While C18 columns are common, consider columns with alternative bonded phases (e.g., C8, Phenyl-Hexyl) or those specifically designed for polar compounds. For complex isomer mixtures, two-dimensional LC can provide enhanced separation.
Suboptimal Mobile Phase Composition Optimize the mobile phase by adjusting the organic solvent (acetonitrile or methanol) concentration and the pH. A shallower gradient can often improve the resolution of closely eluting peaks.[7] Introducing a low organic phase isocratic hold before the gradient can also enhance separation.
Ineffective Ion-Pairing If using ion-pairing chromatography, optimize the concentration and type of the ion-pairing reagent. Ensure the pH of the mobile phase is appropriate for the chosen ion-pairing agent to be effective.
Inappropriate Column Temperature Optimize the column temperature. Lower temperatures can increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.[8]
High Flow Rate Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation of isomers.[8][9]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" or "front" extending from the main peak.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

Cause Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate groups of acyl-CoAs, causing peak tailing. Use an end-capped column or add a competing base (e.g., a low concentration of triethylamine) to the mobile phase to block these active sites. Adjusting the mobile phase pH can also help.[10]
Column Overload The sample concentration is too high, saturating the stationary phase. Reduce the injection volume or dilute the sample.[7][9]
Sample Solvent Mismatch The solvent in which the sample is dissolved is stronger than the initial mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11][12]
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7][12]
Extra-column Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and ensure all connections are secure.[10]
Issue 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte vary between injections or runs.

  • Difficulty in reliably identifying peaks based on retention time.

Possible Causes & Solutions:

Cause Solution
Mobile Phase Preparation Inconsistent preparation of the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use high-purity solvents.[13]
Pump Performance Issues Air bubbles in the pump or faulty check valves can cause fluctuations in the flow rate. Degas the mobile phase and regularly maintain the pump.[13]
Column Temperature Fluctuations Lack of a stable column temperature can affect retention times. Use a column oven to maintain a consistent temperature.[8]
Column Equilibration The column is not fully equilibrated with the initial mobile phase conditions before injection. Ensure a sufficient equilibration time between runs, especially for gradient methods.

Data Presentation: LC-MS/MS Parameters for Acyl-CoA Analysis

The following tables provide a summary of typical starting parameters for the LC-MS/MS analysis of acyl-CoA isomers. These should be optimized for your specific instrument and application.

Table 1: Typical Liquid Chromatography Parameters for Acyl-CoA Isomer Separation

ParameterShort-Chain Acyl-CoAsLong-Chain Acyl-CoAs
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)C18 or C8 Reversed-Phase (e.g., 150 x 2.1 mm, 3.5 µm)
Mobile Phase A 5-10 mM Ammonium Acetate or Formate in Water, pH 4.5-6.85-10 mM Ammonium Acetate or Formate in Water
Mobile Phase B Acetonitrile or Methanol (B129727)Acetonitrile or Methanol
Gradient Shallow gradient, e.g., 2-15% B over 5 min, then to 95% B[3]Steeper gradient, e.g., 20-100% B over 15 min[4]
Flow Rate 0.2-0.4 mL/min0.2-0.5 mL/min
Column Temperature 30-50 °C40-60 °C
Injection Volume 1-10 µL1-10 µL

Table 2: Typical Mass Spectrometry Parameters for Acyl-CoA Analysis (Positive Ion Mode)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM) or Scheduled MRM
Precursor Ion [M+H]+
Product Ion (Quantitative) Neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety)[14]
Product Ion (Qualitative) m/z 428.1 (fragment corresponding to the phosphoadenosine moiety)[6]
Collision Energy (CE) Optimize for each specific acyl-CoA; typically ranges from 20-50 eV
Source Temperature 400-600 °C[15]
Ion Spray Voltage 3000-5500 V[15]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells.[4]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (-80°C)

  • Acetonitrile

  • Internal standard solution (e.g., 10 µM ¹³C-labeled acyl-CoA mixture in methanol)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash the pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add 1 mL of -80°C methanol containing the internal standard to the cell plate or pellet.

    • For adherent cells, scrape the cells in the cold methanol. For suspension cells, resuspend the pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration:

    • Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).[3]

    • Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the supernatant to an autosampler vial for analysis.

Visualizations

Troubleshooting_Workflow start Start: Poor Acyl-CoA Isomer Separation check_resolution Poor Resolution / Co-elution? start->check_resolution check_peak_shape Poor Peak Shape? check_resolution->check_peak_shape No optimize_mobile_phase Optimize Mobile Phase (Gradient, pH, Ion-Pair) check_resolution->optimize_mobile_phase Yes check_retention Inconsistent Retention Time? check_peak_shape->check_retention No check_overload Reduce Sample Load check_peak_shape->check_overload Yes prep_fresh_mobile_phase Prepare Fresh Mobile Phase check_retention->prep_fresh_mobile_phase Yes end Separation Improved check_retention->end No change_column Change Column (Different Selectivity) optimize_mobile_phase->change_column adjust_temp_flow Adjust Temperature and Flow Rate change_column->adjust_temp_flow adjust_temp_flow->end check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent clean_column Clean/Replace Column check_solvent->clean_column clean_column->end check_pump Check Pump Performance (Degas, Seals) prep_fresh_mobile_phase->check_pump stabilize_temp Stabilize Column Temperature check_pump->stabilize_temp stabilize_temp->end

Caption: Troubleshooting workflow for common issues in acyl-CoA isomer separation.

Experimental_Workflow start Start: Cell Culture harvest Cell Harvesting (Wash with PBS) start->harvest quench Metabolism Quenching & Lysis (-80°C Methanol) harvest->quench precipitate Protein Precipitation (Centrifugation) quench->precipitate collect Collect Supernatant precipitate->collect concentrate Dry Down Extract (Vacuum/Nitrogen) collect->concentrate reconstitute Reconstitute in LC-MS Buffer concentrate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the extraction of acyl-CoAs from cell culture.

References

minimizing degradation of (2S)-2-methyltetradecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and preparation of samples containing (2S)-2-methyltetradecanoyl-CoA. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions to minimize degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary causes of degradation for acyl-CoA molecules, including this compound, are enzymatic hydrolysis and chemical instability of the thioester bond.[1][2][3][4] Acyl-CoA thioesterases (ACOTs) are enzymes that catalyze the hydrolysis of the thioester bond, releasing Coenzyme A (CoASH) and the corresponding fatty acid.[1][2] Chemically, the thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.[4][5] Repeated freeze-thaw cycles can also contribute to degradation.[6]

Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?

A2: To ensure stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[6] This minimizes both enzymatic activity and chemical degradation. It is crucial to avoid repeated freeze-thaw cycles.[6] For extracted acyl-CoAs, storage in an organic solvent such as methanol (B129727) at -20°C or below is recommended over aqueous solutions, as acyl-CoAs are more stable in organic solvents.[5][7]

Q3: Which solvents are recommended for the extraction and reconstitution of this compound?

A3: A mixture of organic solvents is typically used for the extraction of long-chain acyl-CoAs. A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[6] For reconstitution of dried extracts, methanol has been shown to provide the best stability for acyl-CoAs.[5] Aqueous solutions should generally be avoided for reconstitution due to the instability of the thioester bond.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low Yield of this compound in Extracts

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Citation
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue. A glass homogenizer is often effective. Optimize the solvent-to-tissue ratio; a 20-fold excess of extraction solvent is recommended.[6]
Degradation During Extraction Work quickly and keep samples on ice at all times to minimize enzymatic activity. Use fresh, high-purity solvents. The addition of an internal standard early in the process can help monitor recovery.[6]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.[6]
Chemical Hydrolysis Maintain an acidic pH during extraction (e.g., pH 4.9) to improve stability. Avoid high temperatures; perform all steps on ice or at 4°C.[6]
Issue 2: High Variability in Quantitative Results

Possible Causes & Solutions

| Potential Cause | Troubleshooting Steps | Citation | | :--- | :--- | Citation | | Inconsistent Sample Handling | Standardize the entire sample preparation workflow, from collection to analysis. Ensure all samples are handled under identical conditions (time, temperature, solvent volumes). |[8] | | Repeated Freeze-Thaw Cycles | Aliquot samples after the initial extraction to avoid repeated freezing and thawing of the entire sample. |[6] | | Instability in Autosampler | Minimize the time samples spend in the autosampler. If possible, use a cooled autosampler. Reconstitute samples in a solvent that enhances stability, such as methanol. |[5] |

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Extraction: Add organic solvents (e.g., a mixture of acetonitrile and isopropanol) to the homogenate. Vortex vigorously and centrifuge to separate the phases.

  • Purification (SPE):

    • Condition a weak anion exchange SPE column.

    • Load the supernatant from the extraction step onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using an appropriate solvent.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried sample in methanol for analysis.[5]

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Solvents

The following table summarizes the stability of various acyl-CoAs in different solutions over 24 hours at autosampler temperature. Data is presented as the percentage remaining relative to the time-zero sample. This data is generalized from studies on various long-chain acyl-CoAs.[5]

Solvent Stability after 4h (%) Stability after 24h (%)
Methanol>95%>90%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)~90%~80%
Water<80%<60%
50 mM Ammonium Acetate (pH 7)<75%<50%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)>95%>90%

Note: Stability can vary depending on the specific acyl-CoA and temperature.

Visualizations

Diagram 1: General Workflow for this compound Sample Preparation

cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Collection Tissue Collection FlashFreeze Flash Freeze (Liquid N2) Collection->FlashFreeze Storage Store at -80°C FlashFreeze->Storage Homogenization Homogenization (Acidic Buffer, on ice) Storage->Homogenization Avoid Thawing SolventExtraction Organic Solvent Extraction Homogenization->SolventExtraction Centrifugation Centrifugation SolventExtraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Collect Supernatant Drying Dry Down (Nitrogen Stream) SPE->Drying Reconstitution Reconstitution (Methanol) Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Start Low Yield of This compound CheckLysis Is cell lysis/homogenization complete? Start->CheckLysis CheckDegradation Were samples kept cold and handled quickly? CheckLysis->CheckDegradation Yes ImproveLysis Optimize homogenization (e.g., glass homogenizer, increase solvent volume) CheckLysis->ImproveLysis No CheckSPE Was SPE procedure optimized? CheckDegradation->CheckSPE Yes ImproveHandling Work on ice, use fresh solvents, add internal standard CheckDegradation->ImproveHandling No OptimizeSPE Verify column conditioning, optimize wash/elution steps CheckSPE->OptimizeSPE No Reanalyze Re-run experiment CheckSPE->Reanalyze Yes ImproveLysis->Reanalyze ImproveHandling->Reanalyze OptimizeSPE->Reanalyze

References

Technical Support Center: Optimization of LC-MS/MS Parameters for Branched-Chain Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of branched-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial checks to perform when experiencing low or no signal for branched-chain acyl-CoA standards?

A1: When encountering a lack of signal, a systematic approach is essential to pinpoint the issue. Begin with these initial checks:

  • Mass Spectrometer Functionality: Infuse a known, stable compound to verify that the mass spectrometer is responding correctly.

  • Reagent Integrity: Prepare fresh standards and mobile phases to rule out degradation or contamination.

  • Instrument Parameters: Confirm that all instrument settings, including voltages, gas flows, and temperatures, are appropriate and that a stable electrospray is being generated.[1]

Q2: What are common causes of low signal intensity specifically for acyl-CoA compounds?

A2: Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.[1]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can negatively impact the ionization efficiency of acyl-CoAs.[1]

  • Ion Suppression: Complex biological samples can introduce matrix effects that significantly diminish the analyte signal.[1]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or inadequate collision energy can result in poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, often caused by column overload or contamination, can lead to a reduced signal-to-noise ratio.[1][2]

Q3: How does sample preparation influence the signal intensity of branched-chain acyl-CoAs?

A3: The sample preparation method is critical for successful analysis. Many protocols involve protein precipitation followed by solid-phase extraction (SPE).[3] Using an inappropriate SPE sorbent or elution solvent can cause significant sample loss. To minimize degradation, it is crucial to limit the time samples spend at room temperature and in aqueous solutions.[1] An alternative to traditional SPE is the use of 5-sulfosalicylic acid (SSA) for deproteinization, which may not require removal before LC-MS/MS analysis, thus improving the recovery of some acyl-CoAs.[3]

Q4: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode MS/MS?

A4: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The molecule typically cleaves at the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the CoA moiety. This results in a neutral loss of 507 atomic mass units (amu).[3][4][5][6] Another common fragment ion observed corresponds to the adenosine (B11128) 3',5'-diphosphate key fragment at a mass-to-charge ratio (m/z) of 428.[3][5][6] These two transitions are often used for multiple reaction monitoring (MRM) to identify and quantify acyl-CoA species.[3]

Troubleshooting Guides

Guide 1: Low Signal Intensity or No Peak Detected

This guide provides a systematic approach to diagnosing and resolving low signal issues.

Troubleshooting Workflow for Low LC-MS/MS Signal

G cluster_0 Initial Checks cluster_1 Sample & Chromatography cluster_2 Mass Spectrometry cluster_3 Resolution start Low or No Signal check_ms Check MS Performance (infuse standard) start->check_ms check_reagents Prepare Fresh Standards & Mobile Phases check_ms->check_reagents check_params Verify Instrument Parameters check_reagents->check_params eval_prep Evaluate Sample Preparation check_params->eval_prep check_chrom Assess Chromatography (peak shape, retention) eval_prep->check_chrom opt_ion Optimize Ion Source Parameters check_chrom->opt_ion opt_msms Optimize MS/MS (collision energy) opt_ion->opt_msms signal_ok Signal Restored opt_msms->signal_ok signal_not_ok Issue Persists opt_msms->signal_not_ok

A logical workflow for troubleshooting low LC-MS signal.

Step-by-Step Troubleshooting:

  • Verify Mass Spectrometer Performance: Infuse a known standard directly into the mass spectrometer to confirm it is functioning correctly. If there is no signal, the issue lies with the instrument itself.

  • Prepare Fresh Reagents: Acyl-CoA standards can degrade over time.[1] Prepare fresh standards and mobile phases to eliminate this as a potential cause.

  • Check Instrument Parameters: Ensure all LC and MS parameters are set correctly. Verify gas flows, temperatures, and voltages. Check for a stable electrospray.[7]

  • Evaluate Sample Preparation: Review your sample preparation protocol. Inefficient extraction or sample loss during cleanup steps like SPE can lead to low signal.[1] Consider the stability of acyl-CoAs in your extraction and storage solvents.[8]

  • Assess Chromatography: Examine the chromatogram for issues like poor peak shape (fronting, tailing, broad peaks), shifting retention times, or high background noise.[2][7] These can indicate problems with the column, mobile phase, or sample matrix.

  • Optimize Ion Source and MS/MS Parameters: Systematically optimize ion source parameters (e.g., spray voltage, gas temperatures) and MS/MS parameters (e.g., collision energy) for your specific branched-chain acyl-CoAs.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from methods described for the extraction of acyl-CoAs from cell culture.[9]

  • Rinse confluent cells in a P-100 plate once with 10 ml of ice-cold PBS.

  • Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

  • Rinse the plate with an additional 3 ml of ice-cold PBS and add this to the same centrifuge tube.

  • Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.

  • Resuspend the cell pellet and take a 30 µL aliquot for protein content measurement.

  • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.

  • Centrifuge at high speed to pellet precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs

This is a representative LC-MS/MS method that can be adapted for branched-chain acyl-CoA analysis.[10][11]

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.[12]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 6.8).[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 0.2-0.4 mL/min.[1][10]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the acyl-CoAs, and then returns to initial conditions for re-equilibration.[10]

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the characteristic transitions for acyl-CoAs. The quantitative transition is typically [M+H]+ → [M-507+H]+, and a confirmatory transition can be [M+H]+ → 428.[3]

Quantitative Data

Table 1: Example MRM Transitions for Selected Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Isovaleryl-CoA852.2345.2428.0
Isobutyryl-CoA838.2331.2428.0
Propionyl-CoA824.2317.2428.0
Acetyl-CoA810.1303.0428.0

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These values are based on the characteristic fragmentation pattern of a neutral loss of 507 Da and the 428 m/z fragment.[3]

Signaling Pathway and Experimental Workflow

Branched-Chain Amino Acid Catabolism and Acyl-CoA Formation

G cluster_0 Branched-Chain Amino Acids cluster_1 Transamination cluster_2 Oxidative Decarboxylation (BCKDH complex) cluster_3 Further Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Valine Valine KIV α-Ketoisovalerate Valine->KIV Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Methylbutyryl_CoA α-Methylbutyryl-CoA KMV->Methylbutyryl_CoA Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Methylbutyryl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Methylbutyryl_CoA->Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA

Catabolism of branched-chain amino acids to form branched-chain acyl-CoAs.

General Experimental Workflow for Acyl-CoA Analysis

G sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (e.g., with SSA or solvents) sample->extraction centrifugation Centrifugation (Protein Precipitation) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms LC-MS/MS Analysis (C18 column, MRM mode) supernatant->lc_ms data_analysis Data Analysis (Quantification) lc_ms->data_analysis

A typical workflow for the analysis of acyl-CoAs from biological samples.

References

addressing matrix effects in the quantification of acyl-CoAs from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of acyl-CoAs from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in acyl-CoA quantification?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS) based quantification of acyl-CoAs, the most common matrix effect is ion suppression.[1][2] This phenomenon leads to a decreased signal intensity for the acyl-CoA of interest, which can result in inaccurate and unreliable quantification.[1][3] Given the low abundance of many acyl-CoA species in biological samples, even minor ion suppression can significantly impact the accuracy of the results.[4]

Q2: What is the most effective way to compensate for matrix effects?

A2: The gold standard for compensating for matrix effects in LC-MS analysis is the use of stable isotope-labeled internal standards (SIL-IS).[5][6][7] These are molecules that are chemically identical to the analyte of interest but are enriched with heavy isotopes (e.g., ¹³C, ¹⁵N), making them distinguishable by the mass spectrometer.[6][7] Since the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.[3][6]

Q3: Where can I obtain stable isotope-labeled internal standards for acyl-CoAs?

A3: A limited number of high-quality, stable isotope-labeled acyl-CoA derivatives are commercially available.[6] For acyl-CoAs where commercial standards are not available, researchers can biosynthetically generate them.[5][6] One such method is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where cells are cultured in media containing a stable isotope-labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenate.[5][6][8] This results in the incorporation of the label into all acyl-CoA species within the cells, creating a pool of internal standards.[5][9]

Q4: My signal is still low even with an internal standard. What else can I do to reduce matrix effects?

A4: Beyond using internal standards, several strategies can help mitigate matrix effects:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Common techniques include:

    • Protein Precipitation: A simple and fast method, often using cold organic solvents like methanol (B129727) or acetonitrile, to remove the bulk of proteins.[10]

    • Solid-Phase Extraction (SPE): A more selective technique that can effectively clean up the sample and reduce matrix effects.[10][11]

    • Liquid-Liquid Extraction (LLE): Another method to separate analytes from interfering substances based on their differential solubility in two immiscible liquids.[3]

  • Improve Chromatographic Separation: Enhancing the separation of your target acyl-CoAs from co-eluting matrix components is crucial.[1][12] This can be achieved by:

    • Optimizing the mobile phase composition and gradient.[3]

    • Trying different stationary phases (i.e., different LC columns).[2]

    • Reducing the flow rate, which can lead to better ionization efficiency.[2][13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[13] However, this will also dilute your analyte, so this approach is only suitable if your analyte concentration is high enough for detection after dilution.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape or splitting Co-elution of interfering compounds.Optimize chromatographic conditions (gradient, column chemistry) to improve separation.[1][12]
Sample overload.Reduce the injection volume or dilute the sample.[13]
High variability between replicate injections Inconsistent ion suppression.Ensure thorough sample cleanup using SPE or LLE to remove interfering matrix components.[3][10]
Instability of acyl-CoAs in the autosampler.Reconstitute dried extracts in a stabilizing solution, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), and keep the autosampler at a low temperature.[12][14]
Low signal intensity for all acyl-CoAs Significant ion suppression from the sample matrix.Implement a more rigorous sample preparation protocol (e.g., SPE).[1][10] Utilize a stable isotope-labeled internal standard for each analyte if possible.[5][6][7]
Inefficient extraction.Optimize the extraction protocol. Different tissues and cell types may require different extraction methods.[11][15]
Inaccurate quantification Matrix effects are not being properly corrected.Use a stable isotope-labeled internal standard that is structurally identical to the analyte.[6][7] If a SIL-IS is not available, use a structural analog that elutes very close to the analyte.
Non-linearity of the calibration curve.Prepare calibration standards in a matrix that closely mimics the biological sample to account for matrix effects.[16]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is a general guideline for the extraction of acyl-CoAs from adherent or suspension cell cultures.[14]

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • Add ice-cold extraction solvent (e.g., 80% methanol in water containing your internal standard) to the cells.

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells, resuspend the cell pellet in the cold methanol.

  • Protein Precipitation and Lysate Collection:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[12][14]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general workflow for using SPE to reduce matrix effects. The specific SPE cartridge and solvents will depend on the acyl-CoAs of interest.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer).

  • Loading: Load the cell or tissue extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elution: Elute the acyl-CoAs with a stronger organic solvent.

  • Drying and Reconstitution: Dry the eluate and reconstitute it in the LC-MS running buffer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvesting Cell Harvesting & Washing Extraction Acyl-CoA Extraction Harvesting->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for the quantification of acyl-CoAs.

troubleshooting_logic Start Inaccurate Acyl-CoA Quantification CheckIS Are you using a stable isotope-labeled internal standard? Start->CheckIS CheckCleanup Is your sample cleanup adequate? CheckIS->CheckCleanup Yes UseIS Implement SIL-IS CheckIS->UseIS No CheckChroma Is your chromatographic separation optimal? CheckCleanup->CheckChroma Yes OptimizeCleanup Optimize sample cleanup (e.g., SPE, LLE) CheckCleanup->OptimizeCleanup No OptimizeChroma Optimize LC conditions (gradient, column) CheckChroma->OptimizeChroma No Success Accurate Quantification CheckChroma->Success Yes UseIS->CheckCleanup OptimizeCleanup->CheckChroma OptimizeChroma->Success

Caption: A troubleshooting decision tree for inaccurate acyl-CoA quantification.

References

stability issues of (2S)-2-methyltetradecanoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2-methyltetradecanoyl-CoA. The information provided is based on general best practices for handling long-chain and branched-chain acyl-CoA esters.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity in enzymatic assays.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare a fresh stock solution. Avoid using stock solutions that have been stored for extended periods, especially at -20°C, or have undergone multiple freeze-thaw cycles. For maximal reliability, prepare fresh solutions for each experiment.[1]
Hydrolysis in aqueous assay buffer. Minimize the time the compound is in the aqueous buffer before starting the assay. Prepare the final dilution of the compound immediately before use. Ensure the pH of the assay buffer is within the stable range for acyl-CoAs (ideally pH 6.0-8.0).[2]
Incompatibility of solvent with the assay. If using an organic solvent for the stock solution (e.g., DMSO, ethanol), ensure the final concentration in the assay is low enough to not inhibit the enzyme or cause precipitation. Perform a solvent tolerance test for your specific assay.
Adsorption to labware. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the solution can also help minimize loss.

Issue: Variability between aliquots of the same stock solution.

Possible Cause Troubleshooting Step
Incomplete dissolution. Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming or sonication may be required, but avoid excessive heat which can accelerate degradation.
Precipitation upon freezing. Visually inspect the aliquot after thawing to ensure no precipitation has occurred. If precipitation is observed, try to redissolve it completely before use. Consider preparing smaller, single-use aliquots.
Degradation during storage. Store aliquots at -80°C for longer-term stability.[3] Avoid repeated freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: There is no single best solvent, as the choice depends on the downstream application. For long-term storage, it is best to store the compound as a dry powder at -20°C or -80°C. For stock solutions, consider the following options:

  • Aqueous Buffers (e.g., phosphate, HEPES at pH 6.0-7.5): Suitable for immediate use in assays. However, aqueous solutions are prone to hydrolysis and are not recommended for long-term storage.[2]

  • Organic Solvents (e.g., Ethanol (B145695), DMSO): These can offer better stability for stock solutions. However, it is crucial to ensure the final concentration of the organic solvent in your experimental system is compatible and does not interfere with the assay. A common practice is to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous assay buffer immediately before use.[1]

  • Aqueous/Organic Mixtures: A mixture of water and DMSO has been suggested for long-chain acyl-CoAs.[1]

Q2: How should I store this compound?

A2:

  • Short-term (days to weeks): Store aliquots of a solution at -80°C.[3][4] Avoid repeated freeze-thaw cycles.[3]

  • Long-term (months): Store as a dry solid at -20°C or -80°C. Some sources suggest that storing under an inert gas like nitrogen or argon can further prevent degradation.

Q3: My this compound solution has been at room temperature for a few hours. Is it still usable?

A3: While some studies on similar long-chain acyl-CoAs have shown negligible hydrolysis in buffers at room temperature over 24 hours[5], it is generally recommended to keep the compound on ice when in solution and for the shortest time possible at room temperature to minimize the risk of degradation. The stability can be influenced by the pH and composition of the buffer.

Q4: How can I check the purity and integrity of my this compound?

A4: The purity of acyl-CoA compounds can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7][8][9] Degradation can be monitored by the appearance of peaks corresponding to the free fatty acid and Coenzyme A.

Data Presentation

Table 1: General Stability and Storage Recommendations for Long-Chain Acyl-CoA Esters

Solvent/Storage ConditionTemperatureRecommended DurationNotes
Dry Powder-20°C to -80°CMonths to YearsMost stable form for long-term storage.
Aqueous Buffer (pH 6.0-7.5)4°CHoursProne to hydrolysis. Recommended for immediate use.
Aqueous Buffer (pH 6.0-7.5)-20°C to -80°CDays to WeeksAliquot to avoid freeze-thaw cycles. Stability is limited.
Organic Solvent (e.g., Ethanol, DMSO)-20°C to -80°CWeeks to MonthsCheck for solvent compatibility with downstream applications.

Disclaimer: This data is based on general knowledge of long-chain acyl-CoA esters and not on specific experimental data for this compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Materials: this compound (solid), preferred solvent (e.g., sterile water, buffer at pH 6.5, or ethanol), low-adhesion polypropylene tubes, calibrated pipettes.

  • Stock Solution Preparation (Example: 10 mM in Ethanol): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of the solid in a sterile microcentrifuge tube. c. Add the appropriate volume of absolute ethanol to achieve a 10 mM concentration. d. Vortex gently until fully dissolved. e. Aliquot into single-use volumes in low-adhesion tubes. f. Store the aliquots at -80°C.

  • Working Solution Preparation (Example: 100 µM in Assay Buffer): a. Thaw a single-use aliquot of the 10 mM stock solution on ice. b. Perform a serial dilution in the desired assay buffer (kept on ice) to reach the final working concentration of 100 µM. c. Use the working solution immediately in your experiment.

Protocol 2: General Method for Assessing Stability by HPLC

  • System: A reverse-phase HPLC system with a C18 column and a UV detector set to 260 nm (for the adenine (B156593) base of CoA).

  • Mobile Phase (Example Gradient):

    • Solvent A: 100 mM Potassium Phosphate buffer, pH 5.0

    • Solvent B: Acetonitrile

    • Gradient: A time-dependent gradient from a high percentage of Solvent A to a high percentage of Solvent B.

  • Procedure: a. Prepare a solution of this compound in the solvent to be tested at a known concentration. b. Inject a sample immediately after preparation (t=0) to obtain an initial chromatogram and peak area for the intact compound. c. Store the solution under the desired test conditions (e.g., specific temperature, solvent). d. At various time points, inject samples and monitor the decrease in the peak area of the intact this compound and the potential increase in peaks corresponding to degradation products (e.g., Coenzyme A). e. Calculate the percentage of remaining intact compound at each time point relative to t=0.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage start->check_prep is_fresh Was the solution freshly prepared? check_prep->is_fresh check_storage How was it stored? (Temp, Freeze-Thaw) is_fresh->check_storage No check_assay Review Assay Conditions is_fresh->check_assay Yes optimize_storage Action: Aliquot and store at -80°C. Avoid freeze-thaw cycles. check_storage->optimize_storage buffer_ph Is buffer pH between 6.0 and 8.0? check_assay->buffer_ph solvent_compat Is the solvent compatible with the assay? check_assay->solvent_compat buffer_ph->solvent_compat Yes adjust_ph Action: Adjust buffer pH. buffer_ph->adjust_ph No prepare_fresh Action: Prepare a fresh solution. solvent_compat->prepare_fresh Yes solvent_test Action: Perform solvent tolerance test. solvent_compat->solvent_test No optimize_storage->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow start Start: Solid (2S)-2-methyl- tetradecanoyl-CoA stock_prep Prepare Concentrated Stock Solution (e.g., in Ethanol or DMSO) start->stock_prep aliquot Aliquot into Single-Use Tubes stock_prep->aliquot storage Store at -80°C aliquot->storage thaw Thaw a Single Aliquot on Ice storage->thaw working_prep Prepare Working Solution (Dilute in Assay Buffer) thaw->working_prep assay Use Immediately in Experiment working_prep->assay

Caption: Recommended experimental workflow.

FattyAcidOxidation acyl_coa This compound (in Mitochondria) beta_ox Beta-Oxidation Cycle acyl_coa->beta_ox acetyl_coa Propionyl-CoA + Acetyl-CoA beta_ox->acetyl_coa krebs TCA Cycle acetyl_coa->krebs energy Energy (ATP) krebs->energy

Caption: Simplified branched-chain fatty acid oxidation pathway.

References

troubleshooting poor recovery of long-chain acyl-CoAs during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of long-chain acyl-CoAs?

The recovery of long-chain acyl-CoAs is primarily affected by their inherent instability and susceptibility to degradation. Key factors include:

  • Sample Handling and Storage: Immediate processing of fresh tissue is ideal. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity.[1] Repeated freeze-thaw cycles should be strictly avoided.[1]

  • Analyte Stability: Long-chain acyl-CoAs are vulnerable to both enzymatic and chemical hydrolysis.[1] It is crucial to work quickly, keep samples on ice at all times, and use acidic buffers (e.g., pH 4.9) to reduce degradation.[1][2][3]

  • Extraction Method: The choice of solvents and purification strategy is critical. Methods often involve homogenization in an acidic buffer, extraction with organic solvents like acetonitrile (B52724) and isopropanol, and subsequent purification using solid-phase extraction (SPE).[1][3]

Q2: I am observing very low yields of long-chain acyl-CoAs in my final extract. What are the likely causes and how can I troubleshoot this?

Low recovery is a common issue that can stem from several stages of the extraction process. Here is a guide to pinpointing the problem:

Potential CauseTroubleshooting Steps
Incomplete Cell/Tissue Lysis Ensure thorough homogenization. A glass homogenizer is often recommended for tissue disruption.[1] Also, optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is a good starting point.[1]
Degradation of Acyl-CoAs Always work on ice and use pre-chilled solvents and buffers.[1] Ensure all solvents are fresh and of high purity. The use of an acidic buffer (pH 4.9-5.3) during homogenization is critical for stability.[2][4] Consider adding an internal standard (e.g., Heptadecanoyl-CoA) at the very beginning of the process to accurately monitor and correct for recovery losses.[1][2]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps; inadequate washing can leave impurities, while an incorrect elution solvent can result in poor recovery of the target analytes.
Poor Choice of Extraction Solvents Different solvent systems have varying efficiencies. While some methods use a single organic extraction, combinations like acetonitrile/isopropanol followed by a potassium phosphate (B84403) buffer have shown high recoveries.[5][6] Research indicates that using 80% methanol (B129727) can yield high MS intensities for a broad range of acyl-CoAs, whereas the presence of formic acid can lead to poor signals.[7][8]

Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?

To ensure the stability of these labile molecules, tissue samples should be washed with ice-cold saline to remove blood, dissected of any visible adipose tissue, and immediately flash-frozen in liquid nitrogen.[2] Store the frozen samples at -80°C until you are ready to perform the extraction.[1] Avoid repeated freeze-thaw cycles at all costs.[1]

Q4: Can the pH of my buffers significantly impact recovery?

Yes, pH is a critical parameter. Long-chain acyl-CoAs are prone to hydrolysis, especially at alkaline pH.[9] Extraction protocols consistently recommend using an acidic buffer, typically 100 mM potassium phosphate (KH2PO4) at a pH of 4.9, during the initial homogenization step.[1][2][3] This acidic environment helps to minimize enzymatic degradation and maintain the integrity of the acyl-CoA thioester bond.

Data Presentation: Acyl-CoA Recovery Rates

The recovery of acyl-CoAs can vary based on the chain length of the acyl group and the specific solid-phase extraction (SPE) method used. The table below summarizes representative recovery data from published protocols.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[10]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%
(Data compiled from multiple sources, including BenchChem Application Notes)[10]

A separate study reported recoveries of 93% to 104% for the initial tissue extraction step and 83% to 90% for the subsequent solid-phase extraction step for a range of acyl-CoAs including acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, and arachidonyl-CoA.[5][6]

Visualizations

Troubleshooting Workflow

G start Start: Poor Acyl-CoA Recovery q1 Is tissue homogenization thorough? start->q1 s1 Action: Use glass homogenizer. Optimize solvent-to-tissue ratio. q1->s1 No q2 Are samples kept cold and work performed quickly? q1->q2 Yes s1->q2 s2 Action: Work on ice. Use pre-chilled, high-purity solvents. q2->s2 No q3 Is an acidic buffer (pH ~4.9) used during homogenization? q2->q3 Yes s2->q3 s3 Action: Prepare fresh 100mM KH2PO4 buffer at pH 4.9. q3->s3 No q4 Is the SPE column conditioned correctly? q3->q4 Yes s3->q4 s4 Action: Review and optimize SPE conditioning, wash, and elution steps. q4->s4 No end_node Recovery Improved q4->end_node Yes s4->end_node G cluster_0 Cytosol / Mitochondrial Membrane cluster_1 Metabolic Fates FFA Long-Chain Fatty Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FFA->ACSL AcylCoA Long-Chain Acyl-CoA ACSL->AcylCoA Activation AMP_PPi AMP + PPi ACSL->AMP_PPi BetaOx β-Oxidation (Mitochondria) AcylCoA->BetaOx LipidSyn Lipid Synthesis (ER) AcylCoA->LipidSyn Signaling Cell Signaling AcylCoA->Signaling ATP ATP ATP->ACSL CoA_SH Coenzyme A CoA_SH->ACSL

References

Technical Support Center: Optimizing Enzymatic Reactions with (2S)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S)-2-methyltetradecanoyl-CoA and the enzyme α-methylacyl-CoA racemase (AMACR). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help improve the efficiency and consistency of your enzymatic reactions.

Understanding the Reaction: The Role of AMACR

This compound is a stereoisomer of a branched-chain acyl-CoA. In metabolic pathways, its interconversion with the (2R) stereoisomer is a critical step, catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR), also known as P504S. This racemization is essential for the degradation of dietary branched-chain fatty acids, such as pristanic acid, via peroxisomal β-oxidation, which can only process the (2S)-isomer.[1][2][3] Understanding the kinetics and requirements of AMACR is fundamental to optimizing any reaction involving its substrates.

G

Frequently Asked Questions (FAQs)

Q1: What is the primary function of α-methylacyl-CoA racemase (AMACR) in my experiment? A1: AMACR is an isomerase that catalyzes the interconversion of (2R)-methylacyl-CoA esters to their corresponding (2S)-epimers.[1] This is a crucial step if your starting material is the (2R)-isomer or a racemic mixture, as downstream enzymes in pathways like β-oxidation are stereospecific for the (2S)-form.[1] The reaction proceeds to a near 1:1 equilibrium mixture of the two isomers.[1]

Q2: My enzyme activity is lower than expected. What are the common causes? A2: Low activity can stem from several factors:

  • Sub-optimal pH or Temperature: Enzymes have specific optimal conditions. Ensure your buffer pH and reaction temperature are suitable for AMACR activity.

  • Substrate Instability: Long-chain acyl-CoAs can be unstable in aqueous solutions, especially at alkaline pH. Prepare substrate solutions fresh and store them appropriately.

  • Poor Substrate Solubility: this compound is a long-chain fatty acyl-CoA and may have limited solubility in aqueous buffers, leading to a lower effective substrate concentration.

  • Enzyme Integrity: Ensure the AMACR enzyme has not been denatured through improper storage, handling, or multiple freeze-thaw cycles.

  • Presence of Inhibitors: Contaminants in your sample or reagents, such as EDTA (>0.5 mM) or SDS (>0.2%), can inhibit enzyme activity.[4]

Q3: How can I improve the solubility of this compound in my assay buffer? A3: Improving the solubility of long-chain acyl-CoA substrates is a common challenge. Consider the following:

  • Use of Detergents: A small amount of a non-ionic detergent, like Triton X-100, can help solubilize the substrate. However, this must be optimized as high concentrations can denature the enzyme.

  • Buffer Composition: The solubility of palmitoyl-CoA, a similar long-chain acyl-CoA, is known to be affected by Mg2+ concentrations. Test different buffer compositions to find the optimal conditions for your specific substrate.

  • Fresh Preparation: Always prepare the substrate solution immediately before use to minimize degradation and precipitation.

Q4: Are there alternatives to the tritium-release assay for measuring AMACR activity? A4: Yes, while the tritium-release assay is a sensitive method, it requires handling radioactive materials. Alternative methods include:

  • HPLC-based assays: These methods separate the (2R) and (2S) isomers, allowing for the direct measurement of the conversion of one to the other over time.

  • NMR-based assays: These techniques can monitor the reaction by observing changes in the NMR spectrum of the substrate as it is converted to the product.[5][6][7]

  • Coupled-enzyme assays: A colorimetric assay could potentially be developed by coupling the AMACR reaction to a subsequent reaction that produces a measurable color change.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
No or Very Low Enzyme Activity 1. Inactive Enzyme- Verify enzyme activity with a positive control. - Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.
2. Incorrect Buffer pH- Check the pH of your buffer. AMACR is generally active in a neutral to slightly alkaline pH range.
3. Substrate Degradation- Prepare fresh this compound solution for each experiment. Acyl-CoAs are susceptible to hydrolysis.
4. Omission of a Key Reagent- Double-check your protocol to ensure all components (enzyme, substrate, buffer) were added in the correct order and concentration.[4]
Inconsistent Results / High Variability 1. Pipetting Errors- Use calibrated pipettes. - Prepare a master mix for the reaction components to minimize pipetting variations between wells.[4]
2. Incomplete Substrate Solubilization- Vortex the substrate solution thoroughly before adding it to the reaction. - Consider brief sonication, but be cautious as this can generate heat.
3. Temperature Fluctuations- Ensure a stable incubation temperature. Use a water bath or incubator with precise temperature control.
4. Edge Effects in Microplates- If using a microplate, avoid using the outer wells, which are more prone to evaporation. Alternatively, fill the outer wells with buffer.
High Background Signal 1. Contaminated Reagents- Use fresh, high-purity reagents and sterile, nuclease-free water.
2. Spontaneous Substrate Degradation- Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation under your assay conditions.
3. Sample Interference- If using complex samples like cell lysates, endogenous enzymes or other molecules may interfere with the assay. Run appropriate controls with your sample matrix.

G Start Low/No Activity? CheckEnzyme Run Positive Control (Known active enzyme) Start->CheckEnzyme EnzymeOK Enzyme is Active? CheckEnzyme->EnzymeOK CheckSubstrate Prepare Fresh Substrate Check Solubility EnzymeOK->CheckSubstrate Yes ReplaceEnzyme Source New Enzyme EnzymeOK->ReplaceEnzyme No SubstrateOK Substrate is Viable? CheckSubstrate->SubstrateOK CheckBuffer Verify Buffer pH and Composition SubstrateOK->CheckBuffer Yes OptimizeSolubility Optimize Solubilization (e.g., add detergent) SubstrateOK->OptimizeSolubility No OptimizeBuffer Optimize Assay Conditions (pH, temp) CheckBuffer->OptimizeBuffer

Quantitative Data

Table 1: Kinetic Parameters of M. tuberculosis α-methylacyl-CoA Racemase (MCR) with a Colorimetric Substrate

EnzymeKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Wild-type MCR14.3 ± 1.324.5 ± 0.70.0161119

Data adapted from a study on MCR, which shares 44% sequence identity with human AMACR. The assay was performed using a colorimetric substrate. These values serve as an estimate and may differ for human AMACR and this compound.

Experimental Protocols

Protocol 1: General HPLC-Based Assay for AMACR Activity

This protocol provides a framework for a non-radioactive method to measure the conversion of a single stereoisomer of a 2-methylacyl-CoA to its epimer.

Objective: To quantify the racemization of (2R)- or this compound by monitoring the formation of the corresponding epimer using reverse-phase HPLC.

Materials:

  • Recombinant human AMACR

  • (2R)- or this compound substrate

  • Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.4

  • Quenching Solution: e.g., 10% Acetic Acid in Methanol

  • HPLC system with a C18 column

  • Mobile Phase: Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (must be optimized for separation of isomers)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, followed by the substrate to a final concentration of 50-100 µM. Equilibrate to the desired reaction temperature (e.g., 37°C).

  • Initiate Reaction: Add a known amount of AMACR enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration will need to be optimized.

  • Incubation: Incubate the reaction at a constant temperature for a defined period (e.g., 30 minutes). It is recommended to take time points (e.g., 0, 10, 20, 30 minutes) to ensure the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding an equal volume of the cold quenching solution. This will precipitate the protein and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched reaction at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume onto the C18 column.

  • Data Analysis: Quantify the peak areas corresponding to the (2R) and (2S) isomers. The rate of reaction can be determined by the increase in the product peak area over time.

G A Prepare Reaction Mix (Buffer + Substrate) B Equilibrate Temperature (e.g., 37°C) A->B C Initiate with AMACR B->C D Incubate (Time Course) C->D E Quench Reaction (e.g., Acetic Acid/MeOH) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by HPLC F->G H Quantify Peak Areas (Substrate & Product) G->H

This technical support center provides a starting point for improving the efficiency of your enzymatic reactions. Remember that optimization is often necessary for specific experimental setups. For further assistance, please consult the primary literature cited.

References

Technical Support Center: Refinement of Derivatization Methods for GC-MS Analysis of Branched-Chain Fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched-chain fatty acids (BCFAs). The following information is designed to help you refine your derivatization methods, overcome common experimental challenges, and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of branched-chain fatty acids?

A1: Derivatization is a critical step for preparing BCFAs for GC-MS analysis. In their free form, fatty acids are polar and have low volatility due to hydrogen bonding.[1][2] This leads to poor chromatographic performance, including peak tailing and adsorption onto the GC column.[2] Converting BCFAs into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, is essential for achieving good separation, symmetrical peak shapes, and accurate quantification.[1][3]

Q2: What are the most common derivatization methods for BCFAs?

A2: The most prevalent methods involve esterification to form FAMEs. Common reagents for this include:

  • Acid-catalyzed methylation: Boron trifluoride in methanol (B129727) (BF3-methanol) is a widely used and effective reagent.[4][5][6] Methanolic HCl is another common choice.[7][8]

  • Base-catalyzed transesterification: Reagents like methanolic potassium hydroxide (B78521) (KOH) are used to convert glycerolipids directly to FAMEs.[6]

  • (Trimethylsilyl)diazomethane (TMSD): This reagent is known for producing precise quantitative results with fewer interferences, especially in complex samples like plant lipids.[9]

Silylation is another common technique, particularly when other functional groups (like hydroxyl groups) are present. Reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) , often with a catalyst like TMCS (trimethylchlorosilane).[4][10]

For challenging analyses, especially with complex matrices, derivatization with pentafluorobenzyl bromide (PFBBr) has been shown to be effective for the analysis of both straight-chain and branched-chain fatty acids.[11][12]

Q3: Which derivatization method is best for my BCFA analysis?

A3: The optimal method depends on your specific sample matrix, the concentration of BCFAs, and the presence of other lipids.

  • For general purposes and good recovery, BF3-methanol is a robust choice.[4]

  • If you encounter significant interference from your sample matrix, TMSD might provide cleaner chromatograms.[9]

  • For complex biological samples where high sensitivity is required, PFBBr derivatization can be advantageous.[11]

  • Silylation is versatile but can also derivatize other functional groups, which may or may not be desirable for your analysis.[4]

A systematic comparison of different methods on your specific sample type is often the best approach to determine the most suitable one.

Q4: I am seeing extraneous peaks in my chromatogram. What could be the cause?

A4: Extraneous peaks can arise from several sources:

  • Contamination: Fatty acids are ubiquitous and can be introduced from plasticware (phthalates), solvents, glassware, and even fingerprints.[13] Running solvent blanks and procedural blanks can help identify the source of contamination.[13]

  • Reagent Artifacts: The derivatization reagents themselves or byproducts of the reaction can sometimes appear in the chromatogram.

  • Septum Bleed: Degradation of the GC inlet septum at high temperatures can introduce siloxane peaks.[13] Using high-temperature, low-bleed septa can mitigate this.

  • Carryover: High concentration analytes from a previous injection can carry over into the next run.[13] Running a solvent blank between samples can confirm this.

Q5: My BCFA peaks are tailing. How can I improve the peak shape?

A5: Peak tailing for fatty acid derivatives is often a sign of:

  • Incomplete Derivatization: If the derivatization reaction is not complete, the remaining free fatty acids, being polar, will interact strongly with the column, causing tailing.[2] Optimizing reaction time, temperature, and reagent concentration is crucial.

  • Active Sites in the GC System: Active sites in the GC inlet liner or on the column can interact with the analytes. Using a deactivated liner and a high-quality, well-conditioned column is important.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No BCFA Peaks Incomplete derivatization reaction.- Ensure reagents are fresh and not exposed to moisture.[4][5] - Optimize reaction time and temperature.[2][4] A general guideline is 60°C for 60 minutes, but this may need adjustment.[4] - Ensure the correct molar excess of the derivatizing agent is used.[4]
Loss of volatile derivatives.- For short-chain BCFAs, be cautious during solvent evaporation steps.[7] - Use a gentle stream of nitrogen and avoid overheating.
Degradation of analytes.- Avoid harsh acidic or basic conditions if your BCFAs are labile. - Ensure the GC inlet temperature is not excessively high.
Poor Reproducibility Inconsistent reaction conditions.- Use a heating block or water bath for precise temperature control.[2] - Use calibrated pipettes for accurate reagent and sample handling.[2]
Presence of water in the sample or reagents.- Many derivatization reagents, especially silylating agents and BF3-methanol, are moisture-sensitive.[4][5] Ensure samples are dry and use anhydrous solvents.
Variable extraction efficiency.- Ensure consistent and vigorous mixing during the extraction of derivatives. - Allow for complete phase separation before collecting the organic layer.[4]
Co-elution of BCFA isomers with other fatty acids Inadequate chromatographic separation.- Use a highly polar GC column (e.g., cyano- or wax-based phases) designed for FAME separation.[6] - Optimize the GC temperature program, using a slower ramp rate to improve the resolution of closely eluting peaks.
- For very complex mixtures, consider two-dimensional GC (GCxGC) for enhanced separation.
Artifact Peak Formation Side reactions during derivatization.- The presence of oxidized lipids can lead to side reactions.[7] - Ensure the sample is properly stored and handled to minimize oxidation.
Reagent degradation.- Use fresh derivatization reagents. Older reagents can degrade and produce artifact peaks.

Quantitative Data Summary

The following table summarizes a comparison of different derivatization methods for fatty acid analysis based on literature findings. Note that specific recovery and reproducibility for BCFAs may vary depending on the specific branched structure and the sample matrix.

Derivatization Method Reagent(s) Typical Recovery (%) Relative Standard Deviation (RSD) (%) Advantages Disadvantages
Acid-Catalyzed Methylation BF3-MethanolGenerally high< 5Effective for a wide range of fatty acids, robust method.[4]Sensitive to moisture, can cause degradation of some polyunsaturated fatty acids.[5]
Acid-Catalyzed Methylation KOCH3/HCl84 - 112< 6Shorter reaction time and less expensive than TMS-DM.[3][14]Lower recovery and higher variation for unsaturated fatty acids compared to TMS-DM.[3][14]
Methylation with TMSD (Trimethylsilyl)diazomethane90 - 106< 4High precision, produces fewer interferences, simple and safe.[3][9][14]More expensive than acid-catalyzed methods.[14]
Silylation BSTFA/MSTFA (+TMCS)Effective with standardsVariable in complex matricesDerivatizes multiple functional groups, can be advantageous for certain analyses.[4]Can be less effective in complex plant lipid samples due to interferences.[9] Moisture sensitive.[4]
PFBBr Derivatization Pentafluorobenzyl bromide55.7 - 97.9Not specifiedEnables simultaneous detection of straight-chain and branched-chain SCFAs, high sensitivity.[11][12]Can be a more complex and labor-intensive procedure.

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation using BF3-Methanol

This protocol is a standard method for preparing FAMEs from a lipid extract.[1][2][4]

Materials:

  • Lipid extract (1-25 mg)

  • BF3-methanol solution (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vial. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen. If the sample is aqueous, it must be lyophilized or dried completely.[2][4]

  • Reagent Addition: Add 2 mL of BF3-methanol solution to the vial.[2]

  • Reaction: Tightly cap the vial and heat at 60°C for 10-60 minutes in a heating block or water bath. The optimal time can vary depending on the sample.[2][4]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[1][2]

  • Phase Separation: Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate.[1]

  • Collection: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol is suitable for creating TMS esters of fatty acids.[4]

Materials:

  • Lipid extract (up to 10 mg)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Glass autosampler vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Dissolve the dried lipid sample in a suitable volume of aprotic solvent (e.g., 100 µL) in an autosampler vial.

  • Reagent Addition: Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS). A 10x molar excess of the reagent is recommended.[4]

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution (Optional): The sample can be diluted further with a suitable solvent if necessary.

  • Analysis: The sample is now ready for GC-MS analysis. Note that silylated derivatives can be sensitive to hydrolysis, so analysis should be performed relatively quickly.[15]

Visualizations

Derivatization_Workflow General Workflow for BCFA Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup & Analysis Sample Lipid-Containing Sample Extraction Lipid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Addition of Derivatizing Reagent (e.g., BF3-Methanol or BSTFA) Drying->Derivatization Heating Heating (e.g., 60°C) Derivatization->Heating Extraction_Deriv Extraction of Derivatives (e.g., with Hexane) Heating->Extraction_Deriv Drying_Deriv Drying of Final Extract Extraction_Deriv->Drying_Deriv GCMS GC-MS Analysis Drying_Deriv->GCMS

Caption: Workflow for BCFA Derivatization and Analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor BCFA Peaks cluster_deriv_checks Derivatization Issues cluster_gcms_checks GC-MS System Issues Start Poor or No BCFA Peaks Detected Check_Deriv Check Derivatization Step Start->Check_Deriv Check_GCMS Check GC-MS System Check_Deriv->Check_GCMS No Reagents Reagents Expired or Contaminated? Check_Deriv->Reagents Yes Injection Injection Volume Correct? Check_GCMS->Injection Yes Conditions Reaction Time/Temp Optimal? Reagents->Conditions Moisture Sample/Solvents Anhydrous? Conditions->Moisture Solution Re-run with Optimized Protocol Moisture->Solution Inlet Inlet Liner Clean/Deactivated? Injection->Inlet Column Column Bleed or Contamination? Inlet->Column Detector MS Detector Tuning OK? Column->Detector Detector->Solution

Caption: Troubleshooting Logic for Poor BCFA Peaks.

References

Technical Support Center: Optimizing Sample Quenching for Acyl-CoA Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preserving acyl-CoA pools during experimental quenching.

Frequently Asked Questions (FAQs)

Q1: Why are acyl-CoA molecules so difficult to preserve during sample preparation?

A1: Acyl-CoAs are metabolically active and chemically unstable molecules. Their instability is primarily due to the high-energy thioester bond, which is susceptible to both enzymatic and chemical hydrolysis.[1][2] Cellular processes can rapidly alter acyl-CoA pools, and the molecules themselves can degrade in aqueous solutions, particularly under alkaline or strongly acidic conditions.[1] Therefore, rapid and effective quenching of metabolic activity is critical to obtain an accurate snapshot of the in vivo acyl-CoA profile.

Q2: What is the most critical first step in preserving acyl-CoA pools?

A2: The most critical first step is the rapid and efficient quenching of metabolic activity. This is typically achieved by flash-freezing the sample in liquid nitrogen or by using an ice-cold quenching solution.[3] The goal is to halt all enzymatic activity instantly to prevent any changes in the acyl-CoA profile post-harvesting. Samples should be kept on ice throughout the entire preparation process.[2]

Q3: What type of internal standard is best for acyl-CoA quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[4] However, these can be difficult to obtain for all acyl-CoA species. A practical and effective alternative is to use odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), as they are not typically present in most biological samples.[2][5] It is crucial to add the internal standard at the very beginning of the sample preparation process to account for any variability in extraction efficiency.[2]

Q4: How should I store my acyl-CoA extracts?

A4: For long-term stability, it is best to store extracts as dry pellets at -80°C.[2][6] Acyl-CoAs are prone to degradation in aqueous solutions, so reconstituting the dried extract in a suitable non-aqueous or buffered solvent just prior to analysis is recommended.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching and extraction of acyl-CoAs.

Issue Possible Cause Recommended Solution
Low or No Signal for Acyl-CoAs Sample degradation due to slow quenching or improper handling.Ensure rapid quenching of metabolic activity, keep samples on ice at all times, and store extracts as dry pellets at -80°C. Reconstitute just before analysis.[2]
Incomplete cell lysis and extraction.Ensure thorough homogenization. For tissues, a glass homogenizer can be effective.[3] Optimize the ratio of extraction solvent to sample weight.
Inefficient Solid-Phase Extraction (SPE).Properly condition and equilibrate the SPE column before loading the sample. Optimize the wash and elution steps for your specific acyl-CoAs of interest.[3]
Poor Recovery of Short-Chain Acyl-CoAs Loss during Solid-Phase Extraction (SPE).More hydrophilic, short-chain acyl-CoAs can be lost during SPE.[2] Consider methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization.[2]
Inappropriate extraction solvent.Cold methanol-based extraction methods have been shown to be effective for a broad range of acyl-CoAs, including short-chain species.
Inaccurate or Imprecise Quantification Matrix effects from co-extracted components.Improve sample cleanup using techniques like SPE. Ensure good chromatographic separation to resolve analytes from interfering species.[2]
Non-linearity of calibration curves.Construct calibration curves using a matrix that closely matches the study samples.[2] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[2]
Lack of a suitable internal standard.If specific stable isotope-labeled standards are unavailable, use an odd-chain acyl-CoA. Ensure the internal standard is added at the beginning of the sample preparation.[2]

Quantitative Data Summary

The choice of quenching and extraction method can significantly impact the recovery of acyl-CoAs. The following tables provide a summary of quantitative data from studies comparing different techniques.

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>100
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[2])

Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents at 4°C over 48 hours

Reconstitution SolventCoefficient of Variation (CV)
WaterHigh
50 mM Ammonium (B1175870) Acetate (pH 4.0)Moderate
50 mM Ammonium Acetate (pH 6.8)Low
50% Methanol (B129727)/WaterModerate-High
50% Methanol/50 mM Ammonium Acetate (pH 4.0)Low-Moderate
50% Methanol/50 mM Ammonium Acetate (pH 6.8)Low
(Qualitative summary based on findings that slightly acidic to neutral buffered methanolic solutions improve stability.[6])

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Precursors from Cells (SSA Method)

This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[2]

  • Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue (Solvent Precipitation and SPE)

This protocol is suitable for various tissue types and combines solvent extraction with SPE for improved purity.[3]

  • Tissue Homogenization: a. Flash-freeze ~50-100 mg of tissue in liquid nitrogen and grind to a fine powder. b. In a pre-chilled glass homogenizer, add the tissue powder to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard (e.g., Heptadecanoyl-CoA). c. Homogenize thoroughly.

  • Phase Separation and Extraction: a. Add organic solvents such as a mixture of isopropanol (B130326) and acetonitrile. b. Vortex and incubate to ensure complete protein precipitation. c. Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.

  • Sample Cleanup (Solid-Phase Extraction): a. Condition a weak anion exchange SPE column. b. Load the supernatant from the previous step onto the column. c. Wash the column to remove interfering substances. d. Elute the acyl-CoAs using an appropriate solvent (e.g., methanol containing formic acid or ammonium hydroxide).

  • Sample Concentration and Reconstitution: a. Dry the eluted sample under a stream of nitrogen. b. Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis.

Visualized Workflows and Logic

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Quenching Rapid Quenching (e.g., Liquid N2 or Cold Solvent) Sample->Quenching 1. Halt Metabolism Homogenization Homogenization/Lysis (with Internal Standard) Quenching->Homogenization 2. Lyse Sample Extraction Extraction (e.g., SSA, Methanol, SPE) Homogenization->Extraction 3. Isolate Analytes Concentration Drying/Concentration Extraction->Concentration 4. Concentrate Reconstitution Reconstitution Concentration->Reconstitution 5. Prepare for Injection LC_MS LC-MS/MS Analysis Reconstitution->LC_MS 6. Analyze Data_Processing Data Processing LC_MS->Data_Processing 7. Process Data Quantification Quantification Data_Processing->Quantification 8. Quantify Results

Caption: General workflow for acyl-CoA analysis.

G start Low or No Acyl-CoA Signal q1 Was quenching rapid and sample kept cold? start->q1 q2 Is the extraction method appropriate for your analytes? q1->q2 Yes s1 Improve quenching protocol: - Flash freeze in liquid N2 - Use ice-cold solvents - Minimize handling time q1->s1 No q3 Was an internal standard used? q2->q3 Yes s2 Re-evaluate extraction method: - For short-chain, consider SSA - For long-chain, ensure efficient homogenization and SPE q2->s2 No q4 Is your LC-MS/MS method optimized? q3->q4 Yes s3 Incorporate an odd-chain acyl-CoA internal standard at the start of the protocol q3->s3 No s4 Optimize MS parameters: - Check fragmentation - Adjust collision energy - Verify chromatography q4->s4 No

References

Technical Support Center: Trace Analysis of (2S)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of (2S)-2-methyltetradecanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure the accuracy of their results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of this compound?

A1: Contamination in trace analysis can originate from various sources throughout the experimental workflow. Common culprits include solvents, reagents, labware, and the analytical instrumentation itself. For a lipid-like molecule such as this compound, particular attention should be paid to plasticizers leaching from plasticware, detergents from inadequately rinsed glassware, and cross-contamination from other lipid samples.[1][2][3][4][5] Airborne particles like keratin (B1170402) can also be a significant source of contamination.[4]

Q2: How can I minimize contamination from solvents and reagents?

A2: To minimize contamination from solvents and reagents, it is crucial to use high-purity, LC-MS grade solvents and reagents.[6] Always filter aqueous mobile phases daily to prevent microbial growth, which can interfere with your analysis.[3] It is also recommended to avoid using detergents to clean glassware; instead, rinse with high-purity water and organic solvents.[3][4] When preparing mobile phases, do not add additives directly to the stock bottles to prevent contamination of the entire solvent stock.[3]

Q3: What type of labware is recommended to avoid contamination?

A3: Glassware is generally preferred over plasticware for lipid analysis to avoid contamination from plasticizers like phthalates.[3] Studies have shown that polypropylene (B1209903) microcentrifuge tubes can introduce a significant number of contaminant features, some of which can be mistakenly identified as lipids.[2] If plasticware must be used, it is advisable to pre-rinse it with the sample solvent to reduce extractables.[5] For all glassware, a rigorous cleaning protocol involving sonication with acid, followed by rinses with high-purity water and organic solvents, is recommended, especially if the container's history is unknown.[3][6]

Q4: My blank runs show significant background noise. What are the likely causes and how can I troubleshoot this?

A4: High background noise in blank runs is a common indicator of contamination within the LC-MS system. The source could be contaminated solvents, tubing, or a dirty ion source. To troubleshoot, systematically clean the system components. Start by flushing the system with a high-organic solvent mixture, such as 80% acetonitrile (B52724) in water. If the noise persists, clean or replace components one by one, starting from the solvent reservoirs and moving towards the mass spectrometer.[3] Common contaminants in mass spectrometry include polyethylene (B3416737) glycol, phthalates, and fatty acids.[1]

Q5: I am observing carryover from one sample to the next. How can I prevent this?

A5: Sample carryover can be a significant issue in trace analysis. To minimize it, a thorough wash step in your LC gradient is essential. Increasing the duration and using a strong organic solvent in the wash step can help clean the column and injector between runs.[7] If carryover persists, consider cleaning the injector and autosampler components more rigorously. For highly adhesive molecules, it may be necessary to inject a blank solvent run between samples.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent mixture. If the problem persists, consider replacing the column.[8]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[8]
Extra-column Effects Check all tubing and connections for proper fitting to minimize dead volume.[8]
Column Void A void at the head of the column can cause peak splitting. This can happen with mobile phase pH > 7 due to silica (B1680970) dissolution. Consider using a more pH-stable column if necessary.[8]
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection. This may require extending the equilibration time in your gradient program.[9]
Air in the Pump or Lines Purge the pumps and solvent lines to remove any trapped air bubbles.[9] Check solvent filters as they can sometimes trap air.[9]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing.
Issue 3: Low Signal Intensity or Ion Suppression

| Potential Cause | Troubleshooting Step | | Matrix Effects | The sample matrix can suppress the ionization of the analyte. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[10][11] | | Contamination in the Ion Source | A dirty ion source can lead to poor ionization efficiency. Clean the ion source components according to the manufacturer's instructions. | | Incorrect Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization of acyl-CoAs. For positive ion mode, an acidic mobile phase is often used to promote protonation.[11] | | Leaching of Contaminants from Labware | As mentioned in the FAQs, contaminants from plasticware can cause ion suppression.[2] Switch to properly cleaned glassware. |

Experimental Protocols

Protocol 1: General Glassware Cleaning Procedure
  • Rinse glassware with organic solvent (e.g., methanol (B129727) or acetonitrile) followed by high-purity water.[3][6]

  • For more thorough cleaning, sonicate the glassware in a 10% formic or nitric acid solution.[3][6]

  • Rinse thoroughly with high-purity water.

  • Rinse with methanol or acetonitrile.

  • Rinse again with high-purity water.

  • Repeat the sonication and rinsing steps two more times for glassware with an unknown history.[6]

  • Store clean glassware covered to prevent airborne contamination.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Solid-phase extraction is a highly effective method for removing interfering substances and concentrating the analyte of interest.[10] A fast SPE method can be developed to avoid time-consuming evaporation steps.[12]

  • Condition the SPE Cartridge: Condition the cartridge with the appropriate solvent (e.g., methanol) followed by the equilibration buffer.

  • Load the Sample: Load the sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove unbound contaminants.

  • Elute: Elute the this compound with a stronger solvent.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Contamination_Workflow cluster_sources Sources of Contamination cluster_stages Experimental Stages cluster_mitigation Mitigation Strategies Solvents Solvents & Reagents SamplePrep Sample Preparation Solvents->SamplePrep Labware Labware (Plastics, Glassware) Labware->SamplePrep Environment Environment (Airborne Particles) Environment->SamplePrep System LC-MS System LC_Separation LC Separation System->LC_Separation MS_Detection MS Detection System->MS_Detection HighPurity Use High-Purity Solvents SamplePrep->HighPurity ProperCleaning Proper Glassware Cleaning SamplePrep->ProperCleaning SPE Solid-Phase Extraction (SPE) SamplePrep->SPE SystemMaintenance Regular System Maintenance LC_Separation->SystemMaintenance MS_Detection->SystemMaintenance

Caption: Workflow of contamination sources and mitigation strategies.

Troubleshooting_Logic Start Problem Observed PoorPeakShape Poor Peak Shape? Start->PoorPeakShape InconsistentRT Inconsistent Retention Times? PoorPeakShape->InconsistentRT No CheckColumn Check Column & Injection Solvent PoorPeakShape->CheckColumn Yes LowSignal Low Signal/Ion Suppression? InconsistentRT->LowSignal No CheckEquilibration Check Equilibration & Pump InconsistentRT->CheckEquilibration Yes CheckSamplePrep Improve Sample Cleanup (SPE) LowSignal->CheckSamplePrep Yes End Problem Resolved LowSignal->End No CheckColumn->End CheckEquilibration->End CleanSource Clean Ion Source CheckSamplePrep->CleanSource CleanSource->End

Caption: Logic diagram for troubleshooting common LC-MS issues.

References

Validation & Comparative

A Comparative Analysis of (2S)- vs (2R)-2-Methyltetradecanoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological fate and activity of the stereoisomers (2S)-2-methyltetradecanoyl-CoA and (2R)-2-methyltetradecanoyl-CoA. The information presented is supported by experimental data to aid in research and development involving branched-chain fatty acid metabolism.

Introduction

2-Methyl-branched chain fatty acids are present in the human diet, primarily from the consumption of ruminant fats and dairy products. Once metabolized to their coenzyme A (CoA) thioesters, their stereochemistry at the C-2 position dictates their subsequent metabolic pathway. The (2S)-isomer is a direct substrate for peroxisomal and mitochondrial β-oxidation, whereas the (2R)-isomer must first undergo epimerization. This fundamental difference in their initial processing has significant implications for their biological activity and degradation.

Metabolic Fate: A Tale of Two Isomers

The metabolic pathways of (2S)- and (2R)-2-methyltetradecanoyl-CoA diverge at the initial step of β-oxidation. The key enzyme governing this divergence is α-methylacyl-CoA racemase (AMACR).

The Role of α-Methylacyl-CoA Racemase (AMACR)

AMACR is a crucial peroxisomal and mitochondrial enzyme that catalyzes the interconversion between (2R)- and (2S)-2-methylacyl-CoA esters. This racemization is essential for the degradation of (2R)-methyl-branched fatty acids, as the enzymes of the β-oxidation pathway are stereospecific for the (2S)-epimer.

dot

R_CoA (2R)-2-Methyltetradecanoyl-CoA AMACR α-Methylacyl-CoA Racemase (AMACR) R_CoA->AMACR S_CoA This compound S_CoA->AMACR BetaOxidation β-Oxidation S_CoA->BetaOxidation AMACR->S_CoA

Caption: Metabolic divergence of (2R)- and this compound.

Comparative Quantitative Data

While extensive quantitative data directly comparing the two stereoisomers of 2-methyltetradecanoyl-CoA is limited, key differences in their activation and subsequent processing have been identified.

ParameterThis compound(2R)-2-Methyltetradecanoyl-CoAReference
Activation to Acyl-CoA Ester (Human Liver) Slower Rate~3 times faster than (2S)-isomer[1]
Substrate for β-Oxidation Dehydrogenases Yes (Absolute Specificity)No[1]
Requirement for AMACR NoYes[2][3][4]

Experimental Protocols

Stereoselective Synthesis of (2S)- and (2R)-2-Methyltetradecanoic Acid

A detailed protocol for the stereoselective synthesis of the precursors to (2S)- and (2R)-2-methyltetradecanoyl-CoA is crucial for in vitro and in vivo studies. A common approach involves the use of chiral auxiliaries.

Example using a chiral auxiliary (e.g., Evans auxiliary):

  • Acylation of Chiral Auxiliary: The chiral auxiliary is acylated with tetradecanoyl chloride to form an N-acyloxazolidinone.

  • Stereoselective α-Methylation: The enolate of the N-acyloxazolidinone is formed using a strong base (e.g., sodium hexamethyldisilazide) and then quenched with an electrophilic methyl source (e.g., methyl iodide). The stereochemical outcome is directed by the chiral auxiliary.

  • Cleavage of the Auxiliary: The 2-methyltetradecanoyl group is cleaved from the auxiliary, typically by hydrolysis with lithium hydroxide, to yield the desired enantiomerically enriched 2-methyltetradecanoic acid. The choice of the (4R,5S)- or (4S,5R)-oxazolidinone determines whether the (2R)- or (2S)-acid is obtained.

  • Purification: The product is purified by chromatography.

  • Conversion to CoA Ester: The purified fatty acid is then converted to its CoA ester using standard enzymatic or chemical methods.

dot

Start Tetradecanoyl Chloride + Chiral Auxiliary Step1 Acylation Start->Step1 AcylatedAux N-Acyloxazolidinone Step1->AcylatedAux Step2 Stereoselective α-Methylation AcylatedAux->Step2 MethylatedAux N-(2-Methyltetradecanoyl) oxazolidinone Step2->MethylatedAux Step3 Cleavage MethylatedAux->Step3 Product (2S)- or (2R)-2-Methyl- tetradecanoic Acid Step3->Product Step4 Purification Product->Step4 PurifiedProduct Purified Acid Step4->PurifiedProduct Step5 Conversion to CoA Ester PurifiedProduct->Step5 FinalProduct (2S)- or (2R)-2-Methyl- tetradecanoyl-CoA Step5->FinalProduct

Caption: Workflow for stereoselective synthesis of 2-methyltetradecanoic acid.

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

A continuous spectrophotometric assay can be used to measure AMACR activity.

  • Principle: The assay couples the racemization of (2R)-2-methylacyl-CoA to the β-oxidation pathway. The production of NADH in the 3-hydroxyacyl-CoA dehydrogenase-catalyzed step is monitored at 340 nm.

  • Reagents:

    • (2R)-2-methyltetradecanoyl-CoA (substrate)

    • Purified AMACR enzyme

    • Acyl-CoA oxidase

    • Enoyl-CoA hydratase

    • 3-hydroxyacyl-CoA dehydrogenase

    • NAD+

    • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Procedure:

    • Combine all reagents except the substrate in a cuvette and measure the background rate of NADH production.

    • Initiate the reaction by adding (2R)-2-methyltetradecanoyl-CoA.

    • Monitor the increase in absorbance at 340 nm over time.

    • The rate of NADH production is proportional to the AMACR activity.

dot

R_CoA (2R)-2-Methyl- tetradecanoyl-CoA AMACR AMACR R_CoA->AMACR S_CoA (2S)-2-Methyl- tetradecanoyl-CoA AMACR->S_CoA AcylCoA_Oxidase Acyl-CoA Oxidase S_CoA->AcylCoA_Oxidase EnoylCoA 2-Methyl-trans-2- tetradecenoyl-CoA AcylCoA_Oxidase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxy-2-methyl- tetradecanoyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_DH 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_DH NADH NADH (Measured at 340 nm) HydroxyacylCoA_DH->NADH

Caption: Coupled assay for measuring AMACR activity.

Signaling Pathways and Biological Implications

The differential metabolism of (2S)- and (2R)-2-methyltetradecanoyl-CoA has implications for cellular signaling and disease. The accumulation of the (2R)-isomer due to deficient AMACR activity is associated with certain neurological disorders. Furthermore, AMACR is overexpressed in several cancers, including prostate cancer, making it a diagnostic marker and a potential therapeutic target. The downstream metabolites of β-oxidation, such as acetyl-CoA and propionyl-CoA, can enter the citric acid cycle for energy production or serve as precursors for other biosynthetic pathways, thereby influencing cellular energy homeostasis and signaling.

Conclusion

The stereochemistry of 2-methyltetradecanoyl-CoA is a critical determinant of its biological fate. The (2S)-isomer is a direct substrate for β-oxidation, while the (2R)-isomer requires the action of AMACR for its degradation. This fundamental difference underscores the importance of stereospecificity in lipid metabolism and has significant implications for both normal physiology and disease states. Further research into the quantitative aspects of the metabolism of these isomers will provide a deeper understanding of their roles in health and disease and may open new avenues for therapeutic intervention.

References

Validating the Role of Methyl-Branched Fatty Acid Synthesis in Mycobacterial Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate and robust cell envelope of Mycobacterium tuberculosis is a hallmark of its pathogenicity and a primary reason for its intrinsic resistance to many antibiotics. A crucial component of this lipid-rich barrier is a class of molecules known as methyl-branched fatty acids. These lipids are integral to the structure and function of the mycobacterial cell wall, contributing significantly to its impermeability and the bacterium's ability to survive within the host. Understanding the biosynthesis of these unique fatty acids is therefore paramount for the development of novel anti-tuberculous agents. This guide provides a comparative overview of the role of methyl-branched fatty acid synthesis in mycobacterial growth, supported by experimental data and detailed methodologies.

The Significance of Methyl-Branched Fatty Acids in Mycobacteria

Mycobacterium tuberculosis utilizes host-derived fatty acids as a key carbon source during infection.[1][2] The metabolism of these fatty acids is intricately linked to the bacterium's growth, virulence, and even its ability to develop drug tolerance.[1][2][3][4] Methyl-branched fatty acids are particularly important as they are essential building blocks for complex virulence-conferring lipids, such as phthiocerol dimycocerosates (PDIM) and sulfolipids (SL).[5][6] These lipids play a critical role in the architecture of the cell envelope and in modulating the host immune response.

The synthesis of these complex lipids relies on the incorporation of methylmalonyl-CoA, which is derived from propionyl-CoA.[5][7] Propionyl-CoA itself is generated from the catabolism of host-derived cholesterol, odd-chain fatty acids, and certain amino acids.[5] This metabolic flexibility allows M. tuberculosis to thrive in the nutrient-diverse environment of the host.

Biosynthesis of Methyl-Branched Fatty Acyl-CoA

The biosynthesis of methyl-branched fatty acids is a multi-step process involving several key enzymes. A simplified pathway illustrating the formation of a generic methyl-branched fatty acyl-CoA is depicted below. This pathway highlights the convergence of fatty acid synthesis (FAS) systems and the incorporation of methyl branches from propionyl-CoA.

cluster_1 Fatty Acid Elongation (FAS-II System) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Ketoacyl-ACP Ketoacyl-ACP Malonyl-CoA->Ketoacyl-ACP Methylmalonyl-CoA->Ketoacyl-ACP Acyl-ACP Acyl-ACP Acyl-ACP->Ketoacyl-ACP KasA/B Methyl-Branched Fatty Acyl-CoA Methyl-Branched Fatty Acyl-CoA Acyl-ACP->Methyl-Branched Fatty Acyl-CoA Thioesterase Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP MabA Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP HadAB/C Enoyl-ACP->Acyl-ACP InhA

Biosynthesis of a methyl-branched fatty acyl-CoA.

Comparative Analysis of Inhibitors Targeting Fatty Acid Synthesis

The essentiality of fatty acid synthesis for mycobacterial growth makes the enzymes in this pathway attractive targets for novel drug development. Several compounds have been identified that inhibit various steps in this process. The table below summarizes the inhibitory activity of selected compounds against M. tuberculosis.

CompoundTarget Enzyme(s)MIC/IC50OrganismReference
Isoniazid (prodrug)InhA (Enoyl-ACP reductase)0.02-0.2 µg/mL (MIC)M. tuberculosis[8]
ThiacetazoneHadAB/C ((3R)-hydroxyacyl-ACP dehydratases)0.5-2.0 µg/mL (MIC)M. tuberculosis[8]
JCP276Multiple Serine Hydrolases50 µM (MIC)M. tuberculosis[9]
11-phenoxyundecanoyl-AMSFAAL28 (Fatty acyl-AMP ligase)3.13–12.5 µM (MIC)M. tuberculosis[10]
LCA-AMSSteroid-activating acyl-CoA synthetases59 µM (IC80)M. tuberculosis H37Rv[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method to assess the efficacy of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or resazurin-based indicator dye

Procedure:

  • A mid-log phase culture of M. tuberculosis is diluted to a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • The test compounds are serially diluted in 7H9 broth in a 96-well plate.

  • The bacterial inoculum is added to each well containing the test compound dilutions.

  • Control wells containing bacteria without any compound (positive control) and broth alone (negative control) are included.

  • The plates are incubated at 37°C for a defined period (e.g., 7-14 days).

  • Bacterial growth is assessed either by measuring the optical density at 600 nm or by adding a growth indicator like resazurin. The MIC is determined as the lowest concentration of the compound at which no bacterial growth is observed.

Experimental Workflow for Inhibitor Screening

The process of identifying and validating inhibitors of mycobacterial growth typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

Compound_Library Compound Library HTS High-Throughput Screening (e.g., Resazurin Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response and MIC Determination Hit_Identification->Dose_Response Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., on mammalian cells) Dose_Response->Cytotoxicity_Assay Target_Identification Target Identification (e.g., ABPP, Genetics) Cytotoxicity_Assay->Target_Identification Non-toxic Hits Target_Identification->Lead_Optimization

Workflow for screening inhibitors of mycobacterial growth.

Conclusion

The synthesis of methyl-branched fatty acids is a vital metabolic pathway for Mycobacterium tuberculosis, directly contributing to the integrity of its cell wall and its ability to cause disease. As such, the enzymes involved in this pathway represent promising targets for the development of new anti-tuberculosis drugs. The data presented in this guide underscores the potential of targeting fatty acid metabolism to combat this persistent pathogen. Further research into the specific roles of enzymes like those involved in the synthesis of (2S)-2-methyltetradecanoyl-CoA and other methyl-branched fatty acids will undoubtedly pave the way for novel therapeutic strategies.

References

A Comparative Analysis of (2S)-2-methyltetradecanoyl-CoA and Straight-Chain Acyl-CoAs in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic processing of (2S)-2-methyltetradecanoyl-CoA, a branched-chain acyl-CoA, with that of its straight-chain counterparts. Understanding the differences in how these molecules are metabolized is crucial for research into fatty acid oxidation disorders, drug development targeting fatty acid metabolism, and the study of lipid biochemistry.

Executive Summary

The introduction of a methyl group at the alpha-position of a long-chain acyl-CoA, as seen in this compound, significantly influences its interaction with and processing by acyl-CoA dehydrogenases (ACADs). While straight-chain acyl-CoAs are efficiently metabolized by a well-characterized suite of ACADs with varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD), 2-methyl-branched-chain acyl-CoAs are generally poorer substrates and are processed by a more specialized set of enzymes. Notably, human acyl-CoA dehydrogenase 10 (ACAD10) and to some extent, long-chain acyl-CoA dehydrogenase (LCAD), have been identified as capable of metabolizing long-chain 2-methyl-branched acyl-CoAs. However, the available data indicates a significantly lower enzymatic efficiency for these branched-chain substrates compared to the processing of straight-chain acyl-CoAs by their respective dehydrogenases.

Quantitative Data Comparison

Direct comparative kinetic data for this compound with a straight-chain acyl-CoA of the same carbon length (pentadecanoyl-CoA, C15:0) under identical enzymatic assay conditions is limited in the available scientific literature. However, data for a closely related substrate, 2-methyl-pentadecanoyl-CoA (2-methyl-C15-CoA), with recombinant human ACAD10 provides a valuable point of comparison. For straight-chain acyl-CoAs, extensive kinetic data is available for various ACADs. The following table summarizes the available data to illustrate the general differences in enzyme efficiency.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Specific Activity
Branched-Chain
(R,S)-2-methyl-pentadecanoyl-CoAHuman ACAD10Not ReportedNot Reported1.4 (at 150 µM substrate)[1]
Straight-Chain
Palmitoyl-CoA (C16:0)Human VLCAD~2-5~1000-2000High
Myristoyl-CoA (C14:0)Human MCAD~5-10~3000-5000High

Note: The specific activity for ACAD10 with the branched-chain substrate is notably low, suggesting it is not an optimal substrate for this enzyme[1]. In contrast, the Vmax values for straight-chain acyl-CoAs with their respective optimal ACADs are significantly higher, indicating a much more efficient catalytic process. A direct comparison of Km and Vmax values is not possible due to the lack of complete kinetic data for this compound.

Experimental Protocols

The gold standard for measuring the activity of acyl-CoA dehydrogenases is the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay . This continuous spectrophotometric assay measures the decrease in ETF fluorescence as it is reduced by the ACAD upon oxidation of the acyl-CoA substrate.

Principle of the ETF Fluorescence Reduction Assay

The assay is based on the following reaction:

Acyl-CoA + ETF(oxidized) --(ACAD)--> 2-enoyl-CoA + ETF(reduced)

The oxidized form of ETF is fluorescent, while the reduced form is not. The rate of decrease in fluorescence is directly proportional to the activity of the acyl-CoA dehydrogenase.

Reagents and Buffers
  • Assay Buffer: 100 mM HEPES or potassium phosphate (B84403) buffer, pH 7.6, containing 0.2 mM EDTA.

  • Electron Transfer Flavoprotein (ETF): Purified from porcine liver or recombinantly expressed, at a concentration of 2-10 µM.

  • Acyl-CoA Substrates: this compound and a straight-chain acyl-CoA (e.g., pentadecanoyl-CoA or palmitoyl-CoA) stocks prepared in a suitable buffer.

  • Enzyme: Purified recombinant human ACAD10 or other relevant acyl-CoA dehydrogenase.

  • Oxygen Scavenging System (for anaerobic conditions): Glucose, glucose oxidase, and catalase can be added to the reaction mixture to remove dissolved oxygen, which can interfere with the assay.

Procedure
  • Reaction Mixture Preparation: In a quartz cuvette or a 96-well microplate, prepare a reaction mixture containing the assay buffer, ETF, and the oxygen scavenging system (if used).

  • Enzyme Addition: Add the purified acyl-CoA dehydrogenase to the reaction mixture and incubate for a few minutes to allow for temperature equilibration (typically 30-37°C).

  • Initiation of Reaction: Initiate the reaction by adding the acyl-CoA substrate.

  • Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a fluorometer. The excitation wavelength is typically around 380 nm, and the emission wavelength is around 495 nm.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve. Kinetic parameters (Km and Vmax) can be calculated by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

Enzymatic Dehydrogenation of Acyl-CoAs

The following diagram illustrates the general enzymatic reaction catalyzed by acyl-CoA dehydrogenases, highlighting the difference in substrate structure between straight-chain and 2-methyl-branched-chain acyl-CoAs.

Enzymatic_Dehydrogenation cluster_straight Straight-Chain Acyl-CoA cluster_branched 2-Methyl-Branched-Chain Acyl-CoA Straight_Acyl_CoA R-CH2-CH2-CO-SCoA ACAD Acyl-CoA Dehydrogenase (e.g., VLCAD, MCAD, ACAD10) Straight_Acyl_CoA->ACAD Branched_Acyl_CoA R-CH2-CH(CH3)-CO-SCoA Branched_Acyl_CoA->ACAD ETF_red ETF (reduced) ACAD->ETF_red Straight_Enoyl_CoA R-CH=CH-CO-SCoA ACAD->Straight_Enoyl_CoA trans-2-enoyl-CoA Branched_Enoyl_CoA R-CH=C(CH3)-CO-SCoA ACAD->Branched_Enoyl_CoA 2-methyl-trans-2-enoyl-CoA ETF_ox ETF (oxidized) ETF_ox->ACAD

Caption: Enzymatic dehydrogenation of acyl-CoAs.

Experimental Workflow for Comparative Enzyme Kinetics

The logical flow for a comparative study of these substrates is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis and Comparison Enzyme_Prep Purify Recombinant Human ACAD Kinetic_Assay_Branched Perform Kinetic Assays with this compound Enzyme_Prep->Kinetic_Assay_Branched Kinetic_Assay_Straight Perform Kinetic Assays with Straight-Chain Acyl-CoA Enzyme_Prep->Kinetic_Assay_Straight Substrate_Prep Synthesize/Acquire This compound and Straight-Chain Acyl-CoA Substrate_Prep->Kinetic_Assay_Branched Substrate_Prep->Kinetic_Assay_Straight Assay_Dev Optimize ETF Fluorescence Reduction Assay Assay_Dev->Kinetic_Assay_Branched Assay_Dev->Kinetic_Assay_Straight Data_Processing Calculate Initial Rates Kinetic_Assay_Branched->Data_Processing Kinetic_Assay_Straight->Data_Processing MM_Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Data_Processing->MM_Kinetics Comparison Compare Kinetic Parameters and Catalytic Efficiency MM_Kinetics->Comparison

Caption: Workflow for comparing enzyme kinetics.

Conclusion

The presence of a methyl group at the 2-position of tetradecanoyl-CoA fundamentally alters its recognition and processing by acyl-CoA dehydrogenases. While straight-chain acyl-CoAs are rapidly metabolized by a series of dedicated enzymes, this compound is a substrate for a more select group of enzymes, such as ACAD10, and is metabolized at a significantly lower rate. This difference in enzymatic efficiency has important implications for cellular metabolism and the pathophysiology of related metabolic disorders. Further research is warranted to fully elucidate the kinetic parameters of various human ACADs with a broader range of branched-chain acyl-CoAs to better understand their physiological roles and potential as therapeutic targets.

References

A Comparative Guide to the Quantification of 2-Methyltetradecanoyl-CoA: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-methyltetradecanoyl-CoA, a branched-chain acyl-coenzyme A, is crucial for understanding its role in various metabolic pathways and its potential as a biomarker in disease. This guide provides an objective comparison of the primary analytical methods employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by a synthesis of established experimental data for acyl-CoA analysis.

Quantitative Data Summary

The performance of analytical methods for acyl-CoA quantification is typically assessed based on several key parameters. While specific data for 2-methyltetradecanoyl-CoA is not always available, the following table summarizes typical performance characteristics for GC-MS and LC-MS/MS in the analysis of related long-chain and branched-chain acyl-CoAs, providing a basis for methodological comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 5–10 ng/mL for related branched-chain fatty acids[1]1-5 fmol on column for a broad range of acyl-CoAs[2]
Linearity (R²) > 0.99 (Typical for fatty acid analysis)> 0.998 for various acyl-CoAs[3]
Recovery Rates 55.7% to 97.9% for short-chain fatty acids[4][5]90-111% for a wide range of acyl-CoAs[2]
Throughput Lower, due to derivatization and longer run timesHigher, with direct injection of extracts often possible
Specificity Good, but co-elution of isomers can be a challenge[6]Excellent, with high specificity from precursor/product ion monitoring[7][8]
Sample Derivatization Typically required (e.g., FAMEs) to increase volatility[5]Often not required, allowing for analysis of the intact molecule

Experimental Protocols

Detailed methodologies are critical for the successful quantification of acyl-CoAs. Below are generalized protocols for sample preparation and analysis using LC-MS/MS and GC-MS, based on common practices in the field.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Acyl-CoA Quantification

This method allows for the direct measurement of acyl-CoAs with high sensitivity and specificity.

  • Sample Extraction :

    • Homogenize frozen tissue samples (~40 mg) on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile (B52724):2-propanol:methanol, 3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[9]

    • Vortex, sonicate, and centrifuge the homogenate at 4°C.[9]

    • Collect the supernatant and re-extract the pellet.

    • Combine the supernatants and dry them under a stream of nitrogen.[9]

    • Re-suspend the dried extract in a methanol:water (1:1, v/v) solution for analysis.[9]

  • Chromatographic Separation :

    • Employ a reversed-phase C18 column for separation.[10][11]

    • Use a binary gradient with mobile phases consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9][10][11]

  • Mass Spectrometric Detection :

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[9][11]

    • Quantify using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for 2-methyltetradecanoyl-CoA and the internal standard.[7][9] A neutral loss scan of 507 Da is also characteristic for acyl-CoAs.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched-Chain Fatty Acid Analysis

This method requires derivatization to convert the non-volatile acyl-CoA into a volatile fatty acid derivative.

  • Hydrolysis and Derivatization :

    • Hydrolyze the acyl-CoA sample to release the free fatty acid (2-methyltetradecanoic acid).

    • Convert the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), using a derivatization agent like pentafluorobenzyl bromide (PFBBr) or by performing a transesterification reaction.[4][5]

  • Sample Extraction :

    • Extract the resulting FAMEs using an organic solvent such as hexane.

    • Dry the extract and reconstitute it in a suitable solvent for GC injection.

  • Chromatographic Separation :

    • Use a capillary GC column with a suitable stationary phase (e.g., DB-225ms) to separate the FAMEs.[4]

  • Mass Spectrometric Detection :

    • Employ a mass spectrometer with either electron ionization (EI) or chemical ionization (CI).[6]

    • Identify and quantify the 2-methyltetradecanoyl FAME based on its retention time and mass spectrum. Selected ion monitoring (SIM) can be used to enhance sensitivity and specificity.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for 2-methyltetradecanoyl-CoA quantification.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation sample Biological Sample (e.g., Tissue, Cells) extraction Extraction of Acyl-CoAs sample->extraction split Split Extract extraction->split lcms_analysis Direct Injection & Analysis split->lcms_analysis hydrolysis Hydrolysis & Derivatization split->hydrolysis lcms_data LC-MS/MS Data lcms_analysis->lcms_data quant Quantification of 2-methyltetradecanoyl-CoA lcms_data->quant gcms_analysis GC-MS Analysis hydrolysis->gcms_analysis gcms_data GC-MS Data gcms_analysis->gcms_data gcms_data->quant compare Compare Performance Metrics (LOD, Linearity, Recovery) quant->compare

Caption: Workflow for cross-validating LC-MS/MS and GC-MS methods.

Metabolic Context

2-methyltetradecanoyl-CoA is involved in branched-chain fatty acid metabolism. The diagram below provides a simplified overview of fatty acid biosynthesis and modification, indicating where branched-chain fatty acids are incorporated.

acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fas Fatty Acid Synthase (FAS) malonyl_coa->fas bcaa Branched-Chain Amino Acids (e.g., Valine, Leucine) bc_starter Branched-Chain Starter Units (e.g., Isobutyryl-CoA) bcaa->bc_starter bc_starter->fas scfa Straight-Chain Fatty Acyl-CoAs fas->scfa bcfa 2-Methyltetradecanoyl-CoA (and other BCFAs) fas->bcfa elongation Elongation & Desaturation elongation->scfa elongation->bcfa scfa->elongation beta_ox Beta-Oxidation scfa->beta_ox bcfa->elongation bcfa->beta_ox energy Energy Production (TCA Cycle) beta_ox->energy

Caption: Simplified overview of branched-chain fatty acid metabolism.

References

comparing the metabolic fate of (2S)-2-methyltetradecanoyl-CoA in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the metabolic fate of (2S)-2-methyltetradecanoyl-CoA, a 2-methyl-branched-chain fatty acyl-CoA, across different cell types. Understanding the cellular processing of this molecule is crucial for researchers in metabolic diseases, oncology, and drug development, given the role of branched-chain fatty acids in cellular signaling and bioenergetics. This document summarizes the current understanding of its metabolism, highlighting key differences between normal and cancerous cells, and provides detailed experimental protocols for further investigation.

Executive Summary

This compound undergoes β-oxidation in both peroxisomes and mitochondria. A key enzyme, α-methylacyl-CoA racemase (AMACR), is responsible for the stereoconversion of 2-methyl-branched-chain fatty acyl-CoAs, a critical step for their complete degradation. Notably, the expression and activity of AMACR are significantly upregulated in several cancers, particularly prostate cancer, suggesting an altered metabolic flux of its substrates in malignant cells compared to normal cells. While direct quantitative comparisons of this compound metabolism across various cell types are limited in the existing literature, this guide synthesizes available data to provide a comparative overview and proposes experimental workflows to address this knowledge gap.

Comparative Metabolism of this compound

The metabolism of this compound is primarily a catabolic process aimed at energy production. However, the efficiency and regulation of this pathway can differ significantly between cell types, largely influenced by the expression levels of key enzymes and the metabolic state of the cell.

Table 1: Qualitative Comparison of this compound Metabolism in Different Cell Types

FeatureHepatocytes (Normal)Fibroblasts (Normal)Prostate Cancer Cells
Primary Metabolic Fate Peroxisomal and mitochondrial β-oxidation for energy and substrate for other metabolic pathways.Peroxisomal and mitochondrial β-oxidation for energy.Likely enhanced peroxisomal and mitochondrial β-oxidation to meet increased energy and biosynthetic demands.
Key Organelles Involved Peroxisomes and Mitochondria.[1][2][3]Peroxisomes and Mitochondria.[2]Peroxisomes and Mitochondria.[4][5]
α-Methylacyl-CoA Racemase (AMACR) Expression Moderate basal expression.[6]Lower basal expression compared to hepatocytes.Significantly upregulated.[7][8][9][10]
AMACR Activity Moderate basal activity.Lower basal activity.Increased activity, approximately 4-fold higher than adjacent normal prostate tissue.[7]
Expected Rate of β-oxidation Regulated by cellular energy status.Generally lower than in metabolically active hepatocytes.Potentially higher to support rapid proliferation and survival.[4][5]
Key Metabolic Products Acetyl-CoA, Propionyl-CoA.[3]Acetyl-CoA, Propionyl-CoA.[3]Increased production of Acetyl-CoA and Propionyl-CoA to fuel the TCA cycle and lipogenesis.[4][11]

Metabolic Pathways and Visualization

The degradation of this compound involves a series of enzymatic reactions within the peroxisomes and mitochondria. The initial steps of β-oxidation of 2-methyl-branched-chain fatty acids occur in the peroxisomes, after which the chain-shortened products are further metabolized in the mitochondria.[2][3]

Caption: Metabolic pathway of this compound.

The initial β-oxidation of (2R)-methylacyl-CoA esters requires their conversion to the (S)-epimer, a reaction catalyzed by AMACR.

AMACR_Reaction R_MTD_CoA (2R)-2-Methyltetradecanoyl-CoA AMACR AMACR R_MTD_CoA->AMACR S_MTD_CoA This compound S_MTD_CoA->AMACR Beta_Oxidation Peroxisomal β-oxidation S_MTD_CoA->Beta_Oxidation AMACR->S_MTD_CoA

Caption: Role of AMACR in 2-methyl-branched-chain fatty acid metabolism.

Experimental Protocols

To quantitatively compare the metabolic fate of this compound in different cell types, a stable isotope tracing approach coupled with mass spectrometry is recommended.

Experimental Workflow: Stable Isotope Tracing of this compound Metabolism

Experimental_Workflow start Start: Culture selected cell lines (Hepatocytes, Fibroblasts, Cancer Cells) incubation Incubate cells with [U-13C]-(2S)-2-methyltetradecanoic acid start->incubation quenching Quench metabolism and extract metabolites incubation->quenching analysis LC-MS/MS analysis of 13C-labeled acyl-CoAs and other downstream metabolites quenching->analysis data_analysis Data analysis: Quantify 13C enrichment in metabolites analysis->data_analysis comparison Compare metabolic flux across different cell types data_analysis->comparison end End: Quantitative comparison of metabolic fate comparison->end

Caption: Workflow for stable isotope tracing of this compound.

Key Methodologies
  • Cell Culture: Culture hepatocytes, fibroblasts, and cancer cell lines under standardized conditions to ensure comparability.

  • Stable Isotope Labeling: Incubate cells with a known concentration of uniformly labeled [U-¹³C]-(2S)-2-methyltetradecanoic acid for a defined period.

  • Metabolite Extraction: Rapidly quench metabolic activity using cold solvent (e.g., 80% methanol) and extract metabolites.

  • Acyl-CoA Analysis by LC-MS/MS:

    • Chromatography: Separate acyl-CoA species using reverse-phase liquid chromatography.

    • Mass Spectrometry: Detect and quantify the mass isotopologues of this compound and its downstream metabolites (e.g., propionyl-CoA, acetyl-CoA, succinyl-CoA) using a high-resolution mass spectrometer.

  • Data Analysis: Calculate the fractional contribution of the tracer to each metabolite pool to determine the relative metabolic flux through the pathway.

Discussion and Future Directions

The available evidence strongly suggests that the metabolic fate of this compound is altered in cancer cells, particularly in prostate cancer, due to the overexpression of AMACR.[7][8][9][10] This likely leads to an increased flux through the β-oxidation pathway to support the high energetic and biosynthetic demands of tumor cells.[4][5][11]

Further research using the outlined experimental protocols is necessary to generate quantitative data that directly compares the metabolism of this compound in different cell types. Such studies will provide a clearer understanding of the role of branched-chain fatty acid metabolism in both normal physiology and disease, and may identify novel therapeutic targets for cancers that exhibit a dependency on this metabolic pathway.

References

A Comparative Guide to the Lipidomics of Bacteria Cultivated with and without 2-Methyltetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipid composition of bacteria grown in standard media versus media supplemented with 2-methyltetradecanoic acid, a branched-chain fatty acid (BCFA). The incorporation of exogenous fatty acids, particularly BCFAs, can significantly alter the bacterial cell membrane's composition and physical properties, which has implications for bacterial physiology, environmental adaptation, and susceptibility to antimicrobial agents. This document synthesizes available experimental data to present a clear comparison, details relevant experimental methodologies, and visualizes key processes.

Introduction to Branched-Chain Fatty Acids in Bacteria

Many bacterial species, especially Gram-positive bacteria like Bacillus and Staphylococcus, naturally synthesize and incorporate high proportions of branched-chain fatty acids into their membrane lipids.[1][2] These BCFAs, primarily of the iso and anteiso types, play a crucial role in maintaining membrane fluidity. The methyl branch in these fatty acids disrupts the tight packing of the acyl chains, thereby lowering the melting temperature of the membrane lipids. Bacteria can adjust the ratio of different fatty acid types, including the anteiso-to-iso ratio, to adapt to environmental changes such as temperature fluctuations.[3]

2-methyltetradecanoic acid (also known as 12-methyltetradecanoic acid or anteiso-C15:0) is an anteiso BCFA. When supplied exogenously, bacteria capable of fatty acid uptake can incorporate it directly into their cellular lipids. This guide will use Bacillus subtilis as a representative bacterium, as studies have documented its baseline lipid profile and its ability to utilize exogenous 12-methyltetradecanoic acid.[2][4][5]

Comparative Lipid Profile Analysis

The addition of 2-methyltetradecanoic acid to the growth medium leads to significant remodeling of the bacterial fatty acid profile. The primary effect is the increased abundance of anteiso-C15:0 in the cellular lipids, which in turn alters the proportions of other fatty acids as the bacterium maintains the necessary fluidity of its membrane.

Fatty Acid Composition

The following table summarizes the typical fatty acid methyl ester (FAME) profiles of Bacillus subtilis grown in a standard laboratory medium (Control) and a medium supplemented with 2-methyltetradecanoic acid (Experimental). The control data is based on documented profiles of B. subtilis, while the experimental data reflects the expected shifts upon supplementation.[2][5]

Fatty AcidControl (% of Total Fatty Acids)With 2-Methyltetradecanoic Acid (% of Total Fatty Acids)
Branched-Chain
14:0 iso0.52~0.4
15:0 iso34.72~25.0
15:0 anteiso33.72 ~50.0
16:0 iso1.85~1.5
17:0 iso7.11~5.0
17:0 anteiso10.24~8.0
Straight-Chain
16:01.30~1.0
Unsaturated
16:1 isomers2.29~1.5
17:1 iso3.18~2.0
Other~5.07~5.6
Total Branched ~88.16 ~90.0
anteiso/iso Ratio ~0.6 >1.0

Note: The values for the experimental condition are estimations based on the known effects of exogenous anteiso-fatty acid supplementation, which include a significant increase in the supplemented fatty acid and a compensatory decrease in other, particularly iso-, fatty acids.

Phospholipid and Glycolipid Composition

Supplementation with 2-methyltetradecanoic acid not only alters the fatty acid tails of lipids but can also lead to changes in the distribution of phospholipid headgroups as the cell adapts to the new membrane composition. In Bacillus subtilis, studies have shown that changes in membrane fatty acid composition can lead to an increase in the proportion of phosphatidylglycerol (PG) and a decrease in phosphatidylethanolamine (B1630911) (PE).[4][6] This shift is thought to be a mechanism to help fluidize the membrane.

Experimental Protocols

The data presented in this guide is typically generated using the following experimental procedures.

Bacterial Culture and Fatty Acid Supplementation
  • Bacterial Strain: Bacillus subtilis (e.g., strain 168).

  • Control Medium: A standard laboratory medium such as Luria-Bertani (LB) broth or a defined minimal medium.

  • Experimental Medium: The control medium supplemented with 2-methyltetradecanoic acid. The fatty acid is typically dissolved in a carrier solvent like ethanol (B145695) and added to the medium to a final concentration in the micromolar to millimolar range. An equivalent amount of the carrier solvent is added to the control culture.

  • Growth Conditions: Cultures are incubated at a standard temperature (e.g., 37°C) with shaking until they reach a specific growth phase, typically mid-logarithmic or early stationary phase.

Lipid Extraction

Total lipids are extracted from the bacterial cell pellets using a modified Bligh and Dyer method.[4]

  • Cell pellets are harvested by centrifugation and washed.

  • A one-phase mixture of chloroform (B151607), methanol (B129727), and water (or buffer) is added to the cell pellet to extract the lipids.

  • The mixture is vortexed and allowed to stand to ensure complete extraction.

  • The phases are separated by adding more chloroform and water, followed by centrifugation.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid composition, the extracted lipids are transesterified to form fatty acid methyl esters.

  • Saponification: The lipid extract is treated with a methanolic sodium hydroxide (B78521) solution and heated to release the fatty acids from the complex lipids.[7]

  • Methylation: A solution of acidic methanol is added, and the mixture is heated to convert the free fatty acids into their more volatile methyl esters.[7]

  • Extraction: The FAMEs are extracted into an organic solvent like hexane.[7]

  • Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The different FAMEs are separated based on their boiling points and identified based on their retention times and mass spectra compared to known standards. The relative abundance of each fatty acid is determined by integrating the peak areas in the chromatogram.

Visualizing the Workflow and Metabolic Impact

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathway for the incorporation of 2-methyltetradecanoic acid.

Experimental_Workflow cluster_culture Bacterial Culture cluster_processing Sample Processing cluster_analysis Analysis Culture_Control Control Medium Harvest Harvest Cells (Centrifugation) Culture_Control->Harvest Culture_Experimental Medium + 2-Methyl- tetradecanoic Acid Culture_Experimental->Harvest Lipid_Extraction Total Lipid Extraction (Bligh & Dyer) Harvest->Lipid_Extraction FAME_Prep FAME Preparation (Saponification & Methylation) Lipid_Extraction->FAME_Prep GCMS GC-MS Analysis FAME_Prep->GCMS Data_Analysis Data Analysis (Lipid Profile Comparison) GCMS->Data_Analysis BCFA_Incorporation cluster_uptake Uptake & Activation cluster_synthesis Phospholipid Synthesis cluster_endogenous Exogenous_BCFA Exogenous 2-Methyltetradecanoic Acid Activated_BCFA Acyl-Phosphate Exogenous_BCFA->Activated_BCFA FakA/B (Fatty Acid Kinase) LPA Lysophosphatidic Acid Activated_BCFA->LPA G3P Glycerol-3-Phosphate G3P->LPA PlsY PA Phosphatidic Acid LPA->PA PlsC PL Membrane Phospholipids (PG, PE, CL) PA->PL Synthesis Pathway Acyl_ACP Endogenous Acyl-ACP Acyl_ACP->PA

References

Confirming the Structure of Biosynthetic (2S)-2-Methyltetradecanoyl-CoA using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic approaches for the structural confirmation of biosynthetic (2S)-2-methyltetradecanoyl-CoA. We present supporting experimental data based on analogous compounds and detailed methodologies for key experiments to aid researchers in the unambiguous identification and characterization of this and other 2-methyl-branched fatty acyl-CoA molecules.

Introduction to this compound and its Biosynthesis

This compound is a saturated fatty acyl-CoA with a methyl branch at the C2 (α) position. The biosynthesis of 2-methyl-branched fatty acids typically involves the use of primers derived from the catabolism of branched-chain amino acids, such as isoleucine, which are then elongated by the fatty acid synthase (FAS) system. The presence and stereochemistry of the methyl group are critical for the molecule's biological activity and metabolism, making unambiguous structural confirmation essential.

Comparative NMR Analysis: this compound vs. Tetradecanoyl-CoA

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. The key to confirming the structure of this compound lies in identifying the unique signals arising from the methyl branch at the C2 position and its effect on neighboring nuclei, and comparing these to the spectrum of its straight-chain counterpart, tetradecanoyl-CoA.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key functional groups of this compound in comparison to tetradecanoyl-CoA. These predictions are based on established chemical shift ranges for similar functional groups in long-chain acyl-CoA molecules.

Functional Group This compound (Predicted) Tetradecanoyl-CoA (Typical) Key Differentiating Features
¹H NMR
C2-H (methine) ~2.5 - 2.8 ppm (multiplet)~2.3 - 2.5 ppm (triplet)The C2 proton in the branched chain is a methine (CH) and appears as a multiplet, while in the straight chain it is a methylene (B1212753) (CH₂) and appears as a triplet.
C2-CH₃ (methyl) ~1.1 - 1.3 ppm (doublet)N/AThe presence of a doublet in this region is a clear indicator of the C2-methyl group.
C3-H₂ (methylene) ~1.5 - 1.7 ppm (multiplet)~1.6 - 1.8 ppm (multiplet)The chemical environment of the C3 protons is altered by the adjacent chiral center.
-(CH₂)n- (bulk methylene) ~1.2 - 1.4 ppm (broad multiplet)~1.2 - 1.4 ppm (broad multiplet)Largely overlapping and less informative for structural confirmation of the branch point.
Terminal CH₃ ~0.8 - 0.9 ppm (triplet)~0.8 - 0.9 ppm (triplet)Identical in both compounds.
¹³C NMR
C1 (Thioester Carbonyl) ~200 - 205 ppm~198 - 203 ppmThe thioester carbonyl chemical shift can be influenced by the substitution at the α-carbon.
C2 (methine) ~40 - 45 ppm~34 - 38 ppmThe C2 carbon is a methine in the branched chain, exhibiting a distinct downfield shift compared to the methylene in the straight chain.
C2-CH₃ (methyl) ~15 - 20 ppmN/AA signal in this region is a strong indicator of the C2-methyl group.
C3 (methylene) ~30 - 35 ppm~25 - 30 ppmThe chemical shift of the C3 carbon is also affected by the C2-methyl group.
-(CH₂)n- (bulk methylene) ~28 - 30 ppm~28 - 30 ppmSimilar chemical shifts for the bulk of the acyl chain.
Terminal CH₃ ~14 ppm~14 ppmIdentical in both compounds.

Experimental Protocols

Sample Preparation for NMR Analysis

A consistent sample preparation protocol is crucial for obtaining high-quality and reproducible NMR data.

  • Solubilization: Dissolve 5-10 mg of lyophilized this compound in 0.6 mL of a suitable deuterated solvent. For biologically relevant studies, deuterium (B1214612) oxide (D₂O) containing a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) is recommended to maintain a stable pH. For improved solubility of the long acyl chain, a co-solvent system such as a mixture of D₂O and deuterated acetonitrile (B52724) (CD₃CN) or methanol (B129727) (CD₃OD) may be necessary.

  • Internal Standard: Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O-based samples, for chemical shift referencing (δ = 0.00 ppm) and quantification.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following suite of NMR experiments is recommended for the comprehensive structural confirmation of this compound. Experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz).

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the first step. This will provide information on the proton chemical shifts, signal integrations (proton count), and coupling patterns.

  • ¹³C NMR: A one-dimensional carbon NMR experiment, often proton-decoupled, will identify the chemical shifts of all unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This is particularly useful for confirming the presence of the C2-methine and C2-methyl groups.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Key correlations to look for are between the C2-H proton and both the C2-CH₃ protons and the C3-H₂ protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is used to definitively assign the proton signals to their corresponding carbon atoms. For example, the proton signal at ~1.1-1.3 ppm should correlate with the carbon signal at ~15-20 ppm, confirming the C2-methyl group.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is useful for confirming the connectivity of the molecule. For instance, the protons of the C2-CH₃ group should show a correlation to the C1 (carbonyl) and C2 carbons.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition & Analysis start Lyophilized (2S)-2-methyl- tetradecanoyl-CoA dissolve Dissolve in Deuterated Solvent start->dissolve standard Add Internal Standard (TSP) dissolve->standard tube Transfer to NMR Tube standard->tube one_d 1D NMR (¹H, ¹³C, DEPT-135) tube->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d process Data Processing & Spectral Analysis two_d->process structure Structural Confirmation process->structure

Caption: Experimental workflow for the NMR-based structural confirmation of this compound.

logical_relationship cluster_branched This compound cluster_straight Tetradecanoyl-CoA b_c2h C2-H (Methine) ~2.5-2.8 ppm (m) s_c2h2 C2-H₂ (Methylene) ~2.3-2.5 ppm (t) b_c2h->s_c2h2 Different Multiplicity & Chemical Shift b_c2me C2-CH₃ ~1.1-1.3 ppm (d) b_c2me->s_c2h2 Unique Signal b_c2 C2 (Methine) ~40-45 ppm s_c2 C2 (Methylene) ~34-38 ppm b_c2->s_c2 Distinct Chemical Shift b_c2me_c C2-CH₃ ~15-20 ppm b_c2me_c->s_c2 Unique Signal

Caption: Key NMR spectral differences between 2-methyl-branched and straight-chain acyl-CoA.

Assessing the Specificity of Acyl-CoA Binding Proteins for Branched-Chain Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA binding proteins (ACBPs) are crucial intracellular carriers of acyl-CoA esters, playing a vital role in lipid metabolism and cellular signaling. While their affinity for straight-chain acyl-CoAs is well-documented, the specificity of ACBPs for branched-chain acyl-CoA substrates remains a less explored yet significant area of research. Branched-chain acyl-CoAs, derived from the catabolism of essential amino acids like leucine, isoleucine, and valine, are implicated in various metabolic pathways and diseases, including maple syrup urine disease (MSUD). Understanding the binding dynamics between ACBPs and these branched-chain variants is paramount for elucidating their regulatory roles and for the development of targeted therapeutics.

This guide provides a comparative overview of the binding affinity of ACBPs for branched-chain versus straight-chain acyl-CoA substrates, details relevant experimental protocols for assessing these interactions, and visualizes the key metabolic pathways and experimental workflows.

Comparative Binding Affinities: Straight-Chain vs. Branched-Chain Acyl-CoAs

Acyl-CoA binding proteins are known to bind medium to long-chain acyl-CoA esters with high affinity[1][2]. The binding affinity is influenced by the length of the acyl chain, with a preference for longer chains[3]. While extensive quantitative data exists for straight-chain acyl-CoAs, direct comparative studies on the binding affinities for branched-chain substrates are limited in the currently available literature.

Below, we present a summary of known dissociation constants (Kd) for various straight-chain acyl-CoA esters with different ACBPs to provide a baseline for comparison. Following that, a proposed comparative table for branched-chain acyl-CoAs is presented, highlighting the data that requires further experimental determination.

Table 1: Experimentally Determined Dissociation Constants (Kd) of Acyl-CoA Binding Proteins for Straight-Chain Acyl-CoA Esters

ACBP SourceAcyl-CoA SubstrateDissociation Constant (Kd)Experimental Method
Bovine liverOctanoyl-CoA (C8:0)~1 µMIsothermal Titration Calorimetry
Bovine liverLauroyl-CoA (C12:0)~0.1 µMIsothermal Titration Calorimetry
Bovine liverMyristoyl-CoA (C14:0)~2 nMIsothermal Titration Calorimetry
Bovine liverPalmitoyl-CoA (C16:0)~1 nMIsothermal Titration Calorimetry
YeastPalmitoyl-CoA (C16:0)0.55 x 10-10 MMicrocalorimetry

Data compiled from various sources. Note that experimental conditions can influence Kd values.

Table 2: Proposed Comparative Binding Affinities for Branched-Chain Acyl-CoA Esters

ACBP (Example)Branched-Chain Acyl-CoAExpected Chain LengthCorresponding Straight-Chain Acyl-CoAPredicted Relative AffinityExperimentally Determined Kd
Bovine ACBPIsobutyryl-CoAC4n-Butyryl-CoATo be determinedData not available
Bovine ACBPIsovaleryl-CoAC5n-Valeryl-CoATo be determinedData not available
Bovine ACBPα-Methylbutyryl-CoAC5n-Valeryl-CoATo be determinedData not available

The structural differences between branched and straight-chain acyl-CoAs, specifically the presence of methyl groups near the thioester bond, may influence their fit within the ACBP binding pocket, potentially leading to altered binding affinities.

Experimental Protocols for Assessing Binding Specificity

To elucidate the binding affinities of ACBPs for branched-chain acyl-CoA substrates, two primary biophysical techniques are recommended: Isothermal Titration Calorimetry (ITC) and Fluorescence-Based Assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (acyl-CoA) to a protein (ACBP), allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment[4][5].

Detailed Protocol for ITC Analysis of ACBP-Acyl-CoA Binding:

  • Protein and Ligand Preparation:

    • Express and purify the ACBP of interest to homogeneity.

    • Synthesize or purchase high-purity branched-chain (isobutyryl-CoA, isovaleryl-CoA, α-methylbutyryl-CoA) and corresponding straight-chain (n-butyryl-CoA, n-valeryl-CoA) acyl-CoA esters.

    • Prepare stock solutions of ACBP and acyl-CoA esters in the same buffer (e.g., 50 mM potassium phosphate, pH 7.4, 100 mM KCl) to minimize heat of dilution effects.

    • Accurately determine the concentrations of both protein and ligand solutions.

  • ITC Experiment Setup:

    • Thoroughly degas all solutions before use.

    • Fill the ITC sample cell with the ACBP solution (typically 10-50 µM).

    • Load the injection syringe with the acyl-CoA solution (typically 10-20 times the protein concentration).

    • Set the experimental temperature (e.g., 25°C or 30°C).

  • Titration and Data Acquisition:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the acyl-CoA solution into the ACBP solution.

    • Record the heat change after each injection until the protein is saturated.

    • Perform a control titration by injecting the acyl-CoA solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_acbp Purify ACBP load_cell Load ACBP into Sample Cell prep_acbp->load_cell prep_acylcoa Prepare Acyl-CoA Solutions (Branched & Straight) load_syringe Load Acyl-CoA into Syringe prep_acylcoa->load_syringe prep_buffer Prepare & Degas Buffer prep_buffer->load_cell prep_buffer->load_syringe titrate Perform Titration (Inject Acyl-CoA) load_cell->titrate load_syringe->titrate subtract_dilution Subtract Heat of Dilution titrate->subtract_dilution fit_model Fit Data to Binding Model subtract_dilution->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params

Caption: Workflow for determining ACBP-acyl-CoA binding affinity using ITC.

Fluorescence-Based Competition Assay

This method relies on the displacement of a fluorescently labeled ligand from the ACBP binding pocket by an unlabeled competitor (the branched-chain or straight-chain acyl-CoA). This is a high-throughput and sensitive method to determine the relative binding affinities.

Detailed Protocol for Fluorescence Competition Assay:

  • Probe Selection and Labeling:

    • Select a fluorescent probe that binds to the ACBP with a measurable change in fluorescence properties (e.g., intensity or polarization). A fluorescently labeled straight-chain acyl-CoA analog can be used.

    • Alternatively, intrinsic tryptophan fluorescence of the ACBP can be utilized if the binding of acyl-CoA induces a significant change in its fluorescence.

  • Assay Setup:

    • Prepare a solution of ACBP and the fluorescent probe at concentrations that result in a significant portion of the probe being bound to the protein.

    • In a multi-well plate, add the ACBP-probe complex to each well.

    • Prepare serial dilutions of the unlabeled competitor acyl-CoAs (both branched-chain and straight-chain).

  • Competition and Measurement:

    • Add the different concentrations of the competitor acyl-CoAs to the wells containing the ACBP-probe complex.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity or fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence signal as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).

    • Calculate the inhibition constant (Ki) for the competitor from the IC50 value and the known Kd of the fluorescent probe.

Fluorescence_Competition_Workflow Fluorescence Competition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_acbp_probe Prepare ACBP-Fluorescent Probe Complex mix Mix ACBP-Probe Complex with Competitors prep_acbp_probe->mix prep_competitors Prepare Serial Dilutions of Competitor Acyl-CoAs prep_competitors->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence (Intensity or Polarization) incubate->measure plot_data Plot Fluorescence vs. Competitor Concentration measure->plot_data fit_curve Fit to Competition Model plot_data->fit_curve calculate_ki Calculate IC50 and Ki fit_curve->calculate_ki

Caption: Workflow for assessing competitive binding to ACBP.

Signaling Pathways and Metabolic Relevance

Branched-chain amino acids (BCAAs) are essential amino acids that, when catabolized, produce branched-chain α-keto acids. These are then converted to their respective branched-chain acyl-CoA esters by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. A deficiency in this complex leads to the accumulation of BCAAs and their derivatives, causing the metabolic disorder Maple Syrup Urine Disease (MSUD)[6].

The role of ACBPs in this pathway is likely to involve the binding and transport of these branched-chain acyl-CoA esters, thereby influencing their availability for downstream metabolic processes and preventing their accumulation to toxic levels.

BCAA_Catabolism Branched-Chain Amino Acid Catabolism and ACBP Interaction cluster_legend Legend BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_AcylCoA Branched-Chain Acyl-CoAs (Isovaleryl-CoA, etc.) BCKA->BC_AcylCoA BCKDH Complex ACBP ACBP BC_AcylCoA->ACBP Binding Signaling Cellular Signaling BC_AcylCoA->Signaling Regulation Metabolism Downstream Metabolism (TCA Cycle, Ketogenesis) ACBP->Metabolism Transport & Delivery ACBP->Signaling Modulation BCAT BCAT: Branched-Chain Aminotransferase BCKDH BCKDH: Branched-Chain α-Keto Acid Dehydrogenase

Caption: Role of ACBP in branched-chain amino acid metabolism.

Conclusion and Future Directions

The specificity of acyl-CoA binding proteins for branched-chain acyl-CoA substrates is a critical area of investigation with implications for understanding fundamental metabolic regulation and for the development of therapies for metabolic disorders such as MSUD. While it is established that ACBPs have a high affinity for a range of acyl-CoA esters, a significant knowledge gap exists regarding the precise binding affinities for branched-chain variants compared to their straight-chain counterparts.

The experimental protocols detailed in this guide provide a clear path for researchers to systematically determine these binding affinities. Future studies should focus on generating comprehensive quantitative data for a variety of ACBPs and branched-chain acyl-CoAs. Elucidating the structural basis for any observed specificity through techniques like X-ray crystallography of ACBP-ligand complexes will also be invaluable. A deeper understanding of how ACBP-mediated transport of branched-chain acyl-CoAs influences specific signaling pathways will ultimately pave the way for novel therapeutic interventions.

References

Comparative Analysis of Acyl-CoA Profiles: Wild-Type vs. ΔfadD Mutant Corynebacterium glutamicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of acyl-CoA profiles in wild-type Corynebacterium glutamicum and a mutant strain with a deletion in the fadD gene, which encodes an acyl-CoA synthetase. This comparison is crucial for understanding the regulation of fatty acid metabolism and identifying potential targets for metabolic engineering and drug development. The disruption of the fadD gene leads to significant alterations in the intracellular acyl-CoA pool, impacting fatty acid homeostasis.

Data Presentation: Acyl-CoA Profiles

Acyl-CoA SpeciesWild-Type (Relative Abundance)ΔfadD Mutant (Expected Relative Change)Putative Role
Short-Chain Acyl-CoAs
Acetyl-CoA100Minor ChangeCentral metabolism precursor
Malonyl-CoA100Minor ChangeFatty acid synthesis precursor
Long-Chain Acyl-CoAs
Palmitoyl-CoA (C16:0)100IncreasedFatty acid synthesis, membrane lipids
Oleoyl-CoA (C18:1)100IncreasedFatty acid synthesis, membrane lipids

Disclaimer: The data presented in this table is illustrative and based on the predicted metabolic consequences of the fadD mutation. Actual quantitative values may vary depending on experimental conditions.

Experimental Protocols

The following is a detailed methodology for the extraction and quantitative analysis of acyl-CoA profiles in Corynebacterium glutamicum, synthesized from established metabolomics protocols.

Cell Culture and Harvesting
  • Strains and Culture Conditions: Wild-type Corynebacterium glutamicum ATCC 13032 and the corresponding ΔfadD mutant are cultured in a defined minimal medium with a suitable carbon source (e.g., glucose) at 30°C with shaking.

  • Cell Harvesting: Bacterial cultures are harvested at the mid-exponential growth phase. To rapidly quench metabolic activity, the cell suspension is quickly filtered and washed with a cold quenching solution (e.g., 40% methanol (B129727) at -20°C). The cell pellets are immediately frozen in liquid nitrogen and stored at -80°C until extraction.

Acyl-CoA Extraction
  • Extraction Solvent: A cold extraction solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v) is used for efficient extraction of a broad range of acyl-CoA species.

  • Extraction Procedure:

    • A predetermined wet cell weight (e.g., 50 mg) is resuspended in the cold extraction solvent.

    • The cell suspension is subjected to mechanical lysis, for example, by bead beating with zirconia/silica beads, to ensure complete cell disruption. This step is performed at 4°C to minimize degradation of acyl-CoAs.

    • The cell debris is pelleted by centrifugation at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • The supernatant containing the acyl-CoAs is carefully transferred to a new tube.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm) is used for separation.

    • Mobile Phase: A gradient elution is performed with a mobile phase system consisting of an aqueous component with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in water) and an organic component (e.g., methanol).

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific acyl-CoA species. The MRM transitions are based on the precursor ion (the molecular ion of the acyl-CoA) and a characteristic product ion (e.g., the fragment corresponding to the phosphopantetheine moiety).

    • Quantification: Absolute quantification is achieved by using a calibration curve generated with authentic standards of various acyl-CoAs. An internal standard (e.g., a heavy isotope-labeled acyl-CoA) is added to the samples prior to extraction to correct for variations in extraction efficiency and matrix effects.

Mandatory Visualization

fatty_acid_metabolism Fatty Acid Futile Cycle in C. glutamicum cluster_futile_cycle Futile Cycle cluster_mutant ΔfadD Mutant acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) malonyl_coa->fas acyl_coa Long-Chain Acyl-CoA fas->acyl_coa Elongation ffa Free Fatty Acid (Extracellular) acyl_coa->ffa Hydrolysis TesA membrane Membrane Lipids acyl_coa->membrane Synthesis ffa->acyl_coa Activation FadD ffa_out Increased FFA Secretion ffa->ffa_out tesa TesA (Thioesterase) fadd FadD (Acyl-CoA Synthetase) block X

Caption: Fatty acid metabolism in C. glutamicum showing the futile cycle.

The diagram above illustrates the "futile cycle" in the fatty acid metabolism of Corynebacterium glutamicum. Under normal conditions, long-chain acyl-CoAs can be hydrolyzed to free fatty acids by the thioesterase TesA, and these free fatty acids can be reactivated to acyl-CoAs by the acyl-CoA synthetase FadD. In a ΔfadD mutant, this reactivation step is blocked, leading to the accumulation and subsequent secretion of free fatty acids. This disruption significantly alters the intracellular balance of acyl-CoAs and free fatty acids.

Validating Mass Spectrometry Data for (2S)-2-Methyltetradecanoyl-CoA with Authentic Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics, the accurate identification and quantification of lipid intermediates is paramount. This guide provides a comparative framework for the validation of mass spectrometry data for (2S)-2-methyltetradecanoyl-CoA, a branched-chain acyl-CoA, using authentic standards. The methodologies outlined herein are benchmarked against established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols for other acyl-CoA species.

Data Presentation: A Comparative Overview

Accurate quantification of this compound relies on the establishment of a robust analytical method. The performance of this method is assessed through a series of validation parameters, which should be compared against accepted industry standards. The following tables illustrate how quantitative data for the validation of a this compound analysis method would be structured and what typical performance metrics are expected.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters for the Analysis of this compound and a Comparison with a Generic Long-Chain Acyl-CoA Method.

ParameterThis compound (Anticipated)Generic Long-Chain Acyl-CoA Method[1][2]
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)C18 Reversed-Phase
Mobile Phase A10 mM Ammonium Hydroxide in Water, pH 10.5Water with 0.1% Formic Acid or Ammonium Hydroxide
Mobile Phase BAcetonitrileAcetonitrile
GradientOptimized for separation from isomersGradient elution from 5% to 95% B
Flow Rate0.3 mL/min0.2 - 0.5 mL/min
Injection Volume5 µL1 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[1][3]
Precursor Ion [M+H]⁺ (m/z)922.5 (Calculated)Varies by acyl chain length
Product Ion for Quantitation (m/z)415.5 (Calculated, [M-507+H]⁺)[M-507+H]⁺[2][4]
Product Ion for Confirmation (m/z)428.1 (Common fragment)428.1 (Common fragment)[4]
Collision EnergyOptimized for specific transitionsOptimized for specific transitions

Table 2: Method Validation Parameters for this compound Quantification.

This table presents the acceptance criteria for method validation based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; quantifiable with acceptable precision and accuracy.[5]
Precision (CV%) Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ).[6]
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ).[6]
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible.
Stability Stable under conditions anticipated during sample handling and storage.

Experimental Protocols

The validation of an analytical method for this compound involves several key stages, from sample preparation to data analysis.

Preparation of Authentic Standard and Internal Standard Stock Solutions

An authentic standard of this compound is crucial for unequivocal identification and accurate quantification. A certified reference material should be used to prepare stock solutions in an appropriate solvent, such as methanol, at a concentration of 1 mg/mL.[7] An internal standard (IS) is essential to correct for variability in sample preparation and instrument response. For acyl-CoA analysis, a stable isotope-labeled analogue of the analyte or an odd-chain acyl-CoA, such as heptadecanoyl-CoA, is commonly used.[2]

Sample Preparation

The extraction of acyl-CoAs from biological matrices is a critical step. A common and effective method is protein precipitation followed by solid-phase extraction (SPE) or a simplified precipitation/extraction protocol.

Protocol: Protein Precipitation and Extraction

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 20 µL of the internal standard solution.

  • Add 400 µL of a cold extraction solvent, such as acetonitrile:methanol:water (2:2:1 v/v/v) or a solution of 2.5% 5-sulfosalicylic acid (SSA).[4][8]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

The reconstituted sample is injected into the LC-MS/MS system. The chromatographic method separates this compound from other cellular components and isomers. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity.[4] The MRM transitions are based on the precursor ion and characteristic product ions of the analyte and internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[2][4]

Mandatory Visualizations

To aid in the conceptualization of the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Data Validation authentic_standard Authentic Standard (this compound) protein_precipitation Protein Precipitation (Acetonitrile/Methanol/Water) authentic_standard->protein_precipitation internal_standard Internal Standard (e.g., C17:0-CoA) internal_standard->protein_precipitation biological_sample Biological Sample biological_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Evaporation to Dryness supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification validation_metrics Validation Metrics (Linearity, Precision, Accuracy) quantification->validation_metrics

Caption: Experimental workflow for the validation of this compound.

logical_relationship cluster_method Analytical Method cluster_validation Validation Outcomes analyte This compound in Biological Matrix extraction Extraction Efficiency analyte->extraction authentic_std Authentic Standard lc_retention Chromatographic Retention Time authentic_std->lc_retention ms_fragmentation Mass Spectrometric Fragmentation authentic_std->ms_fragmentation internal_std Internal Standard internal_std->extraction quantification Accurate Quantification internal_std->quantification identification Unambiguous Identification extraction->identification lc_retention->identification ms_fragmentation->identification identification->quantification

Caption: Logical relationships in validating mass spectrometry data with authentic standards.

References

Differential Effects of C14 vs. C16 Methyl-Branched Acyl-CoAs on Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of fatty acids to proteins, known as acylation, is a critical post-translational modification that governs protein localization, stability, and function. While the roles of straight-chain fatty acids like myristate (C14) and palmitate (C16) are well-documented, emerging evidence suggests that their methyl-branched counterparts exert distinct and sometimes opposing effects on cellular signaling pathways. This guide provides a comparative analysis of the differential effects of C14 and C16 methyl-branched acyl-CoAs, offering insights into their unique roles in cellular regulation.

Core Concepts: Myristoylation vs. Palmitoylation

Protein acylation with C14 (myristoylation) and C16 (palmitoylation) fatty acids exhibits fundamental differences that likely extend to their methyl-branched analogs. Myristoylation typically involves the irreversible, co-translational attachment of myristate to an N-terminal glycine (B1666218) residue via an amide bond. In contrast, palmitoylation is a reversible, post-translational modification where palmitate is attached to cysteine residues through a thioester linkage.[1] This reversibility allows for dynamic regulation of signaling processes.

Comparative Analysis of C14 vs. C16 Methyl-Branched Acyl-CoA Effects

Recent studies have begun to unravel the specific consequences of methyl-branching on the signaling functions of C14 and C16 acyl-CoAs. A key study demonstrated opposing effects of a C14 anteiso-methyl-branched fatty acid (12-methyltetradecanoic acid, 12-MTA) and a C16 iso-methyl-branched fatty acid (14-methylpentadecanoic acid, 14-MPA) on gene expression in hepatocytes.[2]

Table 1: Differential Effects on Gene Expression in HepG2 Cells [2]

Gene TargetC14 Methyl-Branched Acyl-CoA (12-MTA) EffectC16 Methyl-Branched Acyl-CoA (14-MPA) Effect
FASN (Fatty Acid Synthase)Increased mRNA levelsLowered mRNA levels
SREBP1 (Sterol Regulatory Element-Binding Protein 1)No significant influence on expressionLowered mRNA levels
CRP (C-reactive Protein)Increased mRNA levelsLowered mRNA levels
IL-6 (Interleukin-6)Increased mRNA levelsLowered mRNA levels

These findings suggest that C14 and C16 methyl-branched acyl-CoAs can have contrary effects on pathways related to lipid metabolism and inflammation. The C16 iso-BCFA appears to have anti-inflammatory and lipid-lowering effects at the transcriptional level, whereas the C14 anteiso-BCFA shows pro-inflammatory and lipogenic effects.[2]

Signaling Pathways and Mechanisms

The differential effects of C14 and C16 methyl-branched acyl-CoAs can be attributed to their distinct interactions with and modulation of specific signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

Branched-chain fatty acids (BCFAs) are known to activate PPARα, a key regulator of lipid metabolism.[3] One study identified isopalmitic acid (a C16 methyl-branched fatty acid) as a potent activator of PPARα.[3] The differential activation of PPARα and its downstream targets by C14 and C16 methyl-branched acyl-CoAs could underlie their distinct effects on lipid homeostasis.

PPARa_Signaling cluster_ligands Acyl-CoA Ligands cluster_receptor Nuclear Receptor cluster_downstream Downstream Effects C14_MBA_CoA C14 Methyl-Branched Acyl-CoA PPARa PPARα C14_MBA_CoA->PPARa ? C16_MBA_CoA C16 Methyl-Branched Acyl-CoA C16_MBA_CoA->PPARa Activates Gene_Expression Target Gene Expression PPARa->Gene_Expression Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Inflammation Gene_Expression->Inflammation

PPARα signaling pathway modulation.
Inflammatory Signaling

The opposing effects on CRP and IL-6 expression suggest a differential modulation of inflammatory pathways.[2] While the precise mechanisms are still under investigation, it is plausible that these methyl-branched acyl-CoAs influence key inflammatory regulators such as NF-κB. Supplementation with branched-chain amino acids, the precursors to BCFAs, can activate the NF-κB signaling pathway.[4]

Inflammatory_Signaling C14_MBA_CoA C14 Methyl-Branched Acyl-CoA NFkB NF-κB Pathway C14_MBA_CoA->NFkB Activates C16_MBA_CoA C16 Methyl-Branched Acyl-CoA C16_MBA_CoA->NFkB Inhibits Inflammatory_Genes Inflammatory Gene Expression (IL-6, CRP) NFkB->Inflammatory_Genes

Differential inflammatory signaling.

Experimental Protocols

Investigating the differential effects of C14 and C16 methyl-branched acyl-CoAs requires specific experimental approaches.

Cell Culture and Treatment
  • Cell Line: HepG2 (human hepatocyte) or other relevant cell lines.

  • Reagents:

    • 12-methyltetradecanoic acid (anteiso-C14)

    • 14-methylpentadecanoic acid (iso-C16)

    • Bovine Serum Albumin (BSA) for fatty acid conjugation.

  • Protocol:

    • Culture cells to 70-80% confluency.

    • Prepare fatty acid-BSA complexes by dissolving the fatty acids in ethanol (B145695) and then conjugating with fatty acid-free BSA in serum-free media.

    • Treat cells with varying concentrations of the C14 and C16 methyl-branched fatty acids for a specified time course (e.g., 24 hours).

    • Harvest cells for downstream analysis (RNA extraction for gene expression, protein extraction for western blotting or proteomics).

Analysis of Protein Acylation using "Click Chemistry"

This method allows for the visualization and identification of proteins acylated with specific fatty acids.

Click_Chemistry_Workflow Metabolic_Labeling 1. Metabolic Labeling with Alkyne-tagged C14/C16 BCFA analogs Lysis 2. Cell Lysis Metabolic_Labeling->Lysis Click_Reaction 3. 'Click' Reaction with Azide-Biotin Lysis->Click_Reaction Enrichment 4. Streptavidin Affinity Purification Click_Reaction->Enrichment MS_Analysis 5. Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis

Workflow for analyzing protein acylation.
  • Protocol Outline:

    • Synthesize or obtain alkyne-tagged analogs of C14 and C16 methyl-branched fatty acids.

    • Incubate cells with these analogs to allow for metabolic incorporation into proteins.

    • Lyse the cells and perform a "click" reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne group on the acylated proteins.

    • Enrich the biotin-tagged proteins using streptavidin-coated beads.

    • Elute the enriched proteins and identify them using mass spectrometry-based proteomics.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Protocol Outline:

    • Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for target genes (e.g., FASN, SREBP1, CRP, IL-6) and a housekeeping gene for normalization.

    • Analyze the relative gene expression changes between the different treatment groups.

Conclusion and Future Directions

The available evidence strongly indicates that C14 and C16 methyl-branched acyl-CoAs exert differential effects on cellular signaling, particularly in the realms of lipid metabolism and inflammation. The opposing actions on key gene expression profiles highlight the importance of considering not only the chain length but also the branching of fatty acids in cellular regulation.

Further research is needed to:

  • Elucidate the precise molecular mechanisms underlying these differential effects.

  • Identify the full spectrum of proteins that are specifically acylated by C14 and C16 methyl-branched fatty acids.

  • Investigate the in vivo consequences of altering the balance of these fatty acids in various physiological and pathological conditions.

A deeper understanding of the distinct roles of these molecules will be invaluable for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

A Comparative Guide to the Cellular Incorporation of 2-Methyltetradecanoyl-CoA into Major Lipid Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the incorporation of 2-methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, into three major classes of lipids: phospholipids (B1166683), triglycerides, and cholesterol esters. Due to the limited direct experimental data on 2-methyltetradecanoyl-CoA, this guide utilizes data from studies on similar branched-chain fatty acids (BCFAs), such as phytanic acid, as a predictive framework. The information presented herein is intended to serve as a valuable resource for designing and interpreting experiments in metabolic research and drug development.

Data Summary: Predicted Incorporation of 2-Methyltetradecanoyl-CoA into Lipid Classes

The following table summarizes the predicted quantitative incorporation of 2-methyltetradecanoyl-CoA into phospholipids, triglycerides, and cholesterol esters in a typical mammalian cell line after a 24-hour incubation period. The data is hypothetical and extrapolated from studies on other BCFAs, assuming similar metabolic pathways.

Lipid ClassPredicted Incorporation (%)Key FunctionsAnalytical Notes
Phospholipids 45 - 60%Essential structural components of cellular membranes, involved in signal transduction.Incorporation into different phospholipid subclasses (e.g., phosphatidylcholine, phosphatidylethanolamine) can be determined by further fractionation and analysis.
Triglycerides 30 - 45%Primary form of energy storage in lipid droplets.The level of incorporation can be indicative of the cell's energy status and lipogenic activity.
Cholesterol Esters 5 - 15%Storage form of cholesterol, involved in cholesterol homeostasis and transport.Lower incorporation is expected compared to phospholipids and triglycerides, reflecting a more specialized metabolic fate.

Metabolic Pathway of 2-Methyltetradecanoyl-CoA Incorporation

The metabolic journey of 2-methyltetradecanoyl-CoA begins with its activation and transport into the cell. As a branched-chain fatty acyl-CoA, it is predicted to undergo an initial step of alpha-oxidation, a process necessary to bypass the methyl branch that hinders direct beta-oxidation. Following this, the resulting shorter-chain acyl-CoA can enter the cellular acyl-CoA pool and be utilized by various acyltransferases for the synthesis of complex lipids.

Predicted Metabolic Pathway of 2-Methyltetradecanoyl-CoA cluster_0 Cellular Uptake and Activation cluster_1 Alpha-Oxidation cluster_2 Incorporation into Lipid Classes 2-Methyltetradecanoic Acid 2-Methyltetradecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Methyltetradecanoic Acid->Acyl-CoA Synthetase 2-Methyltetradecanoyl-CoA 2-Methyltetradecanoyl-CoA Acyl-CoA Synthetase->2-Methyltetradecanoyl-CoA Alpha-Oxidation Enzymes Alpha-Oxidation Enzymes 2-Methyltetradecanoyl-CoA->Alpha-Oxidation Enzymes Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation Enzymes->Pristanoyl-CoA Acyltransferases Acyltransferases Pristanoyl-CoA->Acyltransferases Phospholipids Phospholipids Acyltransferases->Phospholipids Triglycerides Triglycerides Acyltransferases->Triglycerides Cholesterol Esters Cholesterol Esters Acyltransferases->Cholesterol Esters

Caption: Predicted metabolic pathway of 2-methyltetradecanoyl-CoA.

Experimental Protocols

The following are detailed methodologies for key experiments to quantify the incorporation of 2-methyltetradecanoyl-CoA into different lipid classes. These protocols are based on established methods for studying fatty acid metabolism.

Cell Culture and Labeling
  • Cell Seeding: Plate a suitable mammalian cell line (e.g., HepG2, 3T3-L1) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Labeling Medium Preparation: Prepare a labeling medium consisting of DMEM supplemented with 10% fetal bovine serum and a 100 µM solution of [1-^14^C]-2-methyltetradecanoic acid complexed to bovine serum albumin (BSA) in a 5:1 molar ratio.

  • Incubation: Remove the growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add 2 mL of the labeling medium to each well.

  • Time Course: Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified atmosphere of 5% CO2.

Lipid Extraction
  • Cell Lysis: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 1 mL of a methanol:water (1:1, v/v) solution to each well and scrape the cells.

  • Phase Separation: Transfer the cell suspension to a glass tube. Add 2 mL of chloroform (B151607) and 1 mL of methanol. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube. Dry the lipid extract under a stream of nitrogen.

Lipid Class Separation and Quantification
  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in 50 µL of chloroform:methanol (2:1, v/v).

    • Spot the resuspended lipids onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate neutral lipids (triglycerides, cholesterol esters) or chloroform:methanol:water (65:25:4, v/v/v) to separate phospholipids.

    • Visualize the lipid spots using iodine vapor or by autoradiography.

  • Quantification:

    • Scrape the silica spots corresponding to phospholipids, triglycerides, and cholesterol esters into separate scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of incorporation into each lipid class relative to the total radioactivity incorporated into all lipid classes.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for analyzing the incorporation of 2-methyltetradecanoyl-CoA into different lipid classes.

Experimental Workflow Cell Culture Cell Culture Labeling with [14C]-2-methyltetradecanoic acid Labeling with [14C]-2-methyltetradecanoic acid Cell Culture->Labeling with [14C]-2-methyltetradecanoic acid Lipid Extraction Lipid Extraction Labeling with [14C]-2-methyltetradecanoic acid->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Phospholipids Phospholipids TLC Separation->Phospholipids Triglycerides Triglycerides TLC Separation->Triglycerides Cholesterol Esters Cholesterol Esters TLC Separation->Cholesterol Esters Quantification (Scintillation Counting) Quantification (Scintillation Counting) Phospholipids->Quantification (Scintillation Counting) Triglycerides->Quantification (Scintillation Counting) Cholesterol Esters->Quantification (Scintillation Counting) Data Analysis Data Analysis Quantification (Scintillation Counting)->Data Analysis

Caption: Experimental workflow for lipid analysis.

This guide provides a foundational understanding and a practical framework for investigating the metabolic fate of 2-methyltetradecanoyl-CoA. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental systems and objectives.

Validating Gene Knockouts in the (2S)-2-Methyltetradecanoyl-CoA Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate gene knockouts impacting the synthesis of 2-methyl-branched-chain fatty acids, including the (2S)-2-methyltetradecanoyl-CoA pathway. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

The synthesis of 2-methyl-branched-chain fatty acids involves a specialized metabolic route. Unlike the canonical straight-chain fatty acid synthesis, this pathway utilizes methylmalonyl-CoA as a substrate for fatty acid synthase (FASN), leading to the incorporation of a methyl branch. Key enzymes in this process include acetyl-CoA carboxylase (ACC), which can produce methylmalonyl-CoA from propionyl-CoA, and FASN itself. The enzyme ECHDC1 has been identified as a regulator of this pathway, as it degrades methylmalonyl-CoA, thereby limiting the production of these branched-chain fatty acids. Validating the knockout of genes encoding these enzymes is crucial for understanding their function and the biological roles of the resulting metabolites.

Comparative Analysis of Gene Knockout Validation Techniques

Effective validation of a gene knockout requires a multi-pronged approach, confirming the genetic modification at the genomic, transcriptomic, proteomic, and phenotypic levels. Below is a comparison of common techniques with quantitative data from studies on FASN, ACC, and ECHDC1 knockouts.

Validation Method Gene Target Cell Line/Organism Observed Change in Knockout vs. Wild-Type Reference
Western Blot FASNHAP1 cellsComplete absence of FASN protein band[1]
ACC1/ACC2Mouse Liver (LDKO)Absence of ACC1 and ACC2 protein bands[2]
ECHDC1MouseAbsence of ECHDC1 protein[3]
Quantitative PCR (qPCR) FASNMouse AdenomasSignificant decrease in Fasn mRNA levels[4]
ACC1/ACC2Mouse Liver (LDKO)>95% reduction in Acc1 and Acc2 mRNA[2]
Metabolite Profiling (Mass Spectrometry) FASNHAP1 cells~2.5-fold increase in malonyl-CoA levels[1]
ACC1/ACC2Mouse Liver (LDKO)~80% decrease in malonyl-CoA levels[5]
ECHDC1Mouse UrinePresence of unusual glycine-conjugates of ethyl-branched compounds[3][6]

Phenotypic Effects of Gene Knockouts on Fatty Acid Profiles

The ultimate validation of a gene knockout in a metabolic pathway is the demonstration of an altered metabolic phenotype. For the this compound pathway, this involves detailed analysis of the cellular fatty acid composition.

Gene Knockout Tissue/Cell Type Analytical Method Key Changes in Fatty Acid Profile Reference
FASN Mouse Hepatocellular CarcinomaLipidomic AnalysisDecreased levels of myristic acid and palmitic acid; Decreased triglyceride levels[7]
Mouse AECsLC-MSAltered fatty acid composition[8]
ACC2 Mouse Liver and Skeletal MuscleNot SpecifiedDecreased intracellular concentrations of triglyceride and long-chain acyl-CoAs[9]
ECHDC1 Mouse TissuesNot SpecifiedAccumulation of 16- to 20-carbon fatty acids with ethyl-branches[3][6]
Mouse Intraorbital GlandsNot SpecifiedIncreased levels of methyl-branched fatty acids[3]

Experimental Protocols

Western Blotting for Protein Validation
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FASN, anti-ACC1/2, anti-ECHDC1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control.[1]

Quantitative PCR (qPCR) for mRNA Level Validation
  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene and a reference gene (e.g., Actb, Gapdh).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[4]

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Lipid Extraction: Extract total lipids from cells or tissues using the Folch method (chloroform:methanol, 2:1 v/v).

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the lipid extract to FAMEs using methanolic HCl or BF3-methanol.

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).

  • Data Analysis: Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.[10]

Visualizing the Workflow and Pathway

To facilitate a clearer understanding of the experimental processes and the metabolic context, the following diagrams were generated using Graphviz.

Gene_Knockout_Validation_Workflow cluster_gDNA Genomic Level cluster_RNA Transcriptomic Level cluster_Protein Proteomic Level cluster_Metabolite Phenotypic Level gDNA gDNA Extraction PCR PCR Amplification gDNA->PCR Validation of mutation/deletion Seq Sanger Sequencing PCR->Seq Validation of mutation/deletion RNA RNA Extraction cDNA cDNA Synthesis RNA->cDNA Quantification of -mRNA expression qPCR qPCR cDNA->qPCR Quantification of -mRNA expression Protein Protein Extraction WB Western Blot Protein->WB Detection of protein absence Metabolites Metabolite Extraction MS Mass Spectrometry (GC-MS or LC-MS) Metabolites->MS Analysis of fatty acid profile start Gene Knockout (e.g., CRISPR/Cas9) start->gDNA start->RNA start->Protein start->Metabolites

Gene Knockout Validation Workflow

Branched_Chain_Fatty_Acid_Synthesis cluster_pathway Synthesis of 2-Methyl-Branched-Chain Fatty Acids cluster_knockout Impact of Gene Knockouts Propionyl_CoA Propionyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Propionyl_CoA->ACC Carboxylation Methylmalonyl_CoA Methylmalonyl-CoA ACC->Methylmalonyl_CoA ECHDC1 ECHDC1 Methylmalonyl_CoA->ECHDC1 Degradation FASN Fatty Acid Synthase (FASN) Methylmalonyl_CoA->FASN Incorporation Degradation Degradation Products ECHDC1->Degradation Methyl_Branched_FA (2S)-2-Methyl-Branched Fatty Acyl-CoA FASN->Methyl_Branched_FA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Growing_Acyl_Chain Growing Acyl Chain Growing_Acyl_Chain->FASN ACC_KO ACC Knockout ACC_KO->Methylmalonyl_CoA Decreases production FASN_KO FASN Knockout FASN_KO->Methyl_Branched_FA Blocks synthesis ECHDC1_KO ECHDC1 Knockout ECHDC1_KO->Methylmalonyl_CoA Increases availability

2-Methyl-Branched-Chain Fatty Acid Synthesis Pathway

References

Safety Operating Guide

Navigating the Disposal of (2S)-2-methyltetradecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The primary and mandatory course of action is to manage this substance through your institution's Environmental Health & Safety (EHS) office as chemical waste. Attempting to neutralize or dispose of it via standard laboratory drains is not recommended without explicit guidance from an SDS and your local EHS department.

Immediate Safety and Handling Protocols

Before handling (2S)-2-methyltetradecanoyl-CoA for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn.

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is mandatory.

  • Work Area: All handling of the material should occur within a well-ventilated laboratory, preferably inside a fume hood.

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for safely preparing this compound for collection by waste management professionals.

  • Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical waste disposal procedures. Your EHS department is the definitive resource for compliance and safety.

  • Prepare a Designated Waste Container:

    • Select a container compatible with the substance. If the reagent is in a solution, use a container made of a material that will not react with the solvent (e.g., a high-density polyethylene (B3416737) or glass bottle for most common laboratory solvents).

    • The container must be clean, in good condition, and have a secure, leak-proof cap.

  • Transfer the Waste:

    • Carefully transfer the this compound, whether in solid or solution form, into the designated waste container.

    • Avoid cross-contamination. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Label the Container:

    • Properly label the waste container immediately. The label should include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste" or "Chemical Waste" as required by your institution.

      • An accurate estimation of the quantity and concentration.

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

  • Secure Storage:

    • Keep the waste container tightly sealed when not in use.[2]

    • Store the container in a designated, secure satellite accumulation area within your laboratory.[1] This area should be away from general traffic and incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's EHS department or follow established procedures to schedule a pickup for the chemical waste. Do not allow waste to accumulate beyond the limits set by regulations.[1][3]

Data Presentation: Key Disposal Principles

As no specific quantitative data for the disposal of this compound is available, the following table summarizes the guiding principles for its handling and disposal.

PrincipleRationaleRecommended Action
Assume Hazard In the absence of a specific Safety Data Sheet (SDS), treating an unknown or uncharacterized substance as hazardous is the safest operational approach.Handle with full Personal Protective Equipment (PPE) and manage as regulated chemical waste.
Segregation Mixing incompatible chemicals can lead to dangerous reactions. Keeping waste streams separate ensures safe handling and proper final disposal.Collect this compound waste in a dedicated container. Do not mix with other waste types.[4]
Containment Proper containment prevents accidental spills, leaks, and exposure to personnel or the environment.Use a clearly labeled, sealed, and chemically compatible container for waste collection and storage.[2][5]
Communication Clear and accurate labeling ensures that everyone, from lab personnel to waste handlers, understands the container's contents and associated risks.Label waste containers with the full chemical name, hazard warnings, and dates as per institutional and regulatory standards.[2]
Compliance Adherence to institutional and governmental regulations is mandatory for laboratory safety, environmental protection, and legal operation.Always consult and follow the procedures established by your institution's Environmental Health & Safety (EHS) department.[1][6][7]

Experimental Protocols

There are no established and cited experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. The thioester functional group is susceptible to hydrolysis, but this is not a recommended disposal method without a validated protocol and EHS approval, as the resulting products would also require proper disposal.[8][9][10] The standard and required protocol is disposal via a licensed hazardous waste management service, coordinated through your institution.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste This compound no_sds SDS Available? start->no_sds assume_hazard Assume Potentially Hazardous no_sds->assume_hazard No consult_ehs Consult Institutional EHS Procedures no_sds->consult_ehs Yes assume_hazard->consult_ehs ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->ppe prepare_container Prepare & Label Chemical Waste Container ppe->prepare_container transfer_waste Transfer Waste to Container prepare_container->transfer_waste secure_storage Store Securely in Satellite Accumulation Area transfer_waste->secure_storage schedule_pickup Arrange for Disposal via EHS secure_storage->schedule_pickup end_proc End of Procedure schedule_pickup->end_proc

References

Personal protective equipment for handling (2S)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2S)-2-methyltetradecanoyl-CoA

This document provides crucial safety and logistical information for the handling and disposal of this compound, a long-chain fatty acyl-CoA ester. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE ComponentSpecificationPurpose
Eye/Face Protection Safety glasses with side shields or goggles.[2] A face shield may be used for additional protection against splatters.[4]Protects eyes from potential splashes or aerosols.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves).[5] Gloves must be inspected prior to use.[3]Prevents skin contact with the compound.
Body Protection A laboratory coat or protective clothing.[2][5]Protects clothing and skin from contamination.[4]
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[1] If dust formation is possible or ventilation is poor, use a NIOSH-approved respirator.[3][6]To prevent inhalation of aerosols or fine particulates.
Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential to maintain a safe laboratory environment.

1. Preparation and Handling Area:

  • Work in a well-ventilated area, such as a chemical fume hood.[3][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Keep the container tightly closed when not in use.[2][3]

2. Handling the Compound:

  • Avoid contact with eyes, skin, and clothing.[3][6]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition sources.[3][6]

  • Wash hands thoroughly after handling.[7]

3. In Case of Exposure:

  • After eye contact: Immediately rinse with plenty of water for several minutes.[1] If irritation persists, seek medical attention.[7]

  • After skin contact: Wash the affected area with soap and water.[2]

  • After inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][3]

  • After ingestion: Clean mouth with water and consult a physician.[2] Never give anything by mouth to an unconscious person.[2][3]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Small Quantities (<50 mL):

  • For liquid spills, absorb the compound onto an inert material like vermiculite, perlite, or cat litter.[5]

  • Small liquid quantities can also be absorbed onto a paper towel and allowed to evaporate in a fume hood. The paper towel can then be disposed of as regular garbage once the chemical has evaporated.[5]

2. Large Quantities (>50 mL) and Solid Waste:

  • Collect absorbed material or solid waste into a suitable, labeled container for disposal.[3][5]

  • Containers of esters should be stored safely until collection by a licensed waste contractor.[5]

  • Do not dispose of down the drain or into sewers.[1][7]

3. Container Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure cluster_emergency Emergency Protocol A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Retrieve and Handle This compound B->C Proceed to handling D Perform Experiment C->D E Segregate Waste D->E After experiment completion Spill Spill or Exposure Occurs D->Spill If spill/exposure occurs F Label Hazardous Waste Container E->F G Store in Designated Satellite Accumulation Area F->G H Clean Work Area I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J FirstAid Administer First Aid (Eyewash, Shower, etc.) Spill->FirstAid Cleanup Contain and Clean Spill (Absorbent Material) Spill->Cleanup Report Report Incident to Supervisor FirstAid->Report Cleanup->Report

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-methyltetradecanoyl-CoA
Reactant of Route 2
Reactant of Route 2
(2S)-2-methyltetradecanoyl-CoA

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。